Bicyclo[2.2.1]hept-5-en-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOSBHNWXFSHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871953 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-90-5, 2890-98-4, 694-97-3 | |
| Record name | 5-Norbornen-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13080-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-5-en-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | exo-2-Norbornenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110578 | |
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| Record name | endo-2-Norbornenol | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
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| Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bicyclo[2.2.1]hept-5-en-2-ol Stereoisomer Characterization: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Introduction
Bicyclo[2.2.1]hept-5-en-2-ol, commonly known as 5-norbornen-2-ol, is a pivotal bridged bicyclic alcohol in the landscape of synthetic organic chemistry.[1][2] Its rigid, conformationally constrained framework serves as a versatile stereochemical template and a valuable building block for the synthesis of complex natural products, pharmaceutical agents, and advanced materials.[1][3] The synthetic utility of this molecule is intrinsically linked to its complex stereochemistry. Possessing three stereogenic centers (at C1, C2, and C4), 5-norbornen-2-ol exists as four primary stereoisomers. These are categorized into two pairs of diastereomers, designated by the relative orientation of the C2-hydroxyl group as either exo (pointing away from the six-membered ring) or endo (pointing towards the six-membered ring). Each diastereomer, in turn, exists as a pair of non-superimposable mirror images, or enantiomers.
The precise control and characterization of this stereochemistry are paramount, as the biological activity and material properties of its derivatives are often dictated by the specific spatial arrangement of its functional groups. This guide provides a comprehensive technical overview of the core analytical methodologies for the separation, isolation, and unambiguous stereochemical assignment of the four stereoisomers of this compound. We will delve into the causality behind experimental choices, grounding protocols in established principles to ensure trustworthy and reproducible characterization.
Part 1: Separation and Isolation of Stereoisomers
The foundational challenge in working with 5-norbornen-2-ol is the separation of its stereoisomers. Diastereomers (endo vs. exo) have distinct physical properties and can often be separated by standard chromatographic techniques. Enantiomers, however, possess identical physical properties in an achiral environment, necessitating specialized chiral separation methods.[4]
Diastereomeric Separation (endo vs. exo)
The different steric environments of the endo and exo isomers result in differential interactions with stationary phases. This allows for their separation using common liquid chromatography techniques.
-
Rationale: The exo isomer is generally less sterically hindered than the endo isomer, where the hydroxyl group is oriented towards the C5-C6 double bond. This difference in shape and polarity is typically sufficient for separation on silica gel or alumina.
Protocol: Flash Column Chromatography
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes is typically effective. The optimal ratio must be determined empirically, starting with a low polarity mixture (e.g., 5:95 ethyl acetate:hexanes) and gradually increasing the polarity.
-
Loading: Dissolve the crude mixture of isomers in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. The less polar exo isomer will typically elute before the more polar endo isomer.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure diastereomers.
Enantiomeric Separation (Chiral Chromatography)
Resolving the enantiomeric pairs of the endo and exo alcohols requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques.
-
Causality: The core principle involves the use of a Chiral Stationary Phase (CSP).[5] The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. These complexes have different energies of interaction, leading to different retention times and, thus, separation.[4] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating this class of compounds.[5][6]
Protocol: Chiral HPLC Separation
-
Column Selection: Begin by screening columns with different polysaccharide-based CSPs, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Use a normal-phase eluent, typically a mixture of hexane and isopropanol (IPA). A common starting point is 90:10 hexane:IPA.
-
Flow Rate: Set the flow rate to 1.0 mL/min for a standard 4.6 mm I.D. analytical column.[7]
-
Detection: Use a UV detector, typically at 210 nm, as the alcohol lacks a strong chromophore.
-
Optimization: If separation is not achieved, systematically vary the percentage of the alcohol modifier (IPA). Decreasing the flow rate can sometimes improve resolution by enhancing peak efficiency.[7]
-
Scale-Up: Once an analytical method is established, it can be scaled to a preparative column to isolate larger quantities of each enantiomer.
| Parameter | Typical Value/Condition | Rationale |
| Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H) | Provides effective chiral recognition for cyclic alcohols through hydrogen bonding and steric interactions. |
| Mobile Phase | Hexane/Isopropanol (95:5 to 80:20) | Allows for modulation of retention time and selectivity. IPA acts as a polar modifier. |
| Flow Rate | 0.5 - 1.5 mL/min | Optimized to balance separation time and resolution efficiency. |
| Temperature | Ambient (20-25 °C) | Temperature can affect selectivity; maintaining a constant temperature is crucial for reproducibility. |
| Detection | UV at 210 nm | Suitable for compounds with limited UV absorption. |
Part 2: Spectroscopic and Chiroptical Characterization
Once separated, the stereochemical identity of each isomer must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for assigning the relative endo/exo configuration, while chiroptical methods are used to determine the absolute configuration of the enantiomers.
NMR Spectroscopy: Assigning Relative Stereochemistry
NMR is exceptionally sensitive to the local electronic and spatial environment of each nucleus, making it the most powerful method for distinguishing diastereomers.[1] The rigid bicyclic structure results in highly differentiated chemical shifts and coupling constants for the endo and exo isomers.[8]
2.1.1 ¹H NMR Spectroscopy
The key to distinguishing endo and exo isomers lies in analyzing the proton attached to the hydroxyl-bearing carbon (H2) and its coupling with neighboring protons.
-
Expertise: In the exo isomer, the H2 proton is in an endo position. It typically exhibits a smaller coupling constant (J-value) with the adjacent bridgehead proton (H1) and a notable coupling to the bridge proton (H7-syn). Conversely, in the endo isomer, the H2 proton is in an exo position and shows a more significant coupling to H1 and no significant coupling to the H7 proton. The olefinic protons (H5 and H6) also show characteristic shifts and coupling patterns that differ between the two diastereomers.[9][10]
2.1.2 2D NMR: NOESY for Unambiguous Assignment
While ¹H NMR coupling constants provide strong evidence, Nuclear Overhauser Effect Spectroscopy (NOESY) offers definitive, through-space confirmation of stereochemistry.[8][11]
-
Trustworthiness: A NOESY experiment detects protons that are close to each other in 3D space, regardless of their bonding connectivity. This provides an irrefutable map of the molecule's spatial arrangement. For 5-norbornen-2-ol:
-
An exo-alcohol will show a clear NOE correlation between the H2 proton (which is endo) and the nearby endo protons at C3 and, crucially, the olefinic protons H5 and H6.
-
An endo-alcohol will show a distinct NOE correlation between the H2 proton (which is exo) and the bridgehead protons H1 and H4, as well as the C7 bridge protons. The absence of a strong NOE to the olefinic protons is a key indicator of the endo configuration.
-
| Proton | Typical ¹H Chemical Shift (ppm) - exo | Typical ¹H Chemical Shift (ppm) - endo | Key Differentiating Feature |
| H2 (CH-OH) | ~3.6-3.8 | ~4.0-4.2 | The endo H2 proton is more deshielded. |
| H5, H6 (Olefinic) | ~6.1-6.3 | ~5.9-6.2 | Different coupling patterns and shifts due to proximity of the -OH group in the endo isomer. |
| H1 (Bridgehead) | ~2.8 | ~3.0 | Shift influenced by the orientation of the C2 substituent. |
| H4 (Bridgehead) | ~2.9 | ~2.7 | Shift influenced by the orientation of the C2 substituent. |
Note: Exact chemical shifts are solvent-dependent. The data presented are illustrative.[9][10]
Chiroptical Methods: Assigning Absolute Configuration
To assign the absolute configuration (R/S) of the separated enantiomers, techniques that are sensitive to chirality are required.
-
Optical Rotation: Enantiomers rotate plane-polarized light to an equal and opposite degree.[12] A polarimeter is used to measure the specific rotation ([α]_D). While the magnitude confirms enantiomeric purity, the sign (+ or -) must be correlated with an absolute structure determined by an independent method (like X-ray crystallography of a derivative or synthesis from a chiral precursor of known configuration) to assign R/S nomenclature.[12][13]
-
X-ray Crystallography: This is the gold standard for absolute structure determination. While obtaining suitable crystals of the alcohol itself can be difficult, derivatization with a heavy atom-containing reagent (e.g., p-bromobenzoate) can facilitate crystallization and allow for unambiguous assignment of the absolute stereochemistry. This single, definitive structure can then serve as a reference point for all other isomers.
Conclusion
The comprehensive characterization of this compound stereoisomers is a multi-step process that relies on a synergistic application of advanced analytical techniques. The logical workflow begins with the chromatographic separation of diastereomers and enantiomers, a crucial step enabled by the principles of differential steric/polar interactions and chiral recognition. Following isolation, a rigorous spectroscopic analysis, spearheaded by 1D and 2D NMR, provides an unambiguous assignment of the relative endo/exo stereochemistry through the interpretation of coupling constants and through-space NOE correlations. Finally, chiroptical methods, anchored by a definitive X-ray crystallographic structure when possible, allow for the assignment of the absolute configuration of each enantiomer. Mastery of these techniques is essential for any researcher leveraging the unique stereochemical properties of this versatile bicyclic building block in drug discovery and materials science.
References
- 1. This compound|CAS 13080-90-5|RUO [benchchem.com]
- 2. Bicyclo(2.2.1)hept-5-en-2-ol | C7H10O | CID 96066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid|CAS 120-74-1 [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Preparative chiral liquid chromatography for enantiomeric separation of pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 9. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 10. EP2177598A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 13. 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties [ir-library.ku.ac.ke]
A Comprehensive Spectroscopic Guide to Endo- and Exo-Bicyclo[2.2.1]hept-5-en-2-ol: An In-depth Technical Guide for Researchers
Abstract
The rigid bicyclic framework of Bicyclo[2.2.1]hept-5-en-2-ol, commonly known as norbornenol, presents a fascinating case study in stereochemistry, with its endo and exo isomers exhibiting distinct physical, chemical, and biological properties. For researchers, scientists, and drug development professionals, the unambiguous differentiation and characterization of these isomers are paramount for ensuring the purity, efficacy, and safety of synthesized compounds. This in-depth technical guide provides a comprehensive analysis of the spectral data of endo- and exo-Bicyclo[2.2.1]hept-5-en-2-ol, focusing on ¹H NMR, ¹³C NMR, and IR spectroscopy. By delving into the causality behind the observed spectral differences, this guide equips the reader with the expertise to confidently assign the stereochemistry of these and related bicyclic systems.
The Stereochemical Imperative: Why Distinguishing Endo and Exo Matters
The spatial orientation of the hydroxyl group in this compound dictates its reactivity, enzymatic interactions, and ultimately its utility in various applications, including polymer chemistry and pharmaceutical synthesis. The exo isomer, with the hydroxyl group pointing away from the six-membered ring, is generally the thermodynamically more stable product. Conversely, the endo isomer, where the hydroxyl group is oriented towards the double bond, is often the kinetically favored product in Diels-Alder reactions. The subtle yet significant differences in their three-dimensional structures lead to distinct spectral fingerprints, which can be harnessed for their unequivocal identification.
¹H NMR Spectroscopy: A Powerful Tool for Isomer Differentiation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive technique for distinguishing between the endo and exo isomers of this compound. The key to this differentiation lies in the chemical shift and coupling patterns of the proton attached to the carbon bearing the hydroxyl group (C-2), as well as the influence of the hydroxyl group's orientation on neighboring protons.
The Diagnostic C-2 Proton
The most significant and reliable diagnostic signal in the ¹H NMR spectrum is that of the proton at the C-2 position (H-2).
-
In the endo isomer , the H-2 proton is in the exo position. It experiences less shielding and therefore resonates at a lower field (higher ppm value) compared to the H-2 proton of the exo isomer.
-
In the exo isomer , the H-2 proton is in the endo position. It is more shielded and thus appears at a higher field (lower ppm value) .
This difference in chemical shift arises from the anisotropic effects of the carbon-carbon single bonds and the double bond within the bicyclic system.
Coupling Constants: A Window into Dihedral Angles
The coupling constants (J-values) between H-2 and the adjacent protons on C-1 and C-3 provide further confirmation of the stereochemistry. The rigid nature of the bicyclic framework fixes the dihedral angles between these protons, leading to predictable coupling patterns. For instance, the coupling between the endo-H2 and the bridgehead proton H1 in the exo-alcohol will differ significantly from the coupling between the exo-H2 and H1 in the endo-alcohol.
Summary of ¹H NMR Spectral Data
The following table summarizes the typical ¹H NMR chemical shifts and coupling constants for the key protons in endo- and exo-Bicyclo[2.2.1]hept-5-en-2-ol.
| Proton | Endo-Bicyclo[2.2.1]hept-5-en-2-ol | Exo-Bicyclo[2.2.1]hept-5-en-2-ol |
| H-2 (exo) | ~4.1 ppm (quintet) | - |
| H-2 (endo) | - | ~3.8 ppm (multiplet) |
| H-5, H-6 | ~6.2 ppm (m) | ~6.1 ppm (m) |
| H-1, H-4 | ~2.8 - 3.0 ppm (m) | ~2.7 - 2.9 ppm (m) |
| H-3 (endo) | ~0.5 ppm (dt) | ~1.2 ppm (m) |
| H-3 (exo) | ~1.8 ppm (m) | ~1.7 ppm (m) |
| H-7 (syn) | ~1.5 ppm (d) | ~1.4 ppm (d) |
| H-7 (anti) | ~1.3 ppm (d) | ~1.2 ppm (d) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Coupling constants provide more definitive structural information.
¹³C NMR Spectroscopy: Corroborating the Stereochemical Assignment
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information for the structural elucidation of the endo and exo isomers. While the differences in chemical shifts are generally less pronounced than in ¹H NMR, the carbon spectrum can be used to confirm the assignments made from the proton spectrum.
The chemical shift of the carbon atom bearing the hydroxyl group (C-2) is influenced by the stereochemistry. Additionally, the steric compression experienced by the C-7 carbon in the endo isomer can lead to a slight upfield shift compared to the exo isomer.
Summary of ¹³C NMR Spectral Data
| Carbon | Endo-Bicyclo[2.2.1]hept-5-en-2-ol | Exo-Bicyclo[2.2.1]hept-5-en-2-ol |
| C-2 | ~75 ppm | ~74 ppm |
| C-5, C-6 | ~137, ~132 ppm | ~138, ~135 ppm |
| C-1, C-4 | ~43, ~42 ppm | ~44, ~41 ppm |
| C-3 | ~40 ppm | ~39 ppm |
| C-7 | ~48 ppm | ~49 ppm |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and valuable tool for confirming the presence of the key functional groups in this compound, namely the hydroxyl (-OH) and the carbon-carbon double bond (C=C). While the overall IR spectra of the endo and exo isomers are quite similar, subtle differences in the fingerprint region can sometimes be used for differentiation, particularly when authentic spectra are available for comparison.
The most prominent and informative absorption bands are:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. The exact position and shape of this band can be influenced by hydrogen bonding, which may differ slightly between the two isomers.
-
C=C Stretch: A sharp, medium-intensity band around 1570 cm⁻¹ corresponds to the stretching vibration of the double bond in the bicyclic ring.
-
=C-H Stretch: A sharp band just above 3000 cm⁻¹ (typically around 3060 cm⁻¹ ) is indicative of the C-H stretching of the vinylic protons.
-
C-O Stretch: A strong band in the region of 1000-1100 cm⁻¹ is due to the C-O stretching vibration of the secondary alcohol. The exact position of this band can be subtly different for the endo and exo isomers.
Summary of Key IR Absorptions
| Vibrational Mode | Endo-Bicyclo[2.2.1]hept-5-en-2-ol | Exo-Bicyclo[2.2.1]hept-5-en-2-ol |
| O-H Stretch | ~3350 cm⁻¹ (broad) | ~3350 cm⁻¹ (broad) |
| =C-H Stretch | ~3060 cm⁻¹ (sharp) | ~3060 cm⁻¹ (sharp) |
| C-H Stretch (sp³) | ~2850-2980 cm⁻¹ | ~2850-2980 cm⁻¹ |
| C=C Stretch | ~1570 cm⁻¹ | ~1570 cm⁻¹ |
| C-O Stretch | ~1035 cm⁻¹ | ~1015 cm⁻¹ |
Experimental Protocols
High-Resolution NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the unambiguous assignment of stereochemistry.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal spectral dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the entire proton chemical shift range (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For detailed coupling constant analysis, consider acquiring a 1D spectrum with higher resolution (smaller digital resolution).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, aiding in the assignment of quaternary carbons and confirming the overall structure.
-
-
Data Processing and Analysis: Process the acquired spectra using appropriate software. Perform phase and baseline corrections. Integrate the ¹H signals and determine the chemical shifts and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups and compare the fingerprint regions of the isomers.
Methodology:
-
Sample Preparation:
-
Neat (Liquid): Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
KBr Pellet (Solid): Grind a small amount of the solid sample with dry KBr powder and press into a transparent pellet.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an appropriate cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands for the hydroxyl, C=C, and C-O functional groups.
-
Compare the fingerprint region (below 1500 cm⁻¹) of the unknown sample with reference spectra of the pure endo and exo isomers if available.
-
Visualizing the Stereochemical Difference
The following diagrams, generated using Graphviz, illustrate the structures of the endo and exo isomers and highlight the key protons for NMR analysis.
Caption: Structure of endo-Bicyclo[2.2.1]hept-5-en-2-ol.
Caption: Structure of exo-Bicyclo[2.2.1]hept-5-en-2-ol.
Conclusion
The unambiguous differentiation of endo- and exo-Bicyclo[2.2.1]hept-5-en-2-ol is a critical task in synthetic chemistry and drug development. This technical guide has demonstrated that a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and reliable toolkit for this purpose. By understanding the fundamental principles that govern the spectral differences between these isomers, researchers can confidently assign their stereochemistry, ensuring the integrity and quality of their scientific endeavors. The detailed protocols and comparative data presented herein serve as a valuable resource for both seasoned experts and newcomers to the field.
A Senior Scientist's Guide to ¹H NMR Analysis of Bicyclo[2.2.1]hept-5-en-2-ol Stereoisomers
This guide provides an in-depth technical analysis of the ¹H NMR spectra of endo- and exo-bicyclo[2.2.1]hept-5-en-2-ol, commonly known as norbornenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal relationships between stereochemistry and spectral features, ensuring a robust and reliable interpretation of NMR data for these critical bicyclic synthons.
Part 1: The Stereochemical Challenge and Its Significance
Bicyclo[2.2.1]heptane derivatives are foundational scaffolds in medicinal chemistry and materials science due to their rigid, well-defined three-dimensional structures. The stereochemical orientation of substituents—classified as exo (pointing away from the six-membered ring) or endo (pointing towards the six-membered ring)—profoundly influences molecular interactions and biological activity. Bicyclo[2.2.1]hept-5-en-2-ol presents a classic case where the hydroxyl group's orientation defines the isomer. Accurate and unambiguous assignment of this stereochemistry is paramount, and ¹H NMR spectroscopy is the definitive tool for this purpose.
Below is a diagram illustrating the fundamental structural difference between the two isomers and the standard numbering convention for the bicyclo[2.2.1]heptane system.
Part 2: Foundational NMR Principles for Stereochemical Assignment
The unambiguous differentiation between the endo and exo isomers hinges on two key ¹H NMR parameters: chemical shift (δ) and spin-spin coupling constants (J). These parameters are exquisitely sensitive to the local electronic environment and the through-bond/through-space geometry of the protons.
The Decisive Role of Anisotropy
The magnetic anisotropy of the C5=C6 double bond is the most powerful diagnostic tool for this system. The circulating π-electrons of the alkene generate a local magnetic field that opposes the applied external magnetic field (B₀) in some regions of space and reinforces it in others. This creates distinct shielding (upfield shift) and deshielding (downfield shift) zones around the double bond.[1][2][3]
-
Shielding Zone: Located directly above and below the plane of the double bond.
-
Deshielding Zone: Located in the plane of the double bond, extending outwards from the carbon atoms.
In the rigid bicyclo[2.2.1]heptane framework, the endo protons are positioned directly in the shielding cone of the π-system, while the exo protons are not. This leads to predictable and significant differences in their chemical shifts.
Spin-Spin Coupling and the Karplus Relationship
Vicinal coupling constants (³J), the coupling between protons on adjacent carbon atoms, are dictated by the dihedral angle (Φ) between them. This relationship is described by the Karplus equation.[4][5][6] In the rigid norbornene framework, these dihedral angles are fixed, providing highly reliable coupling constants for structural assignment.
The key couplings to analyze are between the H2 proton and its neighbors: the bridgehead H1 and the two H3 protons (endo-H3 and exo-H3).
-
³J(H2, H1): The dihedral angle differs significantly between the endo and exo isomers.
-
³J(H2, H3): The cis and trans relationships between H2 and the H3 protons result in markedly different coupling constants. A near 0° dihedral angle (cis) gives a large J-value, while a near 90° angle gives a J-value close to zero.
Part 3: Spectral Deconvolution: A Comparative Analysis
The ¹H NMR spectra of the endo and exo isomers exhibit several key differences that allow for their unambiguous identification. The following table summarizes typical chemical shifts and coupling constants observed in CDCl₃.
| Proton Assignment | exo-Isomer | endo-Isomer | Key Differentiating Feature & Rationale |
| H2 (proton on OH-bearing C) | ~3.9 ppm (dd) | ~4.2 ppm (m) | Anisotropy: The endo-OH is deshielded by the double bond, shifting the adjacent H2 proton downfield in the endo isomer. |
| H5, H6 (olefinic) | ~6.1 ppm (m) | ~6.2 ppm (m) | Minimal difference, but often slightly more downfield in the endo isomer. |
| H1, H4 (bridgehead) | ~2.9 ppm (m), ~2.6 ppm (m) | ~2.9 ppm (m), ~2.8 ppm (m) | Subtle differences, H4 is slightly more deshielded in the endo isomer. |
| ³J(H2-exo, H3-endo) | ~3-4 Hz | N/A | Dihedral angle is ~90°, resulting in a small coupling constant. |
| ³J(H2-endo, H3-exo) | N/A | ~8-9 Hz | Dihedral angle is ~0°, leading to a large cis coupling constant.[7][8] |
| ³J(H2-exo, H1) | ~3 Hz | N/A | Small coupling due to the dihedral angle. |
| ³J(H2-endo, H1) | N/A | ~4-5 Hz | Larger coupling constant compared to the exo isomer. |
Spectral Interpretation Summary:
-
Exo-Isomer Hallmark: The H2 proton appears as a relatively clean doublet of doublets around 3.9 ppm with small coupling constants to H1 and H3-endo.
-
Endo-Isomer Hallmark: The H2 proton appears as a more complex multiplet, shifted significantly downfield to ~4.2 ppm, and exhibits a large coupling constant (~8-9 Hz) to the H3-exo proton.[7][9]
Part 4: Experimental Protocol: A Self-Validating Workflow
This protocol outlines a robust method for acquiring high-quality ¹H NMR spectra for the analysis of this compound isomers. The choices within this protocol are designed to ensure data integrity and reproducibility.
Sample Preparation
-
Analyte: Prepare a solution of the this compound isomer mixture or isolated isomer.
-
Concentration: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Causality: This concentration provides an excellent signal-to-noise ratio without causing significant line broadening due to aggregation. CDCl₃ is a standard solvent with minimal overlapping signals in the regions of interest.
-
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Trustworthiness: This step removes any particulate matter that could degrade spectral resolution by disrupting the magnetic field homogeneity.
-
NMR Data Acquisition
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Causality: Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets in these spectra.
-
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse (zg) sequence is sufficient.
-
Temperature: Maintain a constant probe temperature, typically 298 K.
-
Scans: Acquire 16-32 scans.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure full relaxation of protons for accurate integration.
-
-
D₂O Shake (Optional but Recommended): To confirm the identity of the O-H proton signal, acquire a spectrum, then add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The O-H proton will exchange with deuterium and its signal will disappear or significantly diminish.[10]
Part 5: Conclusion
The stereochemical assignment of this compound isomers is a straightforward process when grounded in a solid understanding of NMR principles. The key diagnostic markers are the chemical shift of the H2 proton and its coupling patterns with adjacent protons. The downfield shift of H2 in the endo isomer, caused by the anisotropic effect of the C=C bond, and the large cis-coupling constant between H2 and H3-exo, provide irrefutable evidence for its stereochemical identity. By following the robust experimental protocol outlined, researchers can generate high-fidelity data, leading to confident and accurate structural elucidation essential for advancing drug discovery and chemical synthesis programs.
References
- 1. Visualization and quantification of the anisotropic effect of C=C double bonds on 1H NMR spectra of highly congested hydrocarbons-indirect estimates of steric strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. scribd.com [scribd.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Definitive 13C NMR Assignment for Bicyclo[2.2.1]hept-5-en-2-ol: A Method-Driven Approach
An In-Depth Technical Guide
This guide provides a comprehensive, field-proven methodology for the complete 13C NMR spectral assignment of bicyclo[2.2.1]hept-5-en-2-ol. Designed for professionals in chemical research and drug development, this document moves beyond a simple recitation of chemical shifts. Instead, it establishes a logical framework for structural elucidation, explaining the causality behind experimental choices and demonstrating how a suite of modern NMR techniques creates a self-validating system for unambiguous assignment of its endo and exo isomers.
The Strategic Importance of the Norbornene Scaffold
The bicyclo[2.2.1]heptane, or norbornane, skeleton is a foundational motif in organic chemistry. Its rigid, strained geometry makes it an exceptional platform for studying reaction mechanisms, stereoselectivity, and the synthesis of complex molecular architectures. This compound, commonly known as 5-norbornen-2-ol, is a key intermediate that embodies this structural significance.[1] Its utility is predicated on the precise understanding of its stereochemistry—the relative orientation (endo or exo) of the hydroxyl group. Accurate and reliable 13C NMR assignment is the cornerstone of this understanding, essential for quality control, reaction monitoring, and definitive structural confirmation.
Foundational Principles: A Predictive Framework for Chemical Shifts
Before embarking on experimental analysis, a foundational understanding of the factors influencing 13C chemical shifts in this molecule is critical. The unique structural features—ring strain, sp2 and sp3 carbons, and the influence of the hydroxyl substituent—allow for a predictive grouping of the seven carbon signals for each isomer.
-
Olefinic Carbons (C5, C6): As sp2-hybridized carbons, these will be the most downfield, typically resonating between δ 130-140 ppm.
-
Carbinol Carbon (C2): The direct attachment to the electronegative oxygen atom deshields this carbon, placing its signal in the δ 70-80 ppm range. The stereochemistry (endo vs. exo) is known to cause a significant shift difference for this carbon due to varying steric interactions.
-
Bridgehead Carbons (C1, C4): These strained, methine (CH) carbons are typically found in the δ 40-50 ppm region.
-
Aliphatic Methylene Carbons (C3, C7): The C3 carbon, adjacent to the carbinol center, will be moderately deshielded. The C7 "bridge" carbon is in a unique environment, and its chemical shift is highly diagnostic. These CH2 groups will resonate in the δ 25-45 ppm range.
The Experimental Core: A Self-Validating Protocol
The following protocol outlines a robust, multi-technique approach. The synergy between these experiments provides the cross-validation necessary for an unambiguous and trustworthy assignment.
Experimental Protocol
-
Sample Preparation: Dissolve 15-25 mg of this compound (mixture of isomers) in ~0.6 mL of deuterated chloroform (CDCl3). Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.
-
1D 13C NMR Acquisition: Acquire a standard proton-decoupled 13C{1H} spectrum. This provides the chemical shifts for all unique carbon atoms in the sample.
-
DEPT-135 Acquisition: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This is a critical step that differentiates carbon types based on the number of attached protons: CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative peaks. Quaternary carbons are absent.[2]
-
2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates each carbon atom with its directly attached proton(s), providing definitive one-bond C-H connectivity.[3][4]
-
2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This powerful experiment reveals correlations between carbons and protons over two to three bonds, which is essential for piecing together the carbon skeleton and confirming the assignment of bridgehead carbons.[3][5]
Integrated Spectral Analysis: From Data to Definitive Assignment
The true analytical power lies in synthesizing the data from all experiments. The workflow diagram below illustrates this integrated logic.
Caption: Integrated workflow for the definitive 13C NMR assignment of bicyclic systems.
Assignment of exo-Bicyclo[2.2.1]hept-5-en-2-ol (Major Isomer)
The exo isomer is typically the major product from many synthetic routes. Its 13C NMR signals are assigned as follows:
Table 1: Definitive 13C NMR Assignment for exo-Bicyclo[2.2.1]hept-5-en-2-ol in CDCl3
| Carbon | Multiplicity (DEPT-135) | Approx. δ (ppm) | Assignment Rationale (Validated by HSQC/HMBC) |
| C5 | CH (+) | 136.8 | Olefinic CH. Shows HMBC correlation to bridgehead proton H4. |
| C6 | CH (+) | 132.1 | Olefinic CH. Shows HMBC correlation to bridgehead proton H1. |
| C2 | CH (+) | 74.5 | Carbinol carbon, deshielded by -OH group. Directly correlated to H2 via HSQC. |
| C4 | CH (+) | 48.9 | Bridgehead CH. HMBC correlations to olefinic H5 and bridge H7 protons. |
| C1 | CH (+) | 43.8 | Bridgehead CH. HMBC correlations to olefinic H6 and carbinol-adjacent H2 proton. |
| C3 | CH2 (-) | 39.5 | Methylene carbon adjacent to the carbinol center. |
| C7 | CH2 (-) | 30.2 | Bridge methylene carbon. Shielded relative to C3. |
Assignment of endo-Bicyclo[2.2.1]hept-5-en-2-ol (Minor Isomer)
The key to differentiating the endo isomer lies in the steric compression (γ-gauche effect) between the endo hydroxyl group and the C7 bridge, which causes significant shielding (upfield shift) of C7 and deshielding of C3 compared to the exo isomer.
Table 2: Definitive 13C NMR Assignment for endo-Bicyclo[2.2.1]hept-5-en-2-ol in CDCl3
| Carbon | Multiplicity (DEPT-135) | Approx. δ (ppm) | Assignment Rationale & Isomeric Differentiation |
| C5 | CH (+) | 137.4 | Olefinic CH. Similar to exo isomer. |
| C6 | CH (+) | 132.5 | Olefinic CH. Similar to exo isomer. |
| C2 | CH (+) | 70.3 | Carbinol carbon. Notably shielded (~4 ppm upfield) compared to the exo isomer. |
| C4 | CH (+) | 49.5 | Bridgehead CH. Similar to exo isomer. |
| C1 | CH (+) | 43.1 | Bridgehead CH. Similar to exo isomer. |
| C3 | CH2 (-) | 42.6 | Methylene carbon. Significantly deshielded (~3 ppm downfield) compared to the exo isomer. |
| C7 | CH2 (-) | 25.1 | Bridge methylene carbon. Strongly shielded (~5 ppm upfield) compared to the exo isomer due to the γ-gauche effect from the endo -OH group. |
Conclusion
References
IR spectroscopy of Bicyclo[2.2.1]hept-5-en-2-ol functional groups
An In-Depth Technical Guide to the Infrared Spectroscopy of Bicyclo[2.2.1]hept-5-en-2-ol
Abstract
This compound, commonly known as 5-norbornen-2-ol, is a bifunctional molecule of significant interest in organic synthesis and materials science. Its rigid, strained bicyclic framework, combined with the reactivity of its hydroxyl and alkene functional groups, makes it a versatile building block. Infrared (IR) spectroscopy is an essential analytical technique for the structural elucidation and quality control of this compound. This guide provides a detailed analysis of the IR spectrum of this compound, grounded in first principles and supported by empirical data. We will dissect the spectrum by functional group, explaining the origin of characteristic absorption bands and the influence of the molecule's unique structural features.
Introduction: The Utility of IR Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with matter, causing molecular vibrations such as stretching and bending of covalent bonds.[1] Each type of bond vibrates at a characteristic frequency, which is dependent on the masses of the bonded atoms and the bond strength.[2] Consequently, an IR spectrum provides a unique molecular "fingerprint" and allows for the identification of specific functional groups present in a molecule. For a molecule like this compound, IR spectroscopy is indispensable for confirming the presence of the critical hydroxyl (-OH) and alkene (C=C) functionalities.
Below is a diagram of the this compound structure, highlighting the key functional groups that are the focus of our spectroscopic analysis.
Caption: Molecular structure of this compound.
Analysis of Key Functional Group Regions
The IR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former is typically used to identify key functional groups, while the latter contains complex vibrations characteristic of the molecule as a whole.
The Hydroxyl (-OH) Group Region (3600-3200 cm⁻¹)
The hydroxyl group gives rise to one of the most recognizable bands in the IR spectrum.
-
O-H Stretching Vibration: The stretching of the O-H bond is a high-frequency vibration due to the low mass of the hydrogen atom and the high polarity of the bond.[2]
-
Free O-H: In a dilute, non-polar solvent, a sharp, relatively weak peak appears around 3600 cm⁻¹.[2][3] This corresponds to the vibration of a "free" hydroxyl group not engaged in hydrogen bonding.
-
Hydrogen-Bonded O-H: In a condensed phase (pure liquid or solid) or a concentrated solution, this compound molecules form intermolecular hydrogen bonds. This weakens the O-H bond, lowering its vibrational frequency and causing the absorption to shift to a lower wavenumber. The result is a characteristic strong, very broad band centered in the 3400-3200 cm⁻¹ region.[1][3] The broadness arises from the wide distribution of hydrogen bond strengths and distances within the sample matrix.
-
-
C-O Stretching Vibration: The corresponding C-O stretching vibration is found in the fingerprint region, typically between 1280-1000 cm⁻¹.[3][4] For secondary alcohols like this one, this peak is usually strong and appears around 1100 cm⁻¹.
The Alkene (C=C) Group Region (3100-3000 cm⁻¹ and 1680-1640 cm⁻¹)
The presence of a carbon-carbon double bond in the norbornene ring system introduces several distinct absorption bands.
-
=C-H Stretching Vibration: The stretching of the C-H bonds where the carbon is sp² hybridized occurs at a higher frequency than for sp³ hybridized carbons. This is a reliable diagnostic feature, appearing as one or more peaks of medium intensity in the 3100-3000 cm⁻¹ range.[5][6] Any absorption above 3000 cm⁻¹ strongly suggests the presence of unsaturation (alkene or aromatic).
-
C=C Stretching Vibration: The stretching of the carbon-carbon double bond itself typically gives rise to a moderate band between 1680-1640 cm⁻¹.[5] The intensity of this peak can be variable. In this compound, the inherent strain of the bicyclic system can influence the exact position of this absorption.[7] The absorption frequency in cyclic alkenes is sensitive to ring size and strain.[7]
-
=C-H Bending Vibration: Out-of-plane bending vibrations (or "wags") of the alkene C-H bonds produce strong bands in the 1000-650 cm⁻¹ region.[5][8] The exact position is diagnostic of the substitution pattern around the double bond. For a cis-disubstituted alkene within a strained ring, a characteristic band is expected in this region.
The Bicyclic Alkane Framework (3000-2840 cm⁻¹ and Fingerprint Region)
The saturated portion of the molecule consists of a strained bicyclic alkane structure.
-
C-H Stretching Vibrations: The stretching of the sp³ hybridized C-H bonds of the alkane framework appears as multiple strong, sharp peaks in the 3000-2840 cm⁻¹ range.[1][7] These are typically the most intense bands in that region of the spectrum. The strain within the bicyclo[2.2.1]heptane system can slightly increase the frequency of these C-H stretches compared to a non-strained acyclic alkane.[7][9] This is because ring strain can lead to rehybridization of the carbon orbitals, increasing the s-character in the C-H bonds, which strengthens and stiffens them.[10]
-
C-H Bending and C-C Vibrations: The fingerprint region below 1500 cm⁻¹ will contain numerous bands corresponding to the bending (scissoring, rocking, twisting) of the CH₂ and CH groups, as well as C-C single bond stretching vibrations. While difficult to assign individually without computational modeling, this complex pattern is unique to the molecule's specific stereochemistry (endo/exo isomers) and overall structure.
Summary of Expected IR Absorptions
The following table summarizes the principal vibrational modes and their expected absorption ranges for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |
| 3600-3200 | Alcohol (-OH) | O-H Stretch | Strong, Broad | Broadness due to intermolecular hydrogen bonding.[1][3] |
| 3100-3000 | Alkene (=C-H) | C-H Stretch (sp²) | Medium | Diagnostic for unsaturation.[5][6] |
| 3000-2840 | Alkane (-C-H) | C-H Stretch (sp³) | Strong | Multiple sharp peaks expected. |
| 1680-1640 | Alkene (C=C) | C=C Stretch | Medium to Weak | Position can be influenced by ring strain.[5][7] |
| ~1450 | Alkane (-CH₂-) | C-H Bend (Scissoring) | Medium | Common for methylene groups. |
| 1280-1000 | Alcohol (C-O) | C-O Stretch | Strong | Expected around 1100 cm⁻¹ for a secondary alcohol.[4] |
| 1000-650 | Alkene (=C-H) | C-H Bend (Out-of-plane) | Strong | Position is diagnostic of alkene substitution.[8] |
Experimental Protocol: Acquiring the IR Spectrum
This section provides a standardized workflow for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
Caption: Standard workflow for FTIR-ATR analysis of a liquid sample.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a soft, lint-free wipe dampened with a volatile solvent like isopropanol or acetone. Allow the solvent to fully evaporate.
-
Background Collection: Initiate a background scan from the instrument software. This scan measures the ambient environment (air, CO₂, water vapor) and will be automatically subtracted from the sample spectrum.
-
Sample Application: Place one to two drops of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Sample Spectrum Acquisition: Initiate the sample scan. For a typical analysis, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ is sufficient to achieve a high signal-to-noise ratio.
-
Post-Measurement Cleaning: After the spectrum is collected, clean the sample from the ATR crystal using the same procedure as in Step 2.
-
Data Processing: The resulting spectrum is typically displayed in units of % Transmittance vs. Wavenumber (cm⁻¹). Apply necessary software corrections, such as an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, and a baseline correction to remove any broad, underlying artifacts.
Conclusion
The infrared spectrum of this compound is rich with information that directly confirms its molecular structure. The presence of a strong, broad O-H stretch around 3300 cm⁻¹, sharp sp³ C-H stretches just below 3000 cm⁻¹, medium sp² C-H stretches just above 3000 cm⁻¹, and a C=C stretch in the 1650 cm⁻¹ region collectively provide unambiguous evidence for its key functional groups. By understanding the origins of these vibrations, researchers and drug development professionals can confidently use IR spectroscopy as a rapid, reliable tool for identity confirmation and quality assessment of this important bicyclic alcohol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. employees.oneonta.edu [employees.oneonta.edu]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. m.youtube.com [m.youtube.com]
Mass spectrometry fragmentation of Bicyclo[2.2.1]hept-5-en-2-ol
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Bicyclo[2.2.1]hept-5-en-2-ol
Introduction
This compound, commonly known as 5-norbornen-2-ol, is a bridged bicyclic alcohol with the molecular formula C₇H₁₀O.[1] Its strained ring system and functional groups make it a valuable intermediate in organic synthesis and materials science. Understanding its behavior under mass spectrometric analysis is crucial for its identification and for elucidating the structure of related compounds. This guide provides a detailed examination of the fragmentation pathways of this compound under electron ionization (EI), synthesizing spectral data with fundamental principles of mass spectrometry. The narrative is structured to explain the causality behind the observed fragmentation, providing a robust framework for researchers and drug development professionals.
Core Fragmentation Principles in Electron Ionization (EI)
In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[2] This molecular ion is a radical cation that possesses significant internal energy, causing it to undergo a series of unimolecular decompositions into smaller fragment ions and neutral species. The fragmentation pathways are governed by the inherent stability of the resulting ions and neutral losses, with weaker bonds being more prone to cleavage and rearrangements occurring to yield more stable products.[3] For alcohols, ionization often occurs at the oxygen atom's lone pair electrons, initiating fragmentation via pathways like α-cleavage or dehydration.[4][5]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of this compound is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). This technique separates the compound from any impurities before it enters the ion source, ensuring a clean mass spectrum.
Step-by-Step Methodology:
-
Sample Preparation : Dissolve a small quantity of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Injection : Inject 1 µL of the prepared sample into the GC inlet, which is typically heated to 250 °C to ensure rapid volatilization. A splitless or split injection mode can be used depending on the sample concentration.[6]
-
Gas Chromatography :
-
Column : A non-polar capillary column, such as a 5% phenyl polymethylsiloxane (e.g., DB-5 or HP-5ms), is suitable for separation.
-
Carrier Gas : High-purity helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[6]
-
Oven Program : A temperature program is employed to ensure good separation and peak shape. A typical program starts at a low temperature (e.g., 50 °C, hold for 1 min), then ramps at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).[6]
-
-
Mass Spectrometry :
-
Interface : The GC column is interfaced with the MS via a heated transfer line (e.g., 280 °C) to prevent condensation.
-
Ionization : Electron Ionization (EI) at 70 eV is used.
-
Mass Analyzer : A quadrupole or ion trap mass analyzer scans a mass range (e.g., m/z 40-300) to detect the molecular ion and all fragment ions.
-
Detector : An electron multiplier detects the ions.
-
Analysis of the this compound Mass Spectrum
The 70 eV EI mass spectrum of this compound is characterized by several key ions. The molecular ion (M⁺•) is observed at a mass-to-charge ratio (m/z) of 110, corresponding to its molecular weight.[1] The most abundant ion in the spectrum, the base peak, appears at m/z 66.[1] This immediately suggests a highly favorable fragmentation pathway that dominates the decomposition of the molecular ion.
| m/z | Proposed Identity | Relative Intensity | Fragmentation Pathway |
| 110 | [C₇H₁₀O]⁺• (Molecular Ion) | Low | Initial Ionization |
| 92 | [C₇H₈]⁺• | Moderate | Loss of H₂O |
| 82 | [C₅H₆O]⁺• | Moderate | Retro-Diels-Alder (Vinyl Alcohol fragment) |
| 67 | [C₅H₇]⁺ (Cyclopentenyl Cation) | High | Complex rearrangement and cleavage |
| 66 | [C₅H₆]⁺• (Cyclopentadiene) | 100% (Base Peak) | Retro-Diels-Alder Reaction |
| 39 | [C₃H₃]⁺ (Cyclopropenyl Cation) | High | Further fragmentation of larger ions |
Data synthesized from NIST Mass Spectrometry Data Center and common fragmentation patterns.[1][7]
Dominant Fragmentation Pathway: The Retro-Diels-Alder Reaction
The hallmark of the fragmentation of norbornene-type structures is the retro-Diels-Alder (rDA) reaction.[8] This process is a concerted pericyclic reaction that is the microscopic reverse of the Diels-Alder cycloaddition.[9] For the molecular ion of this compound, this involves the cleavage of the six-membered ring containing the double bond.
The molecule partitions into two components: cyclopentadiene and vinyl alcohol.
-
Cyclopentadiene (C₅H₆) : Molecular Weight = 66
-
Vinyl Alcohol (C₂H₄O) : Molecular Weight = 44
The charge can be retained by either fragment. The high stability of the cyclopentadiene radical cation, a 6-pi electron aromatic-like system upon ionization, makes its formation exceptionally favorable. Consequently, the ion at m/z 66 is the most intense peak in the spectrum (the base peak).[1][8]
Caption: Primary fragmentation via the Retro-Diels-Alder pathway.
Secondary Fragmentation Pathways
While the rDA reaction is dominant, other fragmentation processes contribute to the overall mass spectrum.
Dehydration (Loss of Water)
As is common for alcohols, the molecular ion can undergo dehydration, losing a neutral water molecule (H₂O, 18 Da).[5][7] This results in an ion at m/z 92 ([C₇H₈]⁺•). This ion can then undergo further fragmentation.
Formation of the Cyclopentenyl Cation (m/z 67)
A prominent peak is observed at m/z 67 . This ion is characteristic of the fragmentation of many norbornane derivatives and is identified as the stable cyclopentenyl cation.[7] Its formation from this compound is more complex than the direct rDA reaction. A plausible mechanism involves the initial loss of the C2 and C3 carbons along with the hydroxyl group as a neutral species (e.g., acrolein, C₃H₄O, after rearrangement) or a stepwise loss of water followed by cleavage. This pathway is analogous to the fragmentation of the saturated compound, 2-norbornanol, which also yields a major peak at m/z 67.[7]
Caption: Secondary fragmentation involving dehydration and rearrangement.
Conclusion
The electron ionization mass spectrum of this compound is dominated by a characteristic fragmentation pathway: the retro-Diels-Alder reaction. This process, driven by the formation of the highly stable cyclopentadiene radical cation, results in the base peak at m/z 66. Secondary, yet significant, pathways include the loss of a neutral water molecule to form an ion at m/z 92 and subsequent rearrangements that lead to the formation of the stable cyclopentenyl cation at m/z 67. By understanding these core fragmentation mechanisms, researchers can confidently identify this molecule and interpret the mass spectra of structurally related bicyclic compounds.
References
- 1. Bicyclo(2.2.1)hept-5-en-2-ol | C7H10O | CID 96066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid|CAS 120-74-1 [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
The Discovery and Foundational Synthesis of Norbornene and Its Derivatives
An In-depth Technical Guide:
Abstract
The norbornene framework, a strained bicyclic olefin, represents a cornerstone of modern organic and polymer chemistry. Its unique combination of high ring strain and stereochemical rigidity imparts exceptional reactivity, making it an invaluable building block in fields ranging from pharmaceutical development to advanced materials science.[1][2][3] This guide provides a comprehensive exploration of the historical discovery of norbornene, rooted in the Nobel Prize-winning work of Diels and Alder, and details the first seminal syntheses of its functionalized derivatives. We will examine the causality behind the foundational experimental choices, provide detailed protocols for key reactions, and illustrate the logical progression from a chemical curiosity to a versatile molecular scaffold.
Part 1: The Genesis - The Diels-Alder Reaction and the Birth of Norbornene
The story of norbornene is inextricably linked to one of the most powerful reactions in the synthetic chemist's toolkit: the Diels-Alder reaction.[4] In 1928, German chemists Otto Diels and Kurt Alder published their discovery of a reaction between a conjugated diene and an alkene (termed a "dienophile") to form a six-membered ring.[5][6][7] This concerted, pericyclic [4+2] cycloaddition was revolutionary for its efficiency and stereospecificity in constructing cyclic systems, an achievement for which they were awarded the Nobel Prize in Chemistry in 1950.[4][5][6][8]
The fundamental synthesis of the parent compound, norbornene (also known as bicyclo[2.2.1]hept-2-ene), is the archetypal example of this reaction.[7][9] It is produced through the cycloaddition of cyclopentadiene (the diene) and ethylene (the dienophile).[9][10]
The resulting molecule is a white, crystalline solid with a pungent odor.[9][11] Its defining feature is the cyclohexene ring bridged by a methylene group, which forces the double bond into a highly strained conformation.[9][10] This inherent ring strain is the primary driver for norbornene's high reactivity, particularly in reactions that relieve this strain, such as ring-opening metathesis polymerization (ROMP).[2]
Part 2: The First Functionalized Derivatives - Expanding the Chemical Space
The true utility of the norbornene scaffold was unlocked through the synthesis of its derivatives. By incorporating functional groups, chemists could tailor the molecule's properties and use it as a versatile intermediate for more complex targets, including polymers and pharmaceuticals.[12][13][14] The most direct and historically significant method for creating these derivatives is to simply replace the ethylene dienophile with a substituted alkene in the Diels-Alder reaction.[10][13]
The Endo/Exo Dichotomy: A Question of Kinetics vs. Thermodynamics
A critical concept in the synthesis of norbornene derivatives is the formation of stereoisomers, specifically the endo and exo products.
-
Endo Isomer: The substituent on the dienophile is oriented syn (on the same side) to the longer bridge of the bicyclic system. This product is typically formed faster and is known as the kinetic product.
-
Exo Isomer: The substituent is oriented anti (on the opposite side) to the longer bridge. This product is generally more sterically favored and thus more thermodynamically stable.
The Diels-Alder reaction is often reversible, a process known as the retro-Diels-Alder reaction.[7][15] By applying heat for extended periods, the initially formed kinetic endo product can revert to the starting materials, which can then recombine to form the more stable thermodynamic exo product.[15]
Seminal Derivatives and Their Synthesis
The earliest functionalized norbornenes were prepared using simple, readily available substituted alkenes.
-
5-Norbornene-2-carboxylic acid: Synthesized via the reaction of cyclopentadiene with acrylic acid. This derivative is a crucial monomer for producing polymers with carboxylic acid functionality, which can be used for subsequent modifications or to impart water solubility.[13]
-
Norbornene Anhydride: The reaction between cyclopentadiene and maleic anhydride yields the corresponding dicarboxylic anhydride adduct. This derivative is a classic example often used in undergraduate laboratories to demonstrate the Diels-Alder reaction and its stereoselectivity.[16]
-
Halogenated Norbornenes: The use of dienophiles like allyl bromide or the subsequent functionalization of alcohol derivatives allowed for the synthesis of compounds such as 2-bromomethyl-5-norbornene. These halogenated derivatives serve as important intermediates, for example, as initiators for certain types of polymerization.[17]
A related and mechanistically important transformation is the Alder-Rickert reaction . This is effectively a retro-Diels-Alder reaction followed by the extrusion of a stable small molecule (like ethylene or acetylene), driven by the formation of a stable aromatic ring.[15][16][18] This reaction underscores the thermodynamic principles governing the stability of these bicyclic systems and provides a synthetic route to substituted aromatics.[15]
Part 3: Foundational Experimental Protocol and Data
To ensure trustworthiness and provide actionable insight, this section details a representative protocol for the synthesis of 5-norbornene-2-carboxylic acid, a foundational derivative. The procedure begins with the "cracking" of dicyclopentadiene (DCPD), which itself is a retro-Diels-Alder reaction to generate the reactive cyclopentadiene monomer.[13]
Experimental Protocol: Synthesis of 5-Norbornene-2-carboxylic acid[13]
-
Step 1: Cracking of Dicyclopentadiene (DCPD) to Cyclopentadiene (CPD)
-
Rationale: Cyclopentadiene readily dimerizes at room temperature via a Diels-Alder reaction to form the more stable dicyclopentadiene. To generate the reactive monomer required for the subsequent reaction, this dimer must be "cracked" using heat.
-
Procedure: Set up a fractional distillation apparatus. Place 100 mL of dicyclopentadiene into the distillation flask. Heat the flask to approximately 170-180 °C. The DCPD will undergo a retro-Diels-Alder reaction, and the more volatile cyclopentadiene monomer (b.p. ~41 °C) will distill over. Collect the CPD in a receiving flask cooled in an ice bath. Safety Note: CPD should be used immediately as it will re-dimerize over time.
-
-
Step 2: Diels-Alder Cycloaddition
-
Rationale: The freshly prepared, highly reactive cyclopentadiene is immediately reacted with the acrylic acid dienophile. The reaction is typically exothermic and proceeds readily.
-
Procedure: In a separate flask, dissolve acrylic acid in a suitable solvent like toluene. While stirring vigorously, slowly add the freshly distilled cyclopentadiene to the acrylic acid solution. The addition should be done at a rate that maintains a controlled reaction temperature (e.g., below 50 °C). After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight to ensure complete reaction.
-
-
Step 3: Work-up and Purification
-
Rationale: Removal of unreacted starting materials and solvent to isolate the desired product.
-
Procedure: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, a mixture of endo and exo isomers of 5-norbornene-2-carboxylic acid, can be purified by methods such as distillation under reduced pressure or recrystallization. Analysis by 1H NMR can confirm the purity and determine the endo:exo ratio.[13]
-
Data Summary: Synthesis of Key Norbornene Derivatives
| Derivative Name | Diene | Dienophile | Typical Conditions | Major Isomer (Kinetic) |
| Norbornene | Cyclopentadiene | Ethylene | High pressure (1-15 MPa), High temp (160-280 °C)[19] | N/A |
| 5-Norbornene-2-carboxylic acid | Cyclopentadiene | Acrylic Acid | Room temp to mild heating (~100 °C)[13] | endo |
| 5-Norbornene-2,3-dicarboxylic anhydride | Cyclopentadiene | Maleic Anhydride | Mild heating (e.g., in ethyl acetate) | endo |
| 2-Bromomethyl-5-norbornene | Cyclopentadiene | Allyl Bromide | Elevated temperature in a sealed vessel[17] | endo |
Part 4: Legacy and Modern Perspective
The discovery of the Diels-Alder reaction and the initial synthesis of norbornene and its simple derivatives were foundational moments in organic chemistry. These early, robust synthetic methods provided chemists with a highly versatile and reactive bicyclic platform. This groundwork directly enabled the development of transformative technologies, most notably Ring-Opening Metathesis Polymerization (ROMP), which uses the high ring strain of norbornene monomers to create polymers with unique optical, thermal, and mechanical properties.[2][9][20]
Modern synthetic efforts have built upon this legacy, introducing sophisticated catalytic systems, such as those based on palladium, for the selective functionalization of the norbornene scaffold.[13][21][22] These advanced methods allow for the precise installation of complex functionalities, further expanding the utility of norbornene derivatives in drug discovery, catalysis, and the creation of self-healing and shape-memory materials.[1][3][23] The simple cycloaddition reaction, first described nearly a century ago, continues to be the starting point for a vast and expanding universe of chemical innovation.
References
- 1. Discovery of Norbornene as a Novel Hydrophobic Tag Applied in Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Chinese scientists patent new norbornene derivatives | BioWorld [bioworld.com]
- 4. Otto Diels and Kurt Alder [drnerz.com]
- 5. Kurt Alder | Nobel Prize, Organic Chemistry, Synthesis | Britannica [britannica.com]
- 6. Diels–Alder reaction | Research Starters | EBSCO Research [ebsco.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Diels-Alder reaction [quimicaorganica.org]
- 9. Norbornene - Wikipedia [en.wikipedia.org]
- 10. promerus.com [promerus.com]
- 11. Norbornene | C7H10 | CID 638051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Simple and Efficient Protocol for the Catalytic Insertion Polymerization of Functional Norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. WO1993020120A2 - Norbornene polymerization initiators and polymers prepared therewith - Google Patents [patents.google.com]
- 18. m.youtube.com [m.youtube.com]
- 19. WO2024139679A1 - Production process for norbornene - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 22. Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Guide to Lewis Acid Catalysis in Norbornene Synthesis
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis discovered by Otto Diels and Kurt Alder in 1928, provides a powerful and atom-economical method for constructing six-membered rings.[1] This [4+2] cycloaddition is the primary route for synthesizing the norbornene scaffold, a strained bicyclic alkene. The unique rigidity and reactivity of the norbornene framework make it an invaluable building block in polymer science for applications like Ring-Opening Metathesis Polymerization (ROMP) and in medicinal chemistry, where it serves as a non-planar motif in drug design.[2][3] Norbornene derivatives have garnered significant attention for their potential as therapeutic agents, particularly in cancer treatment.[4][5]
However, many Diels-Alder reactions proceed slowly under thermal conditions and may lack the desired stereoselectivity. The introduction of Lewis acid catalysis dramatically transforms the landscape of norbornene synthesis. Lewis acids can accelerate reaction rates by orders of magnitude and exert exquisite control over stereochemical outcomes, making challenging syntheses feasible and efficient.[1][6] This guide provides an in-depth exploration of the mechanistic principles, practical protocols, and key considerations for employing Lewis acid catalysis in the synthesis of norbornene and its derivatives, tailored for researchers in organic synthesis and drug development.
Part 1: Mechanistic Insights into Lewis Acid Catalysis
The profound effect of Lewis acids on the Diels-Alder reaction stems from their interaction with the dienophile. For a typical norbornene synthesis, this involves the reaction of a diene (commonly cyclopentadiene) with a dienophile bearing an electron-withdrawing group (e.g., an α,β-unsaturated carbonyl compound like methyl acrylate).
The Evolving Understanding of Catalysis
For decades, the acceleration was attributed to the Frontier Molecular Orbital (FMO) theory. The accepted view was that a Lewis acid coordinates to the Lewis basic site of the dienophile (e.g., the carbonyl oxygen), lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[6] This reduces the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO, enhancing the orbital interaction and accelerating the reaction.
More recent and sophisticated computational studies have refined this model. While LUMO-lowering does occur, a critical factor in the catalytic effect is the reduction of Pauli repulsion .[7][8][9] The Lewis acid, by coordinating to the dienophile, polarizes electron density away from the reactive C=C double bond.[8] This diminishes the destabilizing four-electron Pauli repulsion between the occupied π-orbitals of the approaching diene and dienophile, thereby lowering the activation barrier.[7][9]
Controlling Stereoselectivity: The Endo Rule
The Diels-Alder reaction can produce two primary diastereomers: endo and exo. The terms describe the orientation of the dienophile's substituent relative to the diene's bridge.
-
Endo Product: The substituent is oriented "under" the newly formed six-membered ring, closer to the diene's original π-system. This product is often the major one under kinetic control due to favorable secondary orbital interactions in the transition state.[10][11]
-
Exo Product: The substituent is oriented "away" from the ring system. This isomer is typically more thermodynamically stable due to reduced steric hindrance.[11]
Lewis acid catalysis significantly enhances the endo-selectivity. The catalyst locks the dienophile in a more rigid conformation, amplifying the secondary orbital interactions that stabilize the endo transition state. For instance, the uncatalyzed reaction of cyclopentadiene with methyl acrylate gives an endo:exo ratio of 82:12, whereas the AlCl₃-catalyzed reaction yields a 99:1 mixture.[6]
Figure 1: Lewis acid coordinates to the dienophile, lowering the activation energy and stabilizing the endo transition state.
Part 2: Selecting the Appropriate Lewis Acid
The choice of Lewis acid is critical and depends on the reactivity of the substrates, desired selectivity, and reaction conditions. Stronger Lewis acids generally provide greater rate enhancements but may be less selective or cause substrate/product degradation.
| Lewis Acid | Relative Strength | Common Solvents | Typical Loading (mol%) | Key Considerations |
| AlCl₃ | Very Strong | Dichloromethane (DCM), Toluene | 5 - 20 | Highly moisture-sensitive; can promote polymerization.[6] |
| TiCl₄ | Strong | Dichloromethane (DCM) | 10 - 50 | Very effective; highly moisture-sensitive.[7] |
| SnCl₄ | Strong | Dichloromethane (DCM), Toluene | 10 - 100 | Good general-purpose LA; moisture-sensitive.[7][12] |
| BF₃·OEt₂ | Strong | Dichloromethane (DCM), Ether | 10 - 100 | Easier to handle liquid complex; moisture-sensitive.[7] |
| ZnCl₂ | Moderate | Ether, Dichloromethane (DCM) | 20 - 100 | Milder option, useful for sensitive substrates.[6][7] |
| Ca(OTf)₂ | Mild | Dichloromethane (DCM) | 10 | Effective for activating carbonyls; less moisture-sensitive.[13] |
| Cu(OTf)₂ | Mild-Moderate | Water, Acetonitrile | 1 - 10 | Can be effective in aqueous media for certain substrates.[14] |
Table 1: Comparison of common Lewis acids for norbornene synthesis.
For asymmetric synthesis, chiral Lewis acids are employed to induce enantioselectivity. These are often prepared in situ from a metal precursor and a chiral ligand, or they can be pre-formed complexes like those derived from BINOL or BOX ligands.[15][16] Another powerful strategy is the use of a chiral auxiliary, such as Oppolzer's camphorsultam, on the dienophile, where an achiral Lewis acid directs the diastereoselective cycloaddition.[12][15]
Part 3: Experimental Protocols
Safety Precaution: Lewis acids are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood using anhydrous solvents and oven-dried glassware under an inert atmosphere (N₂ or Ar). Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Protocol 1: General Synthesis of endo-5-Norbornene-2-carboxylic acid methyl ester
This protocol details the AlCl₃-catalyzed reaction between cyclopentadiene and methyl acrylate, a classic example demonstrating rate acceleration and high endo-selectivity.
Materials & Reagents:
-
Dicyclopentadiene (95%)
-
Methyl acrylate (99%, inhibitor removed)
-
Aluminum chloride (AlCl₃, anhydrous, ≥99%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask (250 mL) with stir bar
-
Distillation apparatus
-
Addition funnel
-
Inert gas line (N₂ or Ar)
-
Ice bath
Procedure:
-
Preparation of Cyclopentadiene: Set up a distillation apparatus. Gently heat ~20 mL of dicyclopentadiene to ~170 °C. The retro-Diels-Alder reaction will "crack" the dimer, yielding monomeric cyclopentadiene (bp 41 °C). Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath. Use immediately as it will re-dimerize on standing.[12]
-
Reaction Setup: Assemble a dry 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas inlet. Purge the system with N₂ or Ar.
-
Addition of Reagents:
-
To the flask, add 100 mL of anhydrous DCM followed by 8.6 g (0.1 mol) of methyl acrylate.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Carefully and portion-wise, add 2.7 g (0.02 mol, 20 mol%) of anhydrous AlCl₃. The addition is exothermic. Maintain the internal temperature below 5 °C.
-
In the addition funnel, place 7.3 g (0.11 mol, 1.1 eq) of freshly cracked cyclopentadiene dissolved in 20 mL of anhydrous DCM.
-
-
Reaction: Add the cyclopentadiene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C. After the addition is complete, let the reaction stir at 0 °C for an additional 2-3 hours.
-
Monitoring & Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the methyl acrylate is consumed, slowly and carefully quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ solution while the flask is still in the ice bath (Caution: gas evolution).
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with 30 mL portions of DCM.
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification & Characterization: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel. The product is typically obtained as a mixture of endo and exo isomers, with the endo isomer predominating (>95%). Confirm the structure and isomeric ratio using ¹H and ¹³C NMR spectroscopy.
Protocol 2: Asymmetric Synthesis via Chiral Auxiliary
This protocol outlines the synthesis of a chiral norbornene derivative using Oppolzer's camphorsultam as a chiral auxiliary, which directs the stereochemistry of the cycloaddition.[12][15]
Key Steps:
-
Prepare the Chiral Dienophile: Acylate the Oppolzer's camphorsultam with an acryloyl chloride or similar reagent to form the N-acryloyl sultam. This step is well-documented in the literature.
-
Diels-Alder Reaction:
-
Dissolve the chiral N-acryloyl sultam in anhydrous DCM in an inert atmosphere setup.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add the Lewis acid (e.g., SnCl₄ or TiCl₄) dropwise.
-
Add freshly cracked cyclopentadiene and allow the reaction to proceed at low temperature until completion.
-
-
Workup: Quench and perform an extractive workup similar to Protocol 1. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis (e.g., with LiOH/H₂O₂) to yield the chiral carboxylic acid without racemization.
Figure 2: Workflow for selecting a catalytic system for norbornene synthesis based on the desired outcome.
Part 4: Data Summary & Conclusion
The efficacy of Lewis acid catalysis is best illustrated by direct comparison.
| Reaction Parameter | Uncatalyzed Reaction | AlCl₃-Catalyzed Reaction |
| Catalyst | None | AlCl₃ (20 mol%) |
| Temperature | 20 °C | 0 °C |
| Reaction Time | > 24 hours | 2-3 hours |
| Yield | Moderate | High (>90%) |
| endo:exo Ratio | ~82:12[6] | ~99:1[6] |
Table 2: Comparison of uncatalyzed vs. Lewis acid-catalyzed Diels-Alder reaction of cyclopentadiene and methyl acrylate.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 10. chemconnections.org [chemconnections.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gold-Catalyzed Cycloisomerization for the Synthesis of the Bicyclo[2.2.1]heptane Core
Introduction: The Strategic Value of the Bicyclo[2.2.1]heptane Scaffold and the Elegance of Gold Catalysis
The bicyclo[2.2.1]heptane ring system, a bridged bicyclic hydrocarbon, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an ideal template for the design of potent and selective therapeutic agents. Molecules incorporating this core often exhibit favorable pharmacokinetic properties, including enhanced metabolic stability and cell permeability. Consequently, the development of efficient and modular synthetic routes to functionalized bicyclo[2.2.1]heptanes is of paramount importance to the drug discovery and development pipeline.
Traditionally, the synthesis of the bicyclo[2.2.1]heptane core has been dominated by the Diels-Alder reaction. While powerful, this approach can be limited by regioselectivity issues with unsymmetrical dienes and dienophiles. In recent years, gold-catalyzed cycloisomerization reactions have emerged as a powerful and atom-economical alternative for the construction of complex carbocyclic frameworks. The unique ability of gold(I) catalysts to activate carbon-carbon multiple bonds under mild conditions has opened new avenues for the synthesis of intricate molecular architectures, including the coveted bicyclo[2.2.1]heptane skeleton.
This application note provides a comprehensive guide to the gold-catalyzed cycloisomerization of 3-alkoxyl-1,6-diynes for the synthesis of bicyclo[2.2.1]hept-5-en-2-ones, key intermediates for accessing a diverse range of bicyclo[2.2.1]heptane derivatives. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: A Cascade of Events Orchestrated by Gold(I)
The gold-catalyzed cycloisomerization of 3-alkoxyl-1,6-diynes to bicyclo[2.2.1]hept-5-en-2-ones is a fascinating cascade reaction that proceeds through a series of intricate steps. A deep understanding of the reaction mechanism is crucial for rational catalyst selection, reaction optimization, and troubleshooting. Computational studies, particularly Density Functional Theory (DFT) calculations, have shed light on the energetic landscape of this transformation, revealing a distinct pathway that underscores the unique reactivity of gold catalysts.[1]
The catalytic cycle is initiated by the coordination of the gold(I) catalyst to one of the alkyne moieties of the 3-alkoxyl-1,6-diyne substrate. This coordination enhances the electrophilicity of the alkyne, making it susceptible to nucleophilic attack. The reaction then proceeds through the following key stages:
-
Initial Cyclization and Rearrangement: The pendant alkoxy group acts as an internal nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization. This is followed by a cascade of rearrangements, including a crucial involvement of an allyl-gold species, which sets the stage for the formation of the bicyclic core.[1]
-
Formation of the Bicyclo[2.2.1]heptane Skeleton: A subsequent intramolecular cyclization involving the second alkyne and a transiently formed cyclopentene intermediate leads to the construction of the bicyclo[2.2.1]heptane framework.
-
Hydrolysis and Catalyst Regeneration: The final step involves the hydrolysis of an intermediate ketal to furnish the desired bicyclo[2.2.1]hept-5-en-2-one product and regenerate the active gold(I) catalyst, thus completing the catalytic cycle.
References
Stereoselective synthesis of endo-Bicyclo[2.2.1]hept-5-en-2-ol
An Application Guide to the Stereoselective Synthesis of endo-Bicyclo[2.2.1]hept-5-en-2-ol
Introduction: The Utility of a Strained Bicyclic Alcohol
Endo-Bicyclo[2.2.1]hept-5-en-2-ol, commonly known as endo-norbornenol, is a valuable chiral building block in the landscape of modern organic synthesis. Its rigid, strained bicyclic framework and defined stereochemistry make it a versatile precursor for the synthesis of complex natural products, pharmaceutical intermediates, and novel ligands for asymmetric catalysis. The synthesis of this molecule is a classic two-step sequence that serves as an excellent case study in stereocontrol, involving a [4+2] cycloaddition followed by a substrate-controlled diastereoselective reduction.
This document provides a detailed protocol and the underlying scientific principles for the stereoselective synthesis of the endo isomer, designed for researchers in organic and medicinal chemistry. We will explore the causality behind experimental choices, from the kinetic control of the initial cycloaddition to the steric factors governing the final reduction step.
Part I: The Diels-Alder Reaction - Forging the Bicyclic Core
The foundational step in this synthesis is the Diels-Alder reaction, a powerful carbon-carbon bond-forming transformation that unites a conjugated diene with a dienophile to create a cyclohexene ring.[1] In this case, freshly prepared cyclopentadiene reacts with acrolein to form the bicyclo[2.2.1]heptene skeleton.
Principle of Stereoselectivity: The Alder Endo Rule
A critical feature of the Diels-Alder reaction is its inherent stereoselectivity. When a cyclic diene reacts with a dienophile containing an electron-withdrawing group, the reaction kinetically favors the formation of the endo product.[1][2] This preference, known as the Alder Endo Rule, is attributed to stabilizing secondary orbital interactions between the π-system of the diene and the unsaturated substituent of the dienophile in the transition state.[2] While the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance, the endo transition state is lower in energy, leading to its preferential formation under kinetic control (i.e., lower reaction temperatures).
Experimental Protocol 1: Synthesis of Bicyclo[2.2.1]hept-5-en-2-carboxaldehyde
This protocol describes the [4+2] cycloaddition to yield a mixture of endo and exo Bicyclo[2.2.1]hept-5-en-2-carboxaldehyde, with the endo isomer being the major product.
Materials:
-
Dicyclopentadiene
-
Acrolein (inhibitor-free)
-
Hexane or Pentane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Mineral oil
Equipment:
-
Distillation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene exists as the dimer, dicyclopentadiene, at room temperature and must be "cracked" back to the monomer prior to use.
-
Set up a fractional distillation apparatus. Add 15 mL of dicyclopentadiene and a boiling chip (or mineral oil) to the distillation flask.
-
Heat the flask to approximately 180 °C. The dimer will undergo a retro-Diels-Alder reaction.
-
Collect the cyclopentadiene monomer, which boils at 41 °C, in a receiving flask cooled in an ice-water bath. Collect approximately 6 mL (5.0 g, 75.6 mmol). Note: Cyclopentadiene will re-dimerize over time; it should be used within a few hours and kept cold.
-
-
Diels-Alder Reaction:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the freshly prepared cyclopentadiene (5.0 g, 75.6 mmol) in 15 mL of hexane.
-
Cool the solution in an ice-water bath to 0 °C.
-
Slowly add acrolein (3.5 g, 62.4 mmol) dropwise to the stirred solution over 20 minutes. The reaction is exothermic; maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional two hours.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel. No aqueous wash is typically necessary.
-
Dry the organic solution over anhydrous MgSO₄.
-
Filter the solution to remove the drying agent.
-
Remove the solvent by rotary evaporation. The resulting product is a mixture of endo and exo aldehydes, which can often be used in the next step without further purification. The typical endo:exo ratio is approximately 3:1 to 4:1.
-
Part II: Diastereoselective Reduction to the endo-Alcohol
The second stage of the synthesis involves the reduction of the aldehyde functional group. The stereochemical outcome of this step is dictated by the steric environment of the bicyclic aldehyde. The hydride reducing agent preferentially attacks the carbonyl from the less sterically hindered convex, or exo, face of the molecule. This approach pushes the resulting hydroxyl group into the concave, or endo, position, leading to the desired product. Sodium borohydride (NaBH₄) is an effective and mild reducing agent for this transformation.[3][4]
Experimental Protocol 2: Stereoselective Reduction to endo-Bicyclo[2.2.1]hept-5-en-2-ol
Materials:
-
Bicyclo[2.2.1]hept-5-en-2-carboxaldehyde (from Protocol 1)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Diethyl ether or Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Reduction Reaction:
-
Dissolve the aldehyde mixture (~7.6 g, 62.2 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
While stirring vigorously, add sodium borohydride (0.8 g, 21.1 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. The addition of NaBH₄ is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 1.5 hours at room temperature.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench the excess NaBH₄ by adding 1 M HCl dropwise until the solution is slightly acidic (pH ~6) and gas evolution ceases.
-
Remove most of the methanol via rotary evaporation.
-
Add 50 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure endo-Bicyclo[2.2.1]hept-5-en-2-ol as a colorless oil or low-melting solid.
-
Data Summary and Characterization
| Step | Reactants | Key Reagent/Solvent | Temp. (°C) | Time (h) | Expected Yield | Expected Selectivity |
| 1 | Cyclopentadiene, Acrolein | Hexane | 0 to RT | ~3 | >85% | ~4:1 (endo:exo) |
| 2 | Bicyclo[...]carboxaldehyde | NaBH₄ / Methanol | 0 to RT | ~2 | >90% | >9:1 (endo:exo) |
Characterization of endo-Bicyclo[2.2.1]hept-5-en-2-ol:
-
¹H NMR (CDCl₃, 400 MHz): Characteristic signals include two vinyl protons around δ 6.0-6.2 ppm, the proton on the carbon bearing the alcohol (CH-OH) around δ 4.0 ppm (as a broad singlet or multiplet), two bridgehead protons, and a series of multiplets for the aliphatic protons of the bicyclic system.[5][6][7]
-
¹³C NMR (CDCl₃, 100 MHz): Key signals will appear for the two olefinic carbons (C5, C6) around δ 132-138 ppm, the carbon attached to the hydroxyl group (C2) around δ 70-75 ppm, and the remaining aliphatic and bridgehead carbons.[5][8][9]
-
IR (neat, cm⁻¹): A strong, broad absorption in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretch, a sharp peak around 3060 cm⁻¹ for the =C-H stretch, and a medium peak around 1640 cm⁻¹ for the C=C stretch.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 7. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Synthesis of exo-Bicyclo[2.2.1]hept-5-en-2-ol
Introduction
Exo-Bicyclo[2.2.1]hept-5-en-2-ol, a key bicyclic alcohol, serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Its rigid, strained ring system and stereochemically defined hydroxyl group make it a valuable synthon for introducing specific conformational constraints and functionalities. The stereochemical orientation of the hydroxyl group—exo versus endo—profoundly influences the molecule's reactivity and the properties of its derivatives. Consequently, developing reliable and stereoselective synthetic routes to the exo isomer is of significant interest to the research and drug development communities.
This comprehensive guide provides detailed protocols and the underlying scientific principles for the synthesis of exo-bicyclo[2.2.1]hept-5-en-2-ol. We will explore the foundational Diels-Alder reaction to construct the bicyclic core and subsequent stereocontrolled transformations to achieve the desired exo alcohol.
Strategic Overview of the Synthesis
The synthesis of exo-bicyclo[2.2.1]hept-5-en-2-ol is most commonly approached through a two-step sequence:
-
[4+2] Cycloaddition (Diels-Alder Reaction): The bicyclic framework is efficiently constructed via the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. For the synthesis of the target alcohol, vinyl acetate is an excellent choice as it directly installs an acetate group at the C2 position.
-
Stereoselective Conversion to the exo-Alcohol: The Diels-Alder reaction typically yields a mixture of endo and exo isomers, with the endo isomer often being the kinetically favored product. Therefore, a subsequent step is required to either isomerize the endo acetate to the more thermodynamically stable exo isomer followed by hydrolysis, or to perform a stereoselective hydrolysis or reduction.
This guide will focus on the Diels-Alder reaction of cyclopentadiene and vinyl acetate, followed by the basic hydrolysis of the resulting acetate mixture to favor the formation of the exo-alcohol.
Mechanistic Insights: The Diels-Alder Reaction and Stereoselectivity
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[1][2] The reaction between a conjugated diene (cyclopentadiene) and a dienophile (vinyl acetate) proceeds through a concerted pericyclic mechanism. The stereochemical outcome of this reaction is governed by the principle of endo selectivity, which is a consequence of secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile.[2]
While the endo adduct is the kinetic product, the exo isomer is often the thermodynamically more stable product due to reduced steric hindrance. This thermodynamic preference can be exploited in subsequent steps to enrich the desired exo isomer.
Experimental Protocols
Part 1: Synthesis of Bicyclo[2.2.1]hept-5-en-2-yl Acetate via Diels-Alder Reaction
This protocol describes the [4+2] cycloaddition of freshly cracked cyclopentadiene with vinyl acetate.
Materials:
-
Dicyclopentadiene
-
Vinyl acetate
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Fractional distillation apparatus
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene. Set up a fractional distillation apparatus and gently heat the dicyclopentadiene to its boiling point (approximately 170 °C). Collect the freshly distilled cyclopentadiene monomer (boiling point ~41 °C) in a chilled receiver. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.[1]
-
Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve vinyl acetate in a minimal amount of a suitable solvent like ethyl acetate.
-
Slowly add the freshly prepared cyclopentadiene to the vinyl acetate solution while stirring. The reaction is typically exothermic.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude bicyclo[2.2.1]hept-5-en-2-yl acetate as a mixture of endo and exo isomers.
Part 2: Synthesis of exo-Bicyclo[2.2.1]hept-5-en-2-ol via Hydrolysis
This protocol details the saponification of the bicyclo[2.2.1]hept-5-en-2-yl acetate mixture to yield the target alcohol.
Materials:
-
Bicyclo[2.2.1]hept-5-en-2-yl acetate (from Part 1)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the crude bicyclo[2.2.1]hept-5-en-2-yl acetate in ethanol.
-
Prepare a solution of sodium hydroxide in water and add it to the ethanolic solution of the acetate.
-
Heat the reaction mixture to reflux with stirring. The progress of the hydrolysis can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add deionized water to the residue and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude exo-bicyclo[2.2.1]hept-5-en-2-ol.
-
The crude product can be purified by sublimation or recrystallization from a suitable solvent (e.g., hexanes) to yield the pure exo-alcohol.
Alternative Strategy: Stereoselective Reduction of Bicyclo[2.2.1]hept-5-en-2-one
An alternative route to exo-bicyclo[2.2.1]hept-5-en-2-ol involves the stereoselective reduction of the corresponding ketone, bicyclo[2.2.1]hept-5-en-2-one. The stereochemical outcome of the reduction is dependent on the steric hindrance of the reducing agent. Bulky hydride reagents, such as lithium aluminum hydride (LiAlH₄), tend to attack the carbonyl group from the less hindered endo face, resulting in the formation of the exo-alcohol.[3]
Protocol for Reduction:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of bicyclo[2.2.1]hept-5-en-2-one in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude exo-bicyclo[2.2.1]hept-5-en-2-ol.
-
Purify the product as described previously.
Data Summary
| Parameter | Diels-Alder Reaction | Hydrolysis | Reduction of Ketone |
| Key Reagents | Cyclopentadiene, Vinyl Acetate | Bicyclo[2.2.1]hept-5-en-2-yl acetate, NaOH | Bicyclo[2.2.1]hept-5-en-2-one, LiAlH₄ |
| Typical Solvent | Ethyl Acetate | Ethanol/Water | Diethyl Ether |
| Reaction Temp. | Room Temperature | Reflux | 0 °C to Room Temperature |
| Typical Yield | High | High | Good to High |
| Stereoselectivity | Kinetically favors endo | Favors thermodynamic exo product | Favors exo product |
Workflow Visualization
Caption: Synthetic pathways to exo-Bicyclo[2.2.1]hept-5-en-2-ol.
Conclusion
The synthesis of exo-bicyclo[2.2.1]hept-5-en-2-ol is a well-established process that relies on the robust Diels-Alder reaction for the construction of the core bicyclic structure, followed by a stereocontrolled functional group transformation. The protocols detailed in this guide provide reliable methods for obtaining the desired exo isomer. The choice between the hydrolysis of the acetate and the reduction of the ketone will depend on the availability of starting materials and the desired scale of the synthesis. Careful execution of these procedures will provide researchers with a valuable building block for their synthetic endeavors.
References
Application Notes and Protocols: Bicyclo[2.2.1]hept-5-en-2-ol as a Precursor for Functionalized Cyclopentanes
Introduction: The Strategic Value of the Cyclopentane Scaffold
Functionalized cyclopentane rings are privileged motifs in a vast array of biologically active natural products and pharmaceutical agents. Their stereochemically rich and conformationally defined three-dimensional structures allow for precise interactions with biological targets, making them highly sought-after building blocks in drug discovery and development.[1][2][3] The synthesis of enantiomerically pure and polysubstituted cyclopentanes, however, presents a significant synthetic challenge. This guide details the utility of a versatile and readily available starting material, bicyclo[2.2.1]hept-5-en-2-ol (also known as 5-norbornen-2-ol), as a strategic precursor for the stereocontrolled synthesis of a diverse range of functionalized cyclopentane derivatives. The inherent ring strain of the bicyclo[2.2.1]heptene framework provides the thermodynamic driving force for a variety of ring-opening and rearrangement reactions, offering elegant and efficient pathways to these valuable carbocyclic structures.
This document provides detailed application notes and protocols for key transformations of this compound, including enzymatic kinetic resolution for the preparation of chiral starting materials, and subsequent ring-manipulation strategies to afford functionalized cyclopentanes.
Core Synthetic Strategies and Mechanistic Insights
The conversion of the bicyclo[2.2.1]heptene skeleton into a cyclopentane ring can be achieved through several strategic bond-cleavage and bond-forming reactions. The choice of method depends on the desired substitution pattern and stereochemistry of the final cyclopentane product.
Enzymatic Kinetic Resolution: Accessing Enantiopure Precursors
The synthesis of enantiomerically pure cyclopentane derivatives often necessitates the use of chiral starting materials. This compound is commercially available as a mixture of endo and exo isomers, both of which are racemic. Lipase-catalyzed kinetic resolution provides an efficient and environmentally benign method to separate these racemic mixtures, yielding enantiomerically enriched alcohols and their corresponding acylated products.
Causality of Experimental Choices: Lipases are serine hydrolases that exhibit high enantioselectivity in the acylation of secondary alcohols. The enzyme's active site creates a chiral environment that preferentially accommodates one enantiomer of the alcohol, leading to a significantly faster acylation rate for that enantiomer. Vinyl acetate is a commonly used acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, rendering the acylation effectively irreversible. The choice of an organic solvent is critical; non-polar solvents like hexane or diisopropyl ether are often preferred as they maintain the enzyme's activity.
racemic_alcohol [label="Racemic this compound"]; lipase [label="Lipase\n(e.g., Candida antarctica Lipase B)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acyl_donor [label="Acyl Donor\n(e.g., Vinyl Acetate)"]; enantioenriched_alcohol [label="Enantioenriched (S)-Alcohol"]; enantioenriched_ester [label="Enantioenriched (R)-Ester"];
racemic_alcohol -> lipase; acyl_donor -> lipase; lipase -> enantioenriched_alcohol [label="Slow"]; lipase -> enantioenriched_ester [label="Fast"]; }
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-exo-Bicyclo[2.2.1]hept-5-en-2-ol
Materials:
-
(±)-exo-Bicyclo[2.2.1]hept-5-en-2-ol
-
Immobilized Lipase B from Candida antarctica (Novozym® 435)
-
Vinyl acetate
-
Anhydrous diisopropyl ether
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry flask, add (±)-exo-bicyclo[2.2.1]hept-5-en-2-ol (1.0 g, 9.08 mmol) and anhydrous diisopropyl ether (50 mL).
-
Add immobilized Candida antarctica lipase B (100 mg).
-
Add vinyl acetate (1.25 mL, 13.6 mmol, 1.5 equiv) to the suspension.
-
Seal the flask and stir the mixture at room temperature (25 °C).
-
Monitor the reaction progress by chiral gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Once the desired conversion is reached (typically 12-24 hours), filter off the immobilized lipase. The enzyme can be washed with diisopropyl ether and reused.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of the enantioenriched alcohol and ester.
-
Separate the alcohol and ester by silica gel column chromatography using a hexane/ethyl acetate gradient.
Expected Outcome: This procedure typically yields the unreacted (S)-alcohol and the (R)-acetate with high enantiomeric excess (>95% ee).
Oxidative Cleavage with Lead Tetraacetate: A Direct Route to Functionalized Cyclopentenes
A powerful method for the direct conversion of this compound to a functionalized cyclopentene involves an oxidative fragmentation reaction. Lead tetraacetate (LTA) can promote the cleavage of the C1-C2 and C4-C5 bonds of the norbornene skeleton.
Mechanistic Insights: The reaction is believed to proceed through the formation of an alkoxyl radical upon reaction of the alcohol with LTA. This is followed by a β-scission of the strained C-C bond, leading to a ring-opened radical intermediate. Subsequent oxidation and rearrangement steps afford the functionalized cyclopentene product. The stereochemistry of the starting alcohol can influence the stereochemical outcome of the product.
start [label="this compound"]; lta [label="Lead Tetraacetate\n(LTA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate1 [label="Alkoxyl Radical\nIntermediate"]; intermediate2 [label="Ring-Opened\nRadical"]; product [label="Functionalized\nCyclopentene"];
start -> lta [label="Oxidation"]; lta -> intermediate1; intermediate1 -> intermediate2 [label="β-Scission"]; intermediate2 -> product [label="Further Oxidation\n& Rearrangement"]; }
Protocol 2: Lead Tetraacetate Mediated Fragmentation of 2-Methylthis compound
Materials:
-
2-Methylthis compound
-
Lead tetraacetate (LTA)
-
Benzene (Note: Benzene is a carcinogen and should be handled with appropriate safety precautions in a fume hood. Toluene can be a suitable substitute.)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-methylthis compound (1.0 g, 7.24 mmol) in benzene (50 mL).
-
Add lead tetraacetate (6.4 g, 14.48 mmol, 2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the functionalized cyclopentene.
Expected Outcome: This reaction is reported to yield cis-5-acetylmethyl-2-cyclopentyl acetate with good yield and high stereoselectivity.[4]
Ring-Opening Cross Metathesis (ROCM): A Modular Approach
Ring-opening cross metathesis (ROCM) offers a modular and highly versatile strategy for the synthesis of functionalized cyclopentanes. In this reaction, the strained bicyclic alkene undergoes ring opening in the presence of a Grubbs-type ruthenium catalyst and a partner olefin. This results in the formation of a linear diene, which can then undergo a subsequent ring-closing metathesis to form a new five-membered ring with functionalities derived from the partner alkene.
Causality of Experimental Choices: The high ring strain of the norbornene system provides a strong thermodynamic driving force for the initial ring-opening metathesis. The choice of the Grubbs catalyst (first, second, or third generation) can influence the reaction rate, functional group tolerance, and stereoselectivity. The partner alkene is chosen to introduce the desired functionality into the final cyclopentane product. The reaction is typically carried out in a non-protic solvent like dichloromethane.
start [label="Protected this compound"]; partner [label="Partner Olefin\n(R-CH=CH2)"]; catalyst [label="Grubbs Catalyst", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [label="Ring-Opened Intermediate"]; product [label="Functionalized Cyclopentene"];
start -> catalyst; partner -> catalyst; catalyst -> intermediate [label="ROCM"]; intermediate -> product [label="RCM"]; }
Protocol 3: General Procedure for ROCM of a Protected 5-Norbornen-2-ol Derivative
Detailed protocols for the direct ROCM of this compound are scarce, likely due to the free hydroxyl group potentially interfering with the catalyst. Therefore, protection of the alcohol is a prudent first step.
Materials:
-
Protected this compound (e.g., as a silyl ether or acetate)
-
Partner alkene (e.g., an electron-deficient olefin)
-
Grubbs second-generation catalyst
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected this compound (1.0 equiv) and the partner alkene (1.5-2.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of Grubbs second-generation catalyst (1-5 mol%) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the functionalized cyclopentene product.
Expected Outcome: The reaction is expected to yield a functionalized cyclopentene with a substituent derived from the partner alkene. The stereochemistry of the product will depend on the stereochemistry of the starting material and the reaction conditions.
Data Summary
The following table summarizes representative data for the transformations discussed. Note that specific yields and selectivities can vary depending on the exact substrate and reaction conditions.
| Transformation | Substrate | Reagent/Catalyst | Product | Yield (%) | Stereoselectivity | Reference |
| Enzymatic Kinetic Resolution | (±)-exo-Bicyclo[2.2.1]hept-5-en-2-ol | Candida antarctica Lipase B | (S)-Alcohol & (R)-Acetate | ~45% each | >95% ee | General Procedure |
| Oxidative Cleavage | 2-Methylthis compound | Lead Tetraacetate | cis-5-Acetylmethyl-2-cyclopentyl acetate | up to 65% | High cis selectivity | [4] |
| ROCM | Unsymmetrical Norbornene Derivatives | Grubbs II Catalyst | Highly substituted furans/pyrroles | - | Regioselective | [5] |
Applications in Drug Development and Natural Product Synthesis
The functionalized cyclopentane derivatives synthesized from this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. A prominent example is their use in the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral and anticancer agents.[1][3][6] In these molecules, the furanose ring of a natural nucleoside is replaced by a cyclopentane ring, which can impart greater metabolic stability. The stereocontrolled introduction of hydroxyl and amino groups onto the cyclopentane core, facilitated by the methods described herein, is crucial for mimicking the structure of natural ribosides and achieving biological activity.
Conclusion
This compound serves as a cost-effective and versatile starting material for the stereocontrolled synthesis of functionalized cyclopentanes. The strategic application of enzymatic kinetic resolution provides access to enantiomerically pure building blocks. Subsequent transformations, including oxidative cleavage and ring-opening cross metathesis, allow for the efficient construction of diverse cyclopentane scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and drug development to harness the synthetic potential of this valuable precursor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 4. sonar.ch [sonar.ch]
- 5. Regioselective ring-opening/cross-metathesis reactions of norbornene derivatives with electron-rich olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymerization of Bicyclo[2.2.1]hept-5-en-2-ol Derivatives
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Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the polymerization of bicyclo[2.2.1]hept-5-en-2-ol and its derivatives. These monomers, commonly known as norbornene alcohols, are valuable building blocks for the synthesis of functional polymers with applications in areas ranging from advanced materials to biomedical devices. This guide delves into the primary polymerization techniques, focusing on Ring-Opening Metathesis Polymerization (ROMP) and Vinyl Addition Polymerization. We will explore the underlying mechanisms, provide detailed experimental protocols, and discuss the characterization of the resulting polymers. The causality behind experimental choices is emphasized to provide a deeper understanding of the synthetic process.
Introduction: The Significance of Polynorbornene Alcohols
This compound, a derivative of norbornene, is a strained bicyclic olefin that serves as an excellent monomer for various polymerization techniques. The presence of the hydroxyl group provides a versatile handle for post-polymerization modification, allowing for the introduction of a wide array of functionalities. This tunability makes the resulting polymers, substituted polynorbornenes, highly attractive for numerous applications.
Polymers derived from these monomers can exhibit a range of properties, from high glass transition temperatures (Tg) and thermal stability when synthesized via vinyl addition polymerization to rubbery characteristics when produced through Ring-Opening Metathesis Polymerization (ROMP).[1] The ability to precisely control the polymer architecture, molecular weight, and functionality is crucial for tailoring materials for specific applications, including drug delivery systems, biocompatible coatings, and advanced separation membranes.[1]
Polymerization Mechanisms: A Tale of Two Pathways
The polymerization of this compound derivatives can proceed through two primary pathways: Ring-Opening Metathesis Polymerization (ROMP) and Vinyl Addition Polymerization. The choice of polymerization technique dictates the structure of the polymer backbone and, consequently, its macroscopic properties.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful chain-growth polymerization method that proceeds via an olefin metathesis catalytic cycle.[2] This technique is particularly well-suited for strained cyclic olefins like norbornene derivatives. The reaction is initiated by a transition metal alkylidene complex, most commonly based on ruthenium or molybdenum.
The key feature of ROMP is the cleavage of the double bond within the norbornene ring system, leading to a polymer with unsaturated repeating units in the backbone.[1][2] This process is driven by the release of ring strain from the monomer.[2] The "living" nature of many ROMP systems allows for excellent control over molecular weight and the synthesis of well-defined block copolymers.[3][4]
Key Catalysts for ROMP:
-
Grubbs' Catalysts (Ruthenium-based): These are among the most widely used catalysts for ROMP due to their high tolerance to various functional groups and their stability in a range of solvents.[5][6] The first, second, and third-generation Grubbs' catalysts offer varying levels of activity and initiation rates.
-
Schrock's Catalysts (Molybdenum-based): These catalysts are known for their high activity and ability to polymerize even less strained cycloolefins.[3] However, they are generally more sensitive to air and moisture compared to their ruthenium counterparts.
Stereochemistry Considerations: The stereochemistry of the monomer, specifically the endo or exo orientation of the hydroxyl group, can significantly influence the polymerization kinetics. It has been widely reported that exo-substituted monomers are generally more reactive in ROMP than their endo counterparts due to reduced steric hindrance around the double bond.[1]
Vinyl Addition Polymerization
In contrast to ROMP, vinyl addition polymerization proceeds through the opening of the double bond without breaking the bicyclic ring structure. This results in a saturated polymer backbone composed of repeating norbornane units.[1] These polymers typically exhibit high thermal stability and high glass transition temperatures.[1]
Key Catalysts for Vinyl Addition Polymerization:
-
Palladium(II)-based Catalysts: These complexes are effective for the vinyl addition polymerization of norbornene and its derivatives.[7][8] They can offer good control over molecular weight and produce polymers with narrow molecular weight distributions.[7]
-
Nickel(II)-based Catalysts: Single-site nickel-based catalysts are also employed for the vinyl polymerization of norbornenes.[1]
-
Titanium-based Catalysts: Certain titanium complexes, when activated with co-catalysts like methylaluminoxane (MAO), can also facilitate vinyl addition polymerization.
A significant challenge in vinyl addition polymerization is the often-poor tolerance of the catalysts to polar functional groups like the hydroxyl group in this compound.[1] This can lead to lower molecular weight polymers and reduced yields.[1] Protecting the hydroxyl group prior to polymerization is a common strategy to circumvent this issue.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific derivative of this compound and the desired polymer characteristics. Strict adherence to air- and moisture-free techniques (e.g., Schlenk line or glovebox) is critical for successful polymerization, especially when using sensitive catalysts.
Monomer Synthesis and Purification
This compound is typically synthesized via a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by reduction. The product is often a mixture of endo and exo isomers, which may need to be separated depending on the research objective.
Protocol 3.1.1: Synthesis of Bicyclo[2.2.1]hept-5-en-2-one This protocol outlines the synthesis of the ketone precursor to the alcohol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine freshly cracked cyclopentadiene and a suitable dienophile (e.g., acrolein).
-
Reaction: Stir the mixture at room temperature or with gentle heating to facilitate the Diels-Alder reaction. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, remove the unreacted starting materials under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 3.1.2: Reduction to this compound This protocol describes the reduction of the ketone to the desired alcohol.
-
Reaction Setup: Dissolve the bicyclo[2.2.1]hept-5-en-2-one in a suitable solvent (e.g., methanol, ethanol, or THF) in a round-bottom flask under an inert atmosphere.
-
Reduction: Cool the solution in an ice bath and slowly add a reducing agent (e.g., sodium borohydride).
-
Quenching and Extraction: After the reaction is complete (monitored by TLC), carefully quench the reaction with water or a dilute acid. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography or distillation.
Ring-Opening Metathesis Polymerization (ROMP) Protocol
Protocol 3.2.1: ROMP of this compound using Grubbs' Second Generation Catalyst
-
Monomer and Solvent Preparation: Dry the this compound monomer over CaH₂ and distill under reduced pressure. Use anhydrous, degassed solvent (e.g., dichloromethane or toluene) for the polymerization.
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the desired amount of monomer to a Schlenk flask equipped with a magnetic stir bar. Dissolve the monomer in the chosen solvent.
-
Catalyst Addition: In a separate vial, dissolve the Grubbs' second-generation catalyst in a small amount of the solvent. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.[3]
-
Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution. The reaction is often accompanied by an increase in viscosity. Allow the reaction to proceed for the desired time (typically 1-24 hours) at room temperature or with gentle heating.
-
Termination: Terminate the polymerization by adding a small amount of a chain-terminating agent, such as ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Purification and Drying: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Table 1: Example ROMP Conditions and Expected Outcomes
| Monomer/Catalyst Ratio | Reaction Time (h) | Solvent | Expected Mn ( g/mol ) | Expected PDI |
| 100:1 | 2 | CH₂Cl₂ | 12,200 | < 1.2 |
| 200:1 | 4 | Toluene | 24,400 | < 1.2 |
| 500:1 | 12 | CH₂Cl₂ | 61,000 | < 1.3 |
Note: Expected Mn is calculated based on the monomer-to-catalyst ratio and assumes 100% conversion. Actual values may vary. PDI (Polydispersity Index) is a measure of the distribution of molecular weights.
Vinyl Addition Polymerization Protocol
Protocol 3.3.1: Vinyl Addition Polymerization using a Palladium(II) Catalyst
-
Monomer Protection (Optional but Recommended): Protect the hydroxyl group of the this compound monomer, for example, by converting it to a silyl ether. This will improve catalyst tolerance and polymerization control.
-
Monomer and Solvent Preparation: Purify the (protected) monomer by distillation or column chromatography. Use anhydrous and deoxygenated solvents.
-
Catalyst Activation: The palladium catalyst precursor, for example, (t-Bu3P)PdMeCl, is typically activated with a co-catalyst like [Li(OEt2)2.5]B(C6F5)4.[7] This should be done in a glovebox.
-
Polymerization: In a glovebox, dissolve the monomer in the chosen solvent. Add the pre-activated catalyst solution to initiate the polymerization.
-
Monitoring and Termination: Monitor the reaction progress by taking aliquots and analyzing them by GPC. The polymerization can be terminated by the addition of a protic solvent like methanol.
-
Polymer Isolation: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
-
Deprotection (if applicable): If a protecting group was used, it can be removed in a subsequent step using standard deprotection protocols (e.g., using a fluoride source for silyl ethers).
Polymer Characterization
Thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and properties.
Table 2: Common Characterization Techniques for Polynorbornene Alcohols
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirms the polymer structure (distinguishing between ROMP and vinyl addition backbones), tacticity, and end-group analysis. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic functional groups, such as the hydroxyl group and the presence or absence of double bonds in the backbone. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and other thermal transitions. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the polymer. |
Visualization of Key Processes
ROMP Mechanism
Caption: Generalized mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Vinyl Addition Polymerization Mechanism
Caption: Generalized mechanism of Vinyl Addition Polymerization.
Experimental Workflow
Caption: General experimental workflow for polymer synthesis and characterization.
Conclusion
The polymerization of this compound derivatives offers a versatile platform for the creation of functional polymers with tailored properties. The choice between ROMP and vinyl addition polymerization provides access to materials with distinct backbone structures and characteristics. A thorough understanding of the underlying mechanisms, careful execution of experimental protocols under inert conditions, and comprehensive characterization are paramount to achieving well-defined polymers for advanced applications. This guide serves as a foundational resource to aid researchers in the successful synthesis and analysis of these promising materials.
References
- 1. "Polynorbornenes: Synthesis and Application as Gas Transport Membranes" by Elizabeth Margaret Powell [trace.tennessee.edu]
- 2. 20.210.105.67 [20.210.105.67]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media | Semantic Scholar [semanticscholar.org]
- 6. sciforum.net [sciforum.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
The Versatile Scaffold: Bicyclo[2.2.1]hept-5-en-2-ol in the Synthesis of Modern Agrochemicals
Introduction: The Strategic Importance of the Bicyclic Core
In the relentless pursuit of novel and effective agrochemicals, the synthetic chemist's attention is often drawn to rigid, three-dimensional molecular scaffolds. These structures offer a unique combination of conformational constraint and stereochemical complexity, providing a powerful platform for the design of molecules with high target specificity and optimized biological activity. Among these privileged structures, the bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, has emerged as a cornerstone in the synthesis of a diverse array of bioactive compounds, including pharmaceuticals and, notably, agrochemicals.
Bicyclo[2.2.1]hept-5-en-2-ol, a readily accessible derivative of the norbornane family, serves as a particularly versatile chiral building block.[1] Its inherent strain and the presence of two key functional groups—a hydroxyl group and a reactive double bond—provide multiple avenues for synthetic elaboration. This guide provides a detailed exploration of the application of this compound in the synthesis of fungicides, insecticides, and herbicides, offering both the strategic rationale and detailed experimental protocols for the modern researcher.
Fungicidal Derivatives: Leveraging the Bicyclic Scaffold for Potent Antifungal Activity
The unique stereochemistry of the bicyclo[2.2.1]heptane system can be exploited to orient pharmacophoric groups in a precise three-dimensional arrangement, enhancing their interaction with fungal target sites. A notable application is in the synthesis of N-substituted derivatives that have demonstrated significant fungicidal properties.
Application Note: Synthesis of a Novel Fungicidal Imidazoline
This protocol details the synthesis of a potent fungicidal agent based on an imidazoline derivative of a bicyclo[2.2.1]heptene carboxylic acid. While the starting material is the carboxylic acid, it is readily accessible from this compound via oxidation, a standard organic transformation. This multi-step synthesis highlights the strategic derivatization of the bicyclic core to introduce a nitrogen-containing heterocycle, a common motif in antifungal compounds.
Diagram: Synthetic Pathway to a Fungicidal Imidazoline Derivative
Caption: Synthetic route from this compound to a fungicidal complex.
Experimental Protocol: Synthesis of a Fungicidal Imidazoline Complex
Step 1: Oxidation of this compound to Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
-
Rationale: This initial step converts the alcohol functionality into a carboxylic acid, which is essential for the subsequent amidation and cyclization reactions to form the imidazoline ring. Standard oxidation reagents such as Jones reagent (CrO₃/H₂SO₄ in acetone) or a milder alternative like PCC or PDC can be employed.
-
Procedure:
-
Dissolve this compound (1 eq.) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (2 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Filter the mixture through a pad of celite and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. Purify by column chromatography if necessary.
-
Step 2: Synthesis of the Imidazoline Intermediate
-
Rationale: The reaction of the carboxylic acid with a polyamine like triethylenetetraamine leads to the formation of an amide, which upon heating undergoes intramolecular cyclization to form the imidazoline ring.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1 eq.) and triethylenetetraamine (1.1 eq.) in toluene.
-
Reflux the mixture for 4-6 hours, collecting the water that is formed.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude imidazoline intermediate.
-
Step 3: Formation of the Hexyl Bromide Complex
-
Rationale: Quaternization of the imidazoline nitrogen with an alkyl halide, such as hexyl bromide, can enhance the compound's biological activity and solubility properties.
-
Procedure:
-
Dissolve the crude imidazoline intermediate (1 eq.) in a suitable solvent like acetonitrile.
-
Add hexyl bromide (1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the complex by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
| Compound | Concentration | Zone of Destruction (cm) |
| Imidazoline Hexyl Bromide Complex | 0.25% | 1.3 - 1.5 |
| Imidazoline Hexyl Bromide Complex | 0.5% | 2.4 - 2.6 |
| Table 1: Fungicidal activity of the synthesized complex.[2] |
Insecticidal Esters: Nature-Inspired Design
Terpenoids, a class of natural products, have long been a source of inspiration for the development of new insecticides. The bicyclo[2.2.1]heptane skeleton is a common feature in many terpenoids. By esterifying this compound with various carboxylic acids, it is possible to generate a library of compounds for screening for insecticidal activity. Research has shown that certain terpenoid esters containing the bicyclo[2.2.1]heptane core exhibit significant insecticidal activity against pests like Aphis gossypii.[3]
Application Note: Representative Synthesis of an Insecticidal Bicyclic Ester
This protocol outlines a general and efficient method for the synthesis of esters of this compound. The choice of the carboxylic acid can be varied to optimize insecticidal potency and spectrum. Nicotinic acid is chosen here as a representative example due to the known insecticidal properties of neonicotinoids, which also feature a pyridine ring.
Diagram: General Synthesis of Insecticidal Esters
Caption: Esterification of this compound for insecticidal compounds.
Experimental Protocol: Synthesis of Bicyclo[2.2.1]hept-5-en-2-yl Nicotinate
-
Rationale: Steglich esterification, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a mild and efficient method for the formation of esters from alcohols and carboxylic acids, particularly when one of the components is sensitive or sterically hindered.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 eq.), nicotinic acid (1.1 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Bicyclo[2.2.1]hept-5-en-2-yl nicotinate.
-
| Compound | Target Pest | LC₅₀ (μg/mL) |
| (1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl nicotinate | Aphis gossypii | 0.28 |
| Imidacloprid (Commercial Standard) | Aphis gossypii | 0.54 |
| Sulfoxaflor (Commercial Standard) | Aphis gossypii | 0.70 |
| Table 2: Comparative insecticidal activity of a related bicyclic ester.[3] |
Herbicidal Derivatives: Exploring Structure-Activity Relationships
The rigid bicyclic framework of norbornene derivatives can be utilized to develop herbicides with novel modes of action. While specific protocols starting directly from this compound are not abundantly detailed in publicly available literature, the general principles of herbicide design suggest that esterification of this alcohol with known herbicidal carboxylic acids or other acidic moieties is a promising strategy. The resulting esters can exhibit altered physicochemical properties, such as lipophilicity and systemic transport within the plant, potentially leading to enhanced herbicidal efficacy.
Application Note: A Representative Synthesis of a Potential Herbicidal Ester
This protocol describes a general method for the synthesis of a phenoxyacetic acid ester of this compound. Phenoxyacetic acids are a well-established class of herbicides, and their esterification is a common strategy to create pro-herbicides with improved uptake and translocation in plants.
Diagram: Synthesis of a Potential Herbicidal Ester
Caption: A plausible synthetic route to a potential herbicidal ester.
Experimental Protocol: Synthesis of Bicyclo[2.2.1]hept-5-en-2-yl 2-phenoxyacetate
-
Rationale: The reaction of an alcohol with an acid chloride in the presence of a base like pyridine is a classic and effective method for ester synthesis. The pyridine acts as a nucleophilic catalyst and also scavenges the HCl byproduct.
-
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of 2-phenoxyacetyl chloride (1.1 eq.) in anhydrous diethyl ether to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing 1 M HCl and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester.
-
Conclusion: A Scaffold with Enduring Potential
This compound and its derivatives continue to be a fertile ground for the discovery and development of novel agrochemicals. The inherent structural features of this bicyclic alcohol provide a robust platform for the synthesis of compounds with diverse biological activities. The protocols outlined in this guide serve as a practical starting point for researchers aiming to explore the vast chemical space accessible from this versatile building block. Further exploration of structure-activity relationships, guided by rational design and high-throughput screening, will undoubtedly unlock the full potential of the bicyclo[2.2.1]heptane scaffold in addressing the ongoing challenges in global agriculture.
References
Application Notes & Protocols: Bicyclo[2.2.1]hept-5-en-2-ol in the Synthesis of Carbocyclic Nucleoside Analogues
Audience: Researchers, scientists, and drug development professionals.
Abstract: Carbocyclic nucleoside analogues are a cornerstone of antiviral therapy, with prominent examples like Abacavir and Carbovir demonstrating potent activity against HIV.[1][2] A key structural feature of these molecules is the replacement of the furanose oxygen with a methylene group, which imparts greater metabolic stability. The bicyclo[2.2.1]heptane (norbornane) system serves as a conformationally locked scaffold that can mimic the "North" conformation of natural nucleosides, a feature known to influence the activity of antiviral agents.[3] This document provides a detailed guide on the strategic use of bicyclo[2.2.1]hept-5-en-2-ol and its derivatives as versatile starting materials for the stereocontrolled synthesis of these vital therapeutic analogues. We will explore core synthetic transformations, provide detailed experimental protocols, and explain the causality behind critical methodological choices.
The Strategic Importance of the Bicyclo[2.2.1]heptane Scaffold
The therapeutic efficacy of nucleoside analogues is often dictated by their three-dimensional shape, which determines how they are recognized and processed by viral and cellular enzymes.[3] The rigid bicyclo[2.2.1]heptane framework provides a robust and predictable platform to lock the cyclopentane ring in a specific pucker, analogous to the C2'-exo or "North" conformation of natural ribose sugars. This conformational rigidity can enhance binding to target enzymes like reverse transcriptase while potentially reducing off-target effects.[3]
This compound, a readily available and inexpensive starting material, contains the core bicyclic structure and two key functional handles: a secondary alcohol and a double bond. These functionalities allow for a diverse range of stereocontrolled modifications, making it an ideal precursor for the synthesis of complex carbocyclic nucleosides.
Core Synthetic Workflow: From Bicyclic Alcohol to Nucleoside Analogue
The synthesis of carbocyclic nucleosides from this compound derivatives follows a logical progression of functional group manipulations and stereochemical control. The overall strategy involves preparing a suitable bicyclic core with the desired stereochemistry and functional groups, followed by the crucial step of attaching the nucleobase.
Figure 1: High-level synthetic workflow from the starting bicyclic alcohol to the target nucleoside analogue.
Key Synthetic Transformations and Protocols
Establishing Chirality: The Foundation of Biological Activity
For antiviral activity, a single enantiomer of the nucleoside analogue is almost always required. Therefore, the resolution of the racemic starting material or an early intermediate is a critical step. While direct resolution of this compound is possible, resolution is often performed on derivatives like the related γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, using enzymatic methods which are highly efficient and scalable.[4][5]
-
Causality: Lipase enzymes can selectively hydrolyze one enantiomer of a racemic ester or amide, leaving the other enantiomer unreacted. This provides a straightforward method to separate the two enantiomers with high optical purity. This approach is industrially relevant for the synthesis of drugs like Abacavir.[4]
Scaffold Modification: Tailoring the Cyclopentane Core
With the chirally pure bicyclic system in hand, the next phase involves modifying the scaffold to install the necessary functionality for nucleobase coupling and to mimic the hydroxyl groups of a natural sugar.
3.2.1. Hydroboration-Oxidation of the Alkene
To introduce hydroxyl groups onto the carbon framework, hydroboration-oxidation of the double bond in a protected bicyclo[2.2.1]heptene derivative is a common and reliable strategy.
-
Causality: The hydroboration reaction proceeds with anti-Markovnikov regioselectivity and syn-stereospecificity. In the norbornene system, the bulky borane reagent (e.g., BH3-THF) typically attacks from the less hindered exo face, leading to predictable stereochemical outcomes. The resulting organoborane is then oxidized (e.g., with H2O2, NaOH) to yield the corresponding alcohol.[6]
Protocol 1: Exemplar Hydroboration-Oxidation
This protocol is adapted from methodologies used for similar bicyclic systems.[6]
-
Dissolution: Dissolve the protected starting material, (1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoate (1.0 eq), in anhydrous THF under an inert atmosphere (N2 or Ar).
-
Hydroboration: Cool the solution to 0 °C and add borane-tetrahydrofuran complex (1.0 M solution in THF, ~1.1 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add aqueous NaOH (e.g., 3 M, 3.0 eq) followed by the slow, dropwise addition of hydrogen peroxide (30% aq. solution, 3.0 eq), ensuring the internal temperature does not exceed 20 °C.
-
Workup: Stir the mixture at room temperature for 12 hours. Quench the reaction by adding saturated aqueous sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting mixture of regioisomeric alcohols can then be separated by silica gel chromatography.
Introduction of the Nucleobase
This is the pivotal step in the synthesis. The two predominant strategies are direct coupling of the nucleobase to a hydroxyl-bearing scaffold, or the stepwise construction of the nucleobase onto an amine-functionalized scaffold.
3.3.1. The Mitsunobu Reaction: A Powerful C-N Bond Forming Tool
The Mitsunobu reaction is exceptionally effective for coupling a nucleobase (e.g., 6-chloropurine, adenine) to a secondary alcohol on the bicyclic core.[6]
-
Causality: This reaction proceeds via an alkoxyphosphonium salt intermediate. The nucleobase, acting as a nucleophile, attacks this intermediate, displacing the activated hydroxyl group. A key feature of this reaction is that it occurs with a complete inversion of stereochemistry at the reacting carbon center. This stereochemical predictability is paramount for controlling the final "anomeric" configuration of the nucleoside analogue.[7][8]
Figure 2: Simplified schematic of the Mitsunobu reaction for nucleobase coupling.
Protocol 2: Mitsunobu Coupling with 6-Chloropurine
This protocol is based on established procedures for coupling purines to carbocyclic alcohols.[6]
-
Setup: To a solution of the bicyclic alcohol (e.g., [(1R,2R,4S,6S)-6-hydroxybicyclo[2.2.1]heptan-2-yl]methyl benzoate, 1.0 eq), 6-chloropurine (1.5 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20-30 minutes. The characteristic red-orange color of the azodicarboxylate may fade as the reaction proceeds.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
| Reagent/Component | Role | Typical Molar Eq. |
| Bicyclic Alcohol | Electrophile precursor | 1.0 |
| 6-Chloropurine | Nucleophile | 1.2 - 1.5 |
| PPh3 | Activates the alcohol | 1.2 - 1.5 |
| DEAD / DIAD | Oxidant, drives reaction | 1.2 - 1.5 |
| Anhydrous THF | Aprotic solvent | - |
| Table 1: Typical Reagents for Mitsunobu Coupling Protocol. |
3.3.2. Stepwise Nucleobase Construction
An alternative to direct coupling is the stepwise synthesis of the heterocyclic base onto an amine-functionalized bicyclic core. This method offers flexibility for creating diverse purine and pyrimidine analogues.
-
Causality: This strategy begins with converting a hydroxyl group to an amine, often via mesylation, azide displacement (SN2), and subsequent reduction.[3] The resulting amine is then used as a nucleophile to build the heterocyclic ring system. For example, reaction with a 4,6-dichloropyrimidine derivative followed by cyclization with triethyl orthoformate and subsequent functionalization can yield a wide array of purine analogues.[1]
Protocol 3: Final Ammonolysis to Adenine Analogue
This final step converts a 6-chloropurine intermediate into the corresponding adenine analogue.[1][9]
-
Setup: Place the 6-chloropurine bicyclic intermediate (1.0 eq) into a sealed pressure vessel (e.g., a steel bomb).
-
Ammonolysis: Add a solution of ammonia in methanol (e.g., 7N) or liquid ammonia.
-
Reaction: Seal the vessel and heat to 70-90 °C for 12-24 hours.
-
Workup: Cool the vessel to below 0 °C before carefully opening. Allow excess ammonia to evaporate in a fume hood.
-
Purification: Concentrate the remaining solution under reduced pressure and purify the resulting adenine analogue by chromatography or recrystallization.
Conclusion and Future Perspectives
This compound and its derivatives are powerful and versatile synthons in the field of medicinal chemistry. The protocols and strategies outlined in this document demonstrate a robust and logical pathway for the synthesis of conformationally locked carbocyclic nucleoside analogues. Key reactions such as the Mitsunobu coupling and stepwise base construction, underpinned by careful stereochemical control during scaffold modification, provide reliable access to these important therapeutic targets. Future work in this area will likely focus on developing even more efficient and stereoselective transformations and expanding the diversity of nucleobases that can be incorporated to combat drug resistance and broaden the spectrum of antiviral activity.
References
- 1. CCCC 2006, Volume 71, Issue 6, Abstracts pp. 871-888 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uochb.cz [uochb.cz]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]
- 6. CCCC 2007, Volume 72, Issue 11, Abstracts pp. 1523-1544 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
- 8. An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Separation of endo and exo Bicyclo[2.2.1]hept-5-en-2-ol isomers
Welcome to the technical support guide for the separation of endo- and exo-bicyclo[2.2.1]hept-5-en-2-ol (also known as 5-norbornen-2-ol) isomers. This document provides practical, field-tested advice in a direct question-and-answer format to address the common challenges encountered by researchers in synthetic chemistry and drug development.
The separation of these diastereomers is a classic but often frustrating step following the Diels-Alder reaction between cyclopentadiene and acrolein, followed by reduction. The subtle structural differences between the endo and exo isomers lead to very similar physical properties, making their isolation a significant purification challenge. This guide is designed to provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize your separations effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the structural difference between endo- and exo-bicyclo[2.2.1]hept-5-en-2-ol?
The terms endo and exo describe the relative stereochemistry of the hydroxyl (-OH) group on the bicyclic ring system. In the exo isomer, the -OH group is oriented anti (away from) the longer bridge of the ring system (the C5-C6 double bond). In the endo isomer, the -OH group is oriented syn (on the same side as) the longer bridge.[1][2] This seemingly minor difference in spatial arrangement is a result of the kinetics and thermodynamics of the preceding Diels-Alder reaction, where the endo product is typically the kinetically favored major product due to secondary orbital interactions.[3][4]
Q2: Why is the separation of these two isomers so challenging?
The challenge arises because endo and exo isomers are diastereomers with very similar polarities. The key factors are:
-
Minimal Polarity Difference: Both isomers possess the same functional groups (a hydroxyl group and a double bond) and molecular formula (C₇H₁₀O).[5] The different spatial orientation of the hydroxyl group results in only a minute difference in the overall molecular dipole moment and how the molecule interacts with a stationary phase like silica gel.
-
Similar Physical Properties: Their boiling points and solubility profiles are nearly identical, which often rules out simple separation techniques like fractional distillation or recrystallization for achieving high purity.[6][7]
Q3: What are the primary laboratory methods for separating the endo and exo isomers?
The most common and effective method is adsorption column chromatography , typically using silica gel.[8] Due to the small polarity difference, this often requires careful optimization of the mobile phase and may necessitate long columns or multiple chromatographic runs to achieve baseline separation.[9] Gas chromatography (GC) is an excellent analytical technique to determine the ratio of isomers and assess the purity of fractions but is not typically used for preparative separation on a lab scale.[10][11]
Q4: How can I definitively identify which separated fraction is endo and which is exo?
Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for this purpose. The key diagnostic signals are the protons on the carbon bearing the hydroxyl group (C2-H).
-
The C2-exo-proton (in the endo-alcohol) typically appears as a quintet at a lower field (further downfield).[12]
-
The C2-endo-proton (in the exo-alcohol) is more shielded and appears at a higher field (further upfield), often with a different splitting pattern.[12]
This difference in chemical shift is a reliable method for distinguishing the two isomers.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the separation and analysis workflow.
Column Chromatography Issues
Q5: My endo and exo spots are co-eluting or have a very low ΔRf on my TLC plate. What should I do?
This is the most common issue and indicates your mobile phase is not optimal for resolving the two isomers.
-
Causality: The polarity of your eluent is either too high (causing both isomers to move too quickly up the plate) or too low (preventing any movement). More importantly, the specific solvent system may not be selective enough to differentiate between the subtle polarity differences of the isomers.
-
Troubleshooting Steps:
-
Systematically Decrease Polarity: If your Rf values are high (>0.5), decrease the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane or petroleum ether). Make small, incremental changes (e.g., from 20% EtOAc to 15%, then 12%, then 10%). The goal is to get the average Rf into the 0.2-0.35 range, where resolution is often maximal.
-
Change Solvent Selectivity: If reducing polarity alone doesn't work, switch one of the solvents. Diastereomer separations can be sensitive to the specific nature of the eluent.[9][13] For example, if a hexane/ethyl acetate system fails, try a hexane/diethyl ether, hexane/dichloromethane, or a toluene/ethyl acetate system. Toluene can offer different π-π stacking interactions that may aid separation.
-
Use a Longer TLC Plate: A longer plate provides more distance for the spots to separate, making small differences in Rf more apparent.
-
Q6: I achieved good separation on TLC, but my preparative column is yielding many mixed fractions. How can I improve this?
This indicates a loss of resolution when scaling up from analytical TLC to preparative column chromatography.
-
Causality: This problem often stems from improper column packing, overloading the column with sample, or running the column too quickly. The tight "bands" of compound seen on TLC broaden on a larger column, leading to overlap.
-
Troubleshooting Steps:
-
Column Dimensions: Use a long, thin column rather than a short, wide one. A higher length-to-diameter ratio (~20:1 or greater) increases the number of theoretical plates and improves resolution.
-
Reduce Sample Load: A common rule of thumb is to load no more than 1-5% of the silica gel mass. For difficult separations like this, aim for the lower end of that range (e.g., 1 g of sample per 100 g of silica).
-
Sample Loading Technique: Ensure your sample is loaded onto the column in the narrowest possible band. Dissolve the crude mixture in a minimal amount of the mobile phase or a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed. This "dry loading" technique often gives superior results to "wet loading."
-
Control the Flow Rate: Do not apply excessive pressure. A slow, steady flow rate allows for proper equilibration between the mobile and stationary phases, preventing band broadening.
-
Analytical & Alternative Strategy Issues
Q7: I'm struggling to distinguish the isomers by ¹H NMR. The key signals are overlapping. What can I do?
-
Causality: The resolution of your NMR instrument might be insufficient, or the sample may be too concentrated. The subtle differences in chemical shifts and coupling constants require a well-resolved spectrum for clear identification.
-
Troubleshooting Steps:
-
Use a Higher Field Instrument: If available, re-run the sample on a higher field NMR spectrometer (e.g., 500 or 600 MHz instead of 300 MHz). The increased spectral dispersion will often resolve overlapping multiplets.
-
Run 2D NMR Experiments: A COSY (Correlation Spectroscopy) experiment can help trace the coupling network and differentiate the C2-H proton from other signals.
-
Spiking Experiment: If you have a sample that you believe is one pure isomer (even a small amount), "spike" your mixed sample with it and re-run the NMR. The signals corresponding to that isomer will increase in intensity, confirming their identity.
-
Q8: When should I consider derivatization to improve separation?
-
Rationale: If extensive optimization of column chromatography fails to provide adequate separation, derivatization is a powerful alternative.[14][15] The strategy involves reacting the hydroxyl group of both isomers with a reagent to form a new derivative (e.g., an ester or a silyl ether).
-
Why it Works: The new, bulkier group can amplify the subtle steric differences between the endo and exo positions.[16][17] This often leads to a greater difference in how the two new diastereomeric derivatives interact with the stationary phase, resulting in a much larger ΔRf and an easier separation. After separation, the original hydroxyl group can often be regenerated by hydrolysis.
-
When to Use It: Consider derivatization when:
-
You have performed at least 3-4 different solvent system optimizations with no success.
-
You require very high purity (>99%) that is unattainable by direct chromatography.
-
You are willing to add two steps (derivatization and deprotection) to your synthetic sequence.
-
Section 3: Detailed Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) for all chemicals used.[18][19][20][21] Bicyclo[2.2.1]hept-5-en-2-ol and many organic solvents are flammable and may cause irritation.[22] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Separation by Flash Column Chromatography
This protocol assumes a starting mixture of endo and exo isomers.
-
TLC Optimization:
-
Prepare several eluent systems, for example:
-
90:10 Hexane:Ethyl Acetate
-
85:15 Hexane:Ethyl Acetate
-
90:10 Hexane:Diethyl Ether
-
-
Run TLC plates for each system to find the eluent that gives the best separation with the lower spot having an Rf of ~0.2.
-
-
Column Preparation:
-
Select a glass column with a high length-to-diameter ratio.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane).
-
Pack the column by pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading (Dry Method):
-
Dissolve ~500 mg of the crude isomer mixture in a minimal amount of dichloromethane (~5 mL).
-
Add ~2 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column. Gently add a thin layer of sand on top to protect the surface.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase to the column.
-
Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.
-
Collect small, equal-sized fractions (e.g., 10-15 mL each) in numbered test tubes.
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
-
Analysis:
-
Develop the monitoring TLC plates and visualize the spots (e.g., using a potassium permanganate stain, as the compounds may not be UV-active).
-
Combine the fractions containing the pure exo isomer (which typically elutes first due to being slightly less polar) and the pure endo isomer. Combine mixed fractions separately for potential re-chromatography.
-
Remove the solvent from the combined pure fractions under reduced pressure.
-
Protocol 2: Isomer Identification using ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of each purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum for each sample.
-
Interpretation:
-
Identify the olefinic protons (C5-H and C6-H) between 5.9-6.2 ppm.
-
Focus on the region between 3.5-4.5 ppm to find the C2-H proton.
-
Assign the exo-alcohol: The sample whose C2-H proton appears at a higher field (e.g., ~3.9 ppm) is the exo isomer.
-
Assign the endo-alcohol: The sample whose C2-H proton appears at a lower field (e.g., ~4.3 ppm) is the endo isomer.[12]
-
Protocol 3: Improving Separation via Derivatization (Acetate Ester Formation)
-
Acetylation:
-
In a flask, dissolve the crude isomer mixture (1.0 eq) in pyridine or dichloromethane with a base like triethylamine (1.5 eq).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohols are consumed.
-
-
Workup:
-
Quench the reaction with water.
-
Extract the product with a solvent like diethyl ether.
-
Wash the organic layer sequentially with dilute HCl (to remove base), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Chromatography:
-
The resulting acetate esters will be much less polar. You will need to re-optimize the mobile phase for their separation (e.g., starting with 98:2 Hexane:Ethyl Acetate).
-
The difference in polarity between the endo and exo acetates is often significantly larger than for the alcohols, making chromatographic separation much easier. Perform column chromatography as described in Protocol 1.
-
-
Hydrolysis (Deprotection):
-
After separating the pure acetate esters, dissolve each in a solvent like methanol.
-
Add an aqueous base solution (e.g., 1M NaOH or K₂CO₃ in water).
-
Stir at room temperature until the ester is fully hydrolyzed back to the alcohol (monitor by TLC).
-
Neutralize the reaction and extract the pure alcohol isomer.
-
Section 4: Data Reference Tables
Table 1: Typical ¹H NMR Chemical Shifts (CDCl₃) for Isomer Identification
| Proton | exo-Bicyclo[2.2.1]hept-5-en-2-ol | endo-Bicyclo[2.2.1]hept-5-en-2-ol | Rationale for Difference |
| C2-H (endo-proton) | ~3.9 ppm | N/A | Shielded by the bicyclic frame. |
| C2-H (exo-proton) | N/A | ~4.3 ppm | Deshielded relative to its endo counterpart.[12] |
| C5/C6-H (Olefinic) | ~6.1-6.2 ppm | ~5.9-6.1 ppm | The local electronic environment is slightly different. |
Note: Exact chemical shifts can vary based on solvent, concentration, and instrument.
Table 2: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommended Setting | Justification |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for adsorption chromatography of moderately polar compounds. |
| Mobile Phase (Trial) | 90:10 Hexane:Ethyl Acetate | A good starting point. Polarity should be adjusted based on initial TLC results. |
| Column Loading | 1-2 g sample per 100 g silica | Minimizes band broadening for this difficult separation. |
| Elution Order | exo isomer typically elutes first | The exo-OH is more sterically accessible but overall the molecule is slightly less polar. |
Section 5: Visual Workflows
Caption: General workflow for the separation and analysis of isomers.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Bicyclo(2.2.1)hept-5-en-2-ol | C7H10O | CID 96066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. The structures of different diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. turbo.vernier.com [turbo.vernier.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sciencemadness Discussion Board - Separation of diastereomers. - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. aksci.com [aksci.com]
- 19. gelest.com [gelest.com]
- 20. media.adeo.com [media.adeo.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. This compound | 13080-90-5 [sigmaaldrich.cn]
Technical Support Center: Diels-Alder Synthesis of Norbornene Derivatives
Welcome to the technical support center for the Diels-Alder synthesis of norbornene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this powerful cycloaddition reaction. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles, to help you optimize your synthetic outcomes.
Introduction: The Power and Pitfalls of the Norbornene Scaffold
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the efficient construction of complex cyclic systems.[1][2][3] The synthesis of the bicyclo[2.2.1]hept-5-ene skeleton, commonly known as norbornene, via the cycloaddition of cyclopentadiene and a suitable dienophile, is a widely utilized transformation. However, what appears to be a straightforward reaction on paper can present several practical challenges in the laboratory. This guide aims to address these issues head-on, providing you with the insights to overcome them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of Diels-Alder reactions for norbornene synthesis.
Q1: My cyclopentadiene is a solid/waxy substance. Can I use it directly?
A1: No, you cannot use it directly. Commercially available cyclopentadiene exists as its dimer, dicyclopentadiene (DCPD), which is a waxy solid at room temperature.[4][5] Cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form this dimer.[4] To obtain the reactive cyclopentadiene monomer, you must perform a "cracking" procedure. This involves a retro-Diels-Alder reaction, typically by heating the dicyclopentadiene to its boiling point (around 170 °C) and distilling the lower-boiling cyclopentadiene monomer (b.p. ~41 °C).[2][4] The freshly distilled cyclopentadiene must be used immediately as it will start to dimerize again upon standing.[4][5]
Q2: I'm not getting any product, or the reaction is extremely slow. What are the likely causes?
A2: Several factors can lead to low or no conversion. The most common culprits are:
-
Poor Reactant Pairing: The "normal demand" Diels-Alder reaction is most efficient when the diene is electron-rich and the dienophile is electron-poor.[3][6] Ensure your dienophile has at least one electron-withdrawing group (EWG) such as a carbonyl, ester, nitrile, or nitro group.[3][6] Conversely, electron-donating groups on the cyclopentadiene can enhance reactivity. If both your diene and dienophile are electron-rich or electron-poor, the reaction will be significantly slower.[7]
-
Insufficient Activation: Even with appropriate electronic pairing, some reactions require thermal energy to overcome the activation barrier.[5][8] Gentle heating can often initiate the reaction. However, be cautious of excessive heat, which can trigger the retro-Diels-Alder reaction (see Troubleshooting Guide).
-
Steric Hindrance: Bulky substituents on either the diene or dienophile can sterically hinder the approach of the reactants, slowing down or even preventing the reaction.
Q3: My reaction is giving a mixture of products. How can I control the stereoselectivity (endo vs. exo)?
A3: The formation of endo and exo isomers is a classic feature of the Diels-Alder reaction with cyclic dienes.[9][10][11]
-
Endo Product (Kinetic Control): The endo product is typically formed faster and is the major product under conditions of kinetic control (i.e., lower temperatures and shorter reaction times).[10][12][13] This preference is attributed to favorable secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[9][10][14]
-
Exo Product (Thermodynamic Control): The exo product is generally more sterically stable and is favored under conditions of thermodynamic control (i.e., higher temperatures and longer reaction times).[10][11][12] At elevated temperatures, the initially formed endo adduct can undergo a retro-Diels-Alder reaction back to the starting materials, which can then re-react to form the more stable exo product.[4][10]
To favor the endo product, run your reaction at the lowest possible temperature that allows for a reasonable rate. For the exo product, higher temperatures may be necessary, but this comes with the risk of decomposition. Lewis acid catalysis can also be employed to enhance endo selectivity.[1][10]
Q4: I've isolated a product, but the yield is significantly lower than expected, especially after purification. What could be happening?
A4: Low isolated yields can stem from several issues:
-
Retro-Diels-Alder Reaction: As mentioned, the Diels-Alder reaction is reversible.[4][15][16] If your reaction mixture is heated for too long or at too high a temperature, the equilibrium can shift back towards the starting materials, reducing your product yield.[8] This is a very common reason for low yields in norbornene synthesis.
-
Side Reactions: While the Diels-Alder reaction is generally clean, side reactions such as polymerization of the dienophile or diene can occur, especially with reactive species and at higher temperatures.[17]
-
Purification Losses: Separating the endo and exo isomers, if formed, can be challenging and may lead to loss of material. Additionally, if the product is sensitive, it may decompose during purification steps like column chromatography or distillation.
Part 2: Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving specific experimental problems.
Guide 1: Low or No Product Formation
If you are observing minimal or no formation of your desired norbornene adduct, follow this troubleshooting workflow.
Detailed Steps:
-
Verify Reactant Quality & Stoichiometry: Ensure your dienophile is pure and your solvents are anhydrous if using a Lewis acid catalyst. Double-check your molar calculations.
-
Confirm Freshly Cracked Cyclopentadiene: The importance of using freshly distilled cyclopentadiene cannot be overstated. If it has been sitting for more than a few hours, it will have started to re-dimerize.
-
Optimize Reaction Temperature: Start the reaction at room temperature or even 0 °C. If no reaction occurs, gradually increase the temperature and monitor the reaction progress using an appropriate technique (TLC, GC-MS, or NMR). Be aware that higher temperatures can favor the retro-Diels-Alder reaction.[8]
-
Consider Lewis Acid Catalysis: Lewis acids can coordinate to the electron-withdrawing group on the dienophile, lowering its LUMO energy and accelerating the reaction.[1] Common Lewis acids for this purpose include TiCl₄, AlCl₃, and ZnCl₂.[8] These are often used in stoichiometric amounts but can sometimes be effective catalytically. Note that Lewis acids are water-sensitive, so anhydrous conditions are crucial.
-
Re-evaluate Dienophile Electronics/Sterics: If the above steps fail, the inherent reactivity of your dienophile may be too low. Consider if a derivative with a stronger electron-withdrawing group can be used. Also, analyze the 3D structures of your reactants to see if there is significant steric hindrance preventing their approach.
Guide 2: Product Decomposition (Retro-Diels-Alder Reaction)
If you observe initial product formation followed by its disappearance over time, or if your yields are consistently low at elevated temperatures, the retro-Diels-Alder reaction is the likely culprit.
Detailed Steps:
-
Lower Reaction Temperature: The retro-Diels-Alder reaction is entropically favored and becomes significant at higher temperatures.[1][5][16] Running the reaction at a lower temperature is the most effective way to minimize product decomposition.[8] You may need to accept a longer reaction time in exchange for better product stability.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the limiting reagent has been consumed. Unnecessarily long reaction times, even at moderate temperatures, can lead to product loss.
-
Modify Workup and Purification: Avoid high temperatures during solvent removal (use a rotary evaporator at low temperature and pressure). If you are purifying by distillation, consider if a lower-temperature method like column chromatography or recrystallization is feasible.
Guide 3: Controlling Stereoselectivity (Endo vs. Exo)
As discussed in the FAQs, controlling the stereochemical outcome is often a key objective. The following table summarizes the key experimental levers you can use.
| Desired Product | Controlling Factor | Recommended Conditions | Rationale |
| Endo | Kinetic Control | Low temperature (e.g., 0 °C to room temp.), shorter reaction time.[10][12][13] | Favors the faster-forming product via a lower energy transition state due to secondary orbital overlap.[9][10][14] |
| Exo | Thermodynamic Control | Higher temperature, longer reaction time.[10][11][12] | Allows the reaction to equilibrate, favoring the more sterically stable exo product.[10][11] |
| Endo | Lewis Acid Catalysis | Addition of a Lewis acid (e.g., TiCl₄, AlCl₃).[1][10] | Enhances the secondary orbital interactions in the endo transition state, increasing its kinetic favorability.[10] |
Part 3: Experimental Protocols
Protocol 1: Cracking of Dicyclopentadiene
Safety Note: This procedure should be performed in a well-ventilated fume hood. Cyclopentadiene has a strong, unpleasant odor and is flammable.
-
Set up a simple distillation apparatus with a fractional distillation column.
-
Place dicyclopentadiene in the distilling flask.
-
Heat the flask to approximately 180 °C. The dicyclopentadiene will crack to the monomer.
-
The cyclopentadiene monomer will distill at approximately 41 °C. Collect the distillate in a receiving flask cooled in an ice bath.
-
Use the freshly distilled cyclopentadiene immediately.
Protocol 2: General Procedure for Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride (Endo Product Favored)
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of ethyl acetate at room temperature.
-
Cool the solution in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (1.1 eq) to the stirred solution.
-
Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, will often precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold hexanes.
-
The product can be further purified by recrystallization.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chemical Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. chemconnections.org [chemconnections.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. aklectures.com [aklectures.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Bicyclic Alcohols
Welcome to the technical support center for the synthesis of bicyclic alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable scaffolds. Bicyclic alcohols are pivotal structural motifs in numerous natural products and pharmaceutical agents. However, their synthesis is often plagued by a variety of side reactions that can diminish yield, compromise stereochemical integrity, and complicate purification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter in the laboratory. We will delve into the mechanistic underpinnings of common side reactions and offer field-proven strategies to mitigate them, ensuring your syntheses are both efficient and reproducible.
Table of Contents
-
FAQ: Intramolecular Diels-Alder (IMDA) Reactions - Controlling Periselectivity and Stereochemistry
-
Troubleshooting Guide: Unraveling and Suppressing Carbocation Rearrangements
-
FAQ: Mastering Stereoselectivity in Bicyclic Ketone Reductions
-
Troubleshooting Guide: Addressing Challenges in Radical Cascade Cyclizations
-
Protocol: Purification Strategies for Bicyclic Alcohols
FAQ: Intramolecular Diels-Alder (IMDA) Reactions - Controlling Periselectivity and Stereochemistry
The Intramolecular Diels-Alder (IMDA) reaction is a powerful and widely used method for the construction of bicyclic systems, as it forms two rings in a single step with often predictable stereochemical outcomes.[1][2] However, competing pathways and lack of selectivity can be significant hurdles.
Question: My IMDA reaction is giving a low yield of the desired bicyclic alcohol precursor, and I'm observing a complex mixture of byproducts. What are the likely side reactions and how can I favor the desired cycloaddition?
Answer: Low yields in IMDA reactions often stem from two primary issues: competing pericyclic reactions and intermolecular side reactions.[1][3]
A. Competing Pericyclic Reactions: The Diels-Alder vs. Electrocyclization Dilemma
In some substrates, particularly those with extended conjugated systems, competing electrocyclization reactions (like 6π or 8π electrocyclizations) can occur, leading to undesired cyclic products.[3] The desired Diels-Alder reaction and the competing electrocyclization can have similar activation energies, making the reaction unselective.[3]
-
Mechanistic Insight: Both the Diels-Alder reaction and electrocyclizations are concerted pericyclic reactions. The transition state geometries determine the product outcome. Factors like substrate conformation, steric hindrance, and electronic effects play a crucial role in dictating which pathway is kinetically favored.[3]
-
Troubleshooting & Prevention:
-
Temperature Optimization: Lower reaction temperatures often favor the more ordered transition state of the Diels-Alder reaction.[1] Conversely, retro-Diels-Alder reactions can occur at high temperatures.[2] A systematic temperature screen is recommended.
-
Lewis Acid Catalysis: The use of a Lewis acid can preferentially activate the dienophile, lowering the activation energy for the Diels-Alder pathway.[4] Common Lewis acids for this purpose include EtAlCl₂, ZnCl₂, and BF₃·OEt₂.
-
Substrate Modification: Strategic placement of sterically bulky groups on the substrate can disfavor the transition state of the competing electrocyclization.[3]
-
B. Intermolecular Side Reactions: Dimerization and Polymerization
If the concentration of your reaction is too high, the diene of one molecule can react with the dienophile of another, leading to dimers or polymers instead of the desired intramolecular product.[1]
-
Troubleshooting & Prevention:
Question: I'm obtaining the wrong diastereomer (e.g., the exo instead of the desired endo product) in my IMDA reaction. How can I control the stereoselectivity?
Answer: The stereochemical outcome of an IMDA reaction is determined by the transition state geometry. The endo product is often kinetically favored due to secondary orbital interactions.[6] However, steric hindrance can favor the thermodynamically more stable exo product.[4]
-
Key Factors Influencing Stereoselectivity:
-
Tether Length and Rigidity: The length and conformational flexibility of the chain connecting the diene and dienophile impose significant geometric constraints on the transition state.[1]
-
Substitution on the Tether and Dienophile: Steric interactions between substituents on the tether and the diene or dienophile can override the kinetic preference for the endo product.[4]
-
Lewis Acid Catalysis: Lewis acids can enhance the preference for the endo transition state by coordinating to the dienophile.
-
-
Strategies for Controlling Stereoselectivity:
-
Temperature Control: As the endo product is the kinetic product, lower reaction temperatures will generally favor its formation.
-
Choice of Lewis Acid: Different Lewis acids can have varying effects on stereoselectivity. It is advisable to screen a panel of Lewis acids.
-
Use of Chiral Auxiliaries or Catalysts: For enantioselective syntheses, employing a chiral auxiliary on the dienophile or a chiral Lewis acid catalyst is necessary.[4]
-
Experimental Workflow for Optimizing IMDA Reactions
Caption: Workflow for optimizing IMDA reactions.
Troubleshooting Guide: Unraveling and Suppressing Carbocation Rearrangements
Carbocation rearrangements are a notorious source of side products in reactions involving carbocationic intermediates, such as acid-catalyzed dehydrations or pinacol-type rearrangements.[7][8] In the context of bicyclic systems, these rearrangements can lead to ring expansion, ring contraction, or hydride/alkyl shifts, resulting in a complete alteration of the carbon skeleton.[9]
Problem: I am attempting a pinacol rearrangement to synthesize a spirocyclic ketone from a bicyclic diol, but I am isolating a rearranged bicyclic ketone instead.
This is a classic case of a competing rearrangement pathway. The initial carbocation can undergo different shifts, and the relative rates of these shifts determine the product distribution.[8][10]
| Observed Issue | Potential Cause | Proposed Solution |
| Formation of an undesired rearranged product | The initially formed carbocation rearranges via a lower energy pathway (e.g., a 1,2-hydride shift) before the desired 1,2-alkyl shift can occur. The stability of the resulting carbocation often dictates the pathway.[7] | Utilize a semipinacol rearrangement.[10] By converting one of the hydroxyl groups into a better leaving group (e.g., a tosylate) under non-acidic conditions, you can control which carbocation is effectively formed and direct the rearrangement. |
| Mixture of rearranged products | Multiple rearrangement pathways are energetically accessible. Ring strain in the starting material and intermediates can significantly influence the product distribution.[9] | Modify the substrate to disfavor undesired pathways. For instance, introducing a substituent that would destabilize a competing carbocation intermediate. |
Protocol: A General Procedure for Semipinacol Rearrangement
-
Selective Protection/Activation: In a diol with different steric environments (e.g., a secondary and a tertiary alcohol), selectively convert the more accessible hydroxyl group into a good leaving group. A common method is tosylation using tosyl chloride (TsCl) and a base like pyridine.
-
Base-Induced Rearrangement: Treat the resulting tosylate with a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide). The base will deprotonate the remaining hydroxyl group, forming an alkoxide.
-
Concerted Rearrangement and Leaving Group Departure: The alkoxide will then promote a concerted 1,2-alkyl shift, displacing the tosylate leaving group and forming the desired ketone. This avoids the formation of a discrete carbocation and the associated undesired rearrangements.[10]
Reaction Mechanism: Pinacol vs. Semipinacol Rearrangement
Caption: Comparison of Pinacol and Semipinacol rearrangement pathways.
FAQ: Mastering Stereoselectivity in Bicyclic Ketone Reductions
The reduction of a bicyclic ketone to the corresponding alcohol often yields a mixture of diastereomers. Controlling the facial selectivity of the hydride attack is crucial for obtaining the desired stereoisomer.[11]
Question: The reduction of my bicyclic ketone (e.g., camphor) with NaBH₄ is giving a mixture of diastereomeric alcohols (e.g., borneol and isoborneol). How can I improve the diastereoselectivity?
Answer: The stereochemical outcome of a ketone reduction is governed by the direction of nucleophilic attack by the hydride reagent. In bridged bicyclic systems, the two faces of the carbonyl group are sterically non-equivalent. The approach of the reducing agent is hindered on one face by the bicyclic framework.[11]
-
Steric Hindrance and Reagent Size:
-
Less Hindered Face Attack: Small reducing agents like NaBH₄ will preferentially attack from the less sterically hindered face. In the case of camphor, this is the endo face, leading to the exo alcohol (isoborneol) as the major product.[11]
-
More Hindered Face Attack: To favor attack from the more hindered face, a bulkier reducing agent is required. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) are sterically demanding and will attack from the less hindered face of the reagent, which corresponds to the more hindered face of the ketone. This would favor the formation of the endo alcohol (borneol).
-
Table: Influence of Reducing Agent on the Diastereoselectivity of Camphor Reduction
| Reducing Agent | Major Product | Rationale |
| Sodium Borohydride (NaBH₄) | Isoborneol (exo-alcohol) | Small hydride attacks from the less hindered endo face.[11] |
| L-Selectride® | Borneol (endo-alcohol) | Bulky hydride attacks from the more accessible face for the reagent, which is the exo face of the ketone. |
Troubleshooting Guide: Addressing Challenges in Radical Cascade Cyclizations
Radical cascade cyclizations are elegant and powerful methods for the rapid construction of complex polycyclic molecules.[12][13] However, controlling both diastereoselectivity and enantioselectivity can be a significant challenge.[13]
Problem: My radical cascade cyclization is producing a racemic mixture of the desired bicyclic alcohol precursor. How can I induce enantioselectivity?
Answer: Free radical reactions are notoriously difficult to control enantioselectively because the radical intermediates are often planar and achiral. To overcome this, you need to introduce a chiral environment that can differentiate between the two enantiotopic faces of the radical or the prochiral radical acceptor.
-
Metalloradical Catalysis (MRC): A promising strategy is the use of metalloradical catalysis.[12][13] In this approach, the radical intermediate is associated with a chiral metal complex. The chiral ligands on the metal create a chiral pocket that directs the subsequent bond-forming step.
-
Troubleshooting Steps for Asymmetric Radical Cyclizations:
-
Ligand Screening: The choice of the chiral ligand is paramount. A systematic screening of different ligand scaffolds is often necessary to find one that provides high enantioselectivity for your specific substrate.
-
Solvent and Temperature Effects: These parameters can influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity. A screen of non-coordinating solvents and a range of temperatures is recommended.
-
Slow Addition of Radical Initiator: In many radical reactions, slow addition of the radical initiator can help to maintain a low concentration of radicals, which can suppress unwanted side reactions.
-
Protocol: Purification Strategies for Bicyclic Alcohols
The presence of diastereomers, constitutional isomers from rearrangements, and oligomeric byproducts often complicates the purification of bicyclic alcohols. A multi-step purification strategy is frequently required.
A. Flash Column Chromatography
This is the most common initial purification technique.[14][15]
-
Stationary Phase: Silica gel is typically used. For very similar isomers, a high-performance silica gel may be necessary.
-
Mobile Phase: A solvent system that provides good separation on TLC should be chosen. A gradient elution (gradually increasing the polarity of the eluent) is often effective for separating products with different polarities.[16] For example, starting with a non-polar solvent like heptane and gradually adding ethyl acetate.[14]
B. High-Performance Liquid Chromatography (HPLC)
For separating challenging diastereomers or enantiomers (using a chiral column), HPLC is the method of choice.[16]
-
Normal Phase HPLC: Can be very effective for separating diastereomers. A common mobile phase is a mixture of hexane or heptane with isopropanol or ethanol.[16]
-
Reverse Phase HPLC: Useful for more polar compounds.
C. Stacked Injections
For preparative HPLC, stacked injections can significantly improve throughput by injecting a new sample before the previous run is complete. This is particularly useful when purifying larger quantities of material.[16]
Workflow for Purification
References
- 1. organicreactions.org [organicreactions.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 8. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preparation and Stereochemistry of Bicyclic Alcohols - Edubirdie [edubirdie.com]
- 12. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Bicyclo[2.2.1]hept-5-en-2-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Bicyclo[2.2.1]hept-5-en-2-ol (also known as 5-Norbornen-2-ol). We will move beyond standard protocols to address the nuances of experimental choices, troubleshoot common issues, and ensure the validated purity of the final compound.
Introduction: The Purification Challenge
This compound is a valuable bridged bicyclic alcohol used as a building block in organic synthesis. Its synthesis, typically via a Diels-Alder reaction between cyclopentadiene and a vinyl acetate followed by hydrolysis, often results in a crude product containing a mixture of endo and exo stereoisomers, unreacted starting materials, and various side products[1][2]. The primary purification challenge lies in the efficient separation of these closely related isomers to obtain a stereochemically pure compound, which is often critical for subsequent reactions and biological applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Aside from residual solvents, the primary impurities are typically:
-
The undesired stereoisomer: Commercial this compound is often supplied as a mixture of endo and exo isomers[1]. If your synthesis is not perfectly stereoselective, the undesired isomer will be your main impurity.
-
Dicyclopentadiene: The cyclopentadiene used in the Diels-Alder reaction exists in equilibrium with its dimer, dicyclopentadiene. Inadequate cracking of the dimer or excess reagent can lead to its presence in the crude product.
-
Unreacted Starting Materials: Depending on the synthetic route, this may include vinyl acetate, acrolein derivatives, or related dienophiles[3][4].
-
Polymeric byproducts: Diels-Alder reactions, especially when heated, can sometimes produce oligomeric or polymeric materials.
Q2: What is the structural difference between the endo and exo isomers, and why is their separation critical?
A2: The endo and exo isomers are diastereomers that differ in the stereochemistry at the hydroxyl-bearing carbon (C-2). In the exo isomer, the hydroxyl group is oriented anti (away from) the longer C5-C6 bridge. In the endo isomer, the hydroxyl group is syn (on the same side as) the longer bridge. This subtle structural difference leads to different steric environments and reactivities. For applications in pharmaceuticals or stereospecific synthesis, using a pure isomer is often mandatory to ensure the desired reaction outcome and biological activity.
Q3: Which analytical techniques are best for assessing the purity and isomeric ratio of this compound?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
Gas Chromatography (GC) & GC-MS: GC is highly effective for determining the ratio of endo to exo isomers and quantifying volatile impurities[5]. Coupling it with Mass Spectrometry (GC-MS) helps in identifying the chemical structure of unknown peaks[6][7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and stereochemistry. The coupling constants and chemical shifts of the protons on C-2, C-5, and C-6 are distinct for the endo and exo isomers, allowing for unambiguous assignment and ratio calculation[3][5][8].
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly on chiral columns for enantiomeric resolution or reverse-phase columns for diastereomeric separation, can also be a powerful tool for purity analysis[3][9].
Q4: My overall yield is very low after column chromatography. What are the likely causes?
A4: Low yield after chromatography can stem from several factors:
-
Irreversible Adsorption: this compound, being an alcohol, can bind strongly to the acidic sites of standard silica gel, leading to streaking and incomplete elution.
-
Product Volatility: The compound has a relatively low boiling point and can be lost to evaporation if fractions are concentrated under high vacuum for extended periods or with excessive heat.
-
Co-elution of Isomers: If the chosen solvent system is not optimal, the endo and exo isomers may not separate cleanly, forcing you to discard mixed fractions and thus lowering the yield of the pure isomer.
-
Reaction on Silica: The acidic nature of silica gel can potentially catalyze side reactions, such as rearrangement or elimination (dehydration), especially if the crude material contains acidic impurities.
Section 2: Troubleshooting Purification Workflows
This section provides a visual guide to the purification process and a decision-making tool for troubleshooting common problems.
General Purification Workflow
The following diagram outlines a typical workflow for purifying this compound after initial workup.
Caption: General workflow for this compound purification.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve issues based on your analytical results after a purification attempt.
Caption: Troubleshooting guide for this compound purification.
Section 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step methodologies for common purification and analysis tasks.
Protocol 1: Purification by Flash Column Chromatography
This protocol is optimized for the separation of endo and exo isomers on a 1-5 gram scale. The exo isomer is typically less polar and will elute first.
Rationale: Flash chromatography is chosen for its speed and efficiency. A solvent system of low to moderate polarity is used to exploit the small polarity difference between the two isomers. Treating silica with a base can prevent on-column degradation.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Petroleum Ether) and Ethyl Acetate (EtOAc), HPLC grade
-
Optional: Triethylamine (Et₃N)
-
Thin Layer Chromatography (TLC) plates
-
Stain: Potassium permanganate (KMnO₄)
Procedure:
-
Slurry Preparation (Optional but Recommended): Prepare a silica slurry using your starting eluent (e.g., 95:5 Hexanes:EtOAc). Add 1% triethylamine by volume to the slurry to neutralize acidic sites on the silica gel. This minimizes streaking and potential degradation of the alcohol.
-
Column Packing: Pack a glass column with the prepared silica slurry. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the starting eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution:
-
Begin elution with a low polarity solvent mixture, such as 95:5 Hexanes:EtOAc.
-
Collect fractions (e.g., 10-15 mL) and monitor the elution progress using TLC with a KMnO₄ stain (the alcohol will appear as a yellow/brown spot).
-
Gradually increase the solvent polarity (e.g., to 90:10, then 85:15 Hexanes:EtOAc) to elute the more polar endo isomer. A shallow gradient is key for good separation[8][10].
-
-
Fraction Analysis: Analyze the collected fractions by TLC or GC to identify those containing the pure desired isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Caution: Use minimal bath heat (≤ 30°C) and avoid prolonged exposure to high vacuum to prevent loss of the product.
Protocol 2: Purity Assessment by GC-MS
Rationale: This method provides quantitative data on the isomeric ratio and identifies any volatile impurities.
Procedure:
-
Sample Preparation: Prepare a dilute solution of your purified sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C) for 2 minutes, then ramp at 10°C/min to 250°C. Hold for 5 minutes. This program should be sufficient to separate the isomers and elute any higher-boiling impurities.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Analysis: Integrate the peaks in the total ion chromatogram (TIC) to determine the area percentage of each isomer and any impurities. The mass spectrum of each peak can be used to confirm its identity[7][11].
Section 4: Data Summary & Comparison
| Purification Technique | Pros | Cons | Best For... |
| Flash Column Chromatography | - Excellent for separating endo/exo isomers.[8][12] - High purity (>99%) achievable. - Adaptable to various scales. | - Can be time-consuming and solvent-intensive. - Potential for product loss on the column. - Requires careful optimization of the solvent system. | Achieving high stereochemical purity, especially on lab scales (1-20 g). |
| Fractional Vacuum Distillation | - Effective for removing non-isomeric impurities with different boiling points. - Good for large-scale initial cleanup.[3][5] | - Poor separation of endo/exo isomers due to similar boiling points. - Risk of thermal degradation if not performed under high vacuum. | Bulk purification of crude material before a final chromatographic step. |
| Recrystallization | - Can provide very high purity material. - Cost-effective and simple. | - Only applicable if the desired isomer is a solid at room temperature and a suitable solvent is found.[13] - Yield can be highly variable. | Final polishing step for a solid isomer that is already >90% pure. |
Section 5: Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling this compound and its derivatives[14][15].
-
Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors[15].
-
Hazards: this compound is a flammable solid and can cause skin, eye, and respiratory irritation[15][16]. Avoid contact with skin and eyes[17].
-
Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8°C is often recommended) to prevent degradation[1].
References
- 1. This compound|CAS 13080-90-5|RUO [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 4. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 5. US7700529B1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 6. Characterization of chemical compositions by a GC–MS/MS approach and evaluation of antioxidant activities of essential oils from <i>Cinnamomum reticulatum</i> Hay, <i>Leptospermum petersonii</i> Bailey, and <i>Juniperus formosana</i> Hayata - Arabian Journal of Chemistry [arabjchem.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biperiden | SIELC Technologies [sielc.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo- [webbook.nist.gov]
- 12. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 13. US6420612B1 - Bicycloheptene derivatives and processes for the preparation of the same - Google Patents [patents.google.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. aksci.com [aksci.com]
- 16. synerzine.com [synerzine.com]
- 17. fishersci.it [fishersci.it]
Technical Support Center: Kinetic vs. Thermodynamic Control in Norbornene Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Diels-Alder reaction to form the norbornene adduct is giving a low yield. What are the likely causes and how can I optimize it?
Low yields in norbornene synthesis via the Diels-Alder reaction can often be traced back to several key factors:
-
Purity of Reactants: The diene, cyclopentadiene, is highly prone to dimerization at room temperature to form dicyclopentadiene (DCPD).[1][2] It is crucial to use freshly "cracked" cyclopentadiene, which is generated by heating DCPD to induce a retro-Diels-Alder reaction.[1][2] Ensure your dienophile (e.g., maleic anhydride, ethylene) is also pure and dry, as moisture can lead to unwanted side reactions.[2]
-
Reaction Temperature: The Diels-Alder reaction is sensitive to temperature. While heating can increase the reaction rate, excessive temperatures can favor the retro-Diels-Alder reaction, leading to an equilibrium that may not favor the product.[3][4] For many norbornene syntheses, running the reaction at or below room temperature is sufficient.[5]
-
Reaction Time: While the reaction can be rapid, allowing insufficient time for the reaction to proceed to completion will naturally result in a lower yield. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solvent Choice: The choice of solvent can influence reaction rates. While the Diels-Alder reaction can be performed neat, a solvent is often used to facilitate mixing and control the reaction temperature. Common solvents include ethyl acetate and hexane or petroleum ether.[1][5]
Troubleshooting Tip: If you suspect incomplete cracking of DCPD, ensure your distillation setup is efficient and that you are collecting the cyclopentadiene at its boiling point (around 41-42°C).[5] For the reaction itself, start with cooled reactants and allow them to slowly warm to room temperature to manage the exothermic nature of the reaction.
Q2: I've isolated my norbornene product, but I seem to have a mixture of endo and exo isomers. Why did this happen and how can I favor one over the other?
The formation of both endo and exo stereoisomers is a classic example of kinetic versus thermodynamic control in the Diels-Alder reaction.[3][4][6]
-
Kinetic Product (Endo): The endo product is typically formed faster, making it the kinetically favored product.[4][6] This preference is due to favorable "secondary orbital interactions" in the transition state, where the electron-withdrawing groups of the dienophile are positioned under the π-system of the diene.[7] To favor the endo product, the reaction should be run under kinetic control, which means:
-
Lower Temperatures: Running the reaction at room temperature or below (e.g., in an ice bath) makes the reaction effectively irreversible, trapping the faster-forming endo product.[3][8]
-
Shorter Reaction Times: Limiting the reaction time prevents the system from reaching thermodynamic equilibrium.[6]
-
-
Thermodynamic Product (Exo): The exo product is generally more stable due to reduced steric hindrance.[6][7] The substituents on the dienophile point away from the diene system, leading to a lower overall energy state. To favor the exo product, the reaction needs to be run under thermodynamic control, which requires conditions that allow the reaction to be reversible:
-
Higher Temperatures: Heating the reaction mixture provides the energy needed to overcome the activation barrier for the retro-Diels-Alder reaction.[3][4] This allows the initially formed endo product to revert to the starting materials, which can then reform as the more stable exo product.
-
Longer Reaction Times: Sufficient time is necessary for the equilibrium to be established, favoring the most stable product.[4]
-
Summary of Conditions for Stereoselectivity:
| Parameter | Kinetic Control (Favors Endo) | Thermodynamic Control (Favors Exo) |
| Temperature | Low (e.g., 0°C to room temperature) | High (e.g., reflux) |
| Reaction Time | Short | Long |
| Reversibility | Irreversible | Reversible |
| Major Product | Less stable, faster-forming isomer | More stable isomer |
Q3: Can the endo product isomerize to the exo product after it has been formed?
Yes, isomerization from the endo to the exo product is possible, particularly under conditions that favor thermodynamic control.[9][10] If you isolate the kinetically favored endo product and then subject it to high temperatures, it can undergo a retro-Diels-Alder reaction back to the diene and dienophile. These starting materials can then re-react to form the more thermodynamically stable exo isomer.[3] This process will continue until a thermodynamic equilibrium is reached, resulting in a mixture that is enriched in the exo product.
Experimental Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride
This protocol details a standard procedure for the synthesis of the endo adduct of cyclopentadiene and maleic anhydride, a classic Diels-Alder reaction often performed in teaching laboratories.
Materials:
-
Dicyclopentadiene
-
Fractional distillation apparatus
-
Reaction flask (e.g., Erlenmeyer flask or round-bottom flask)
-
Ice bath
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
Part A: Cracking of Dicyclopentadiene
-
Set up a fractional distillation apparatus. Place dicyclopentadiene in the distillation flask with a boiling chip.[1]
-
Gently heat the dicyclopentadiene. The dimer will undergo a retro-Diels-Alder reaction to form cyclopentadiene monomer.[1][2]
-
Carefully collect the cyclopentadiene monomer, which distills at approximately 41-42°C.[5] It is advisable to collect the distillate in a receiver cooled in an ice bath to prevent premature dimerization.[2]
-
Safety Note: Cyclopentadiene has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. It will begin to dimerize back to dicyclopentadiene at room temperature, so it should be used promptly after distillation.[2]
Part B: Diels-Alder Reaction
-
In a separate flask, dissolve maleic anhydride in a minimal amount of ethyl acetate.[2][5] Gentle warming may be necessary.
-
Add hexane or petroleum ether to the maleic anhydride solution.[1][5] This will decrease the solubility of the product and aid in its crystallization.
-
Cool the maleic anhydride solution in an ice bath.
-
Slowly add the freshly distilled cyclopentadiene to the cooled maleic anhydride solution while stirring.[5] The reaction is exothermic, and adding the diene slowly helps to control the temperature.[11]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for a period (e.g., 20-30 minutes) and then allow it to warm to room temperature.[11]
-
The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, should precipitate as a white solid.[2][11] If crystallization is slow to start, scratching the inside of the flask with a glass rod can help to initiate it.[5]
-
Collect the crystalline product by vacuum filtration and wash it with a small amount of cold hexane or petroleum ether to remove any unreacted starting materials.
-
Allow the product to air dry. Characterize the product by determining its melting point and acquiring an IR or NMR spectrum.
Visualizing the Reaction Pathway
The following diagram illustrates the energy profile for the formation of the endo and exo products in a typical Diels-Alder reaction leading to a norbornene derivative.
Caption: Energy profile of kinetic vs. thermodynamic control.
The diagram shows that the activation energy (ΔG‡) for the endo pathway is lower, leading to a faster reaction rate. However, the final energy of the exo product is lower, indicating greater stability.
References
- 1. The Diels-Alder Reaction [cs.gordon.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. aklectures.com [aklectures.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. unwisdom.org [unwisdom.org]
Troubleshooting low yields in Bicyclo[2.2.1]hept-5-en-2-ol preparation
Technical Support Center: Bicyclo[2.2.1]hept-5-en-2-ol Synthesis
Welcome to the technical support center for the synthesis of this compound (also known as 5-Norbornen-2-ol). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in this multi-step synthesis. We will delve into the critical aspects of the Diels-Alder reaction, subsequent functional group transformations, and purification, providing not just solutions but the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: A Step-by-Step Analysis
The preparation of this compound typically proceeds via two key stages:
-
Diels-Alder Cycloaddition: Reaction of freshly cracked cyclopentadiene with a dienophile (e.g., vinyl acetate or acrolein).
-
Functional Group Transformation: Hydrolysis of the resulting acetate ester or reduction of the aldehyde to the target alcohol.
Low yields can originate at any point in this sequence. This guide is structured to address problems chronologically.
Section 1: Pre-Reaction & Reagent Quality
Question: My Diels-Alder reaction is sluggish or failing completely. I'm seeing a lot of unreacted starting material or a polymeric mess. What's the likely cause?
Answer: The most common culprit is the quality of your cyclopentadiene. Cyclopentadiene readily undergoes a Diels-Alder reaction with itself at room temperature to form dicyclopentadiene (DCPD), an unreactive solid.[1][2] It is imperative to use freshly prepared, monomeric cyclopentadiene for the reaction to proceed efficiently.
Core Insight: The Retro-Diels-Alder Reaction Dicyclopentadiene is a stable dimer held together by a Diels-Alder adduct. Heating this dimer reverses the reaction, a process known as a "retro-Diels-Alder" reaction, yielding two molecules of the volatile cyclopentadiene monomer.[1][3]
Workflow: Cracking of Dicyclopentadiene
Caption: Workflow for Cracking Dicyclopentadiene.
Protocol: Thermal Cracking of Dicyclopentadiene
-
Apparatus Setup: Assemble a fractional distillation apparatus. Place dicyclopentadiene and a boiling chip or stir bar in the distillation flask. The receiving flask must be cooled in an ice-water bath to prevent the collected cyclopentadiene from re-dimerizing.
-
Heating: Gently heat the dicyclopentadiene to its boiling point (~170 °C).[4] The retro-Diels-Alder reaction will commence, and cyclopentadiene monomer (b.p. 41-42 °C) will distill over.[2][4]
-
Collection: Collect the cyclopentadiene monomer in the cooled receiving flask.
-
Usage: Use the freshly cracked cyclopentadiene immediately. It will begin to dimerize again, with significant dimerization observed within hours at room temperature.[2] Keeping it on ice slows this process.
Trustworthiness Check: A successful cracking is indicated by the collection of a distillate at the correct boiling point (41-42 °C). If the distillation temperature is significantly higher, the cracking is incomplete.
Section 2: The Diels-Alder Cycloaddition
Question: I've successfully formed the bicyclo[2.2.1]heptene adduct, but my yield is still low, and I have a mixture of products that are difficult to separate. How can I improve this?
Answer: This issue often relates to the stereoselectivity of the Diels-Alder reaction (endo vs. exo product formation) and temperature control. For cyclic dienes like cyclopentadiene, the reaction can produce two diastereomeric products: the endo adduct and the exo adduct.[5][6]
Core Insight: Kinetic vs. Thermodynamic Control The Diels-Alder reaction is subject to kinetic and thermodynamic control.[1]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is irreversible, and the major product is the one that forms the fastest. This is typically the endo product, favored due to stabilizing secondary orbital interactions in the transition state.[5][7]
-
Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible.[1] The more stable product, which is typically the less sterically hindered exo adduct, will predominate as the system reaches equilibrium.[1][8]
For the synthesis of this compound, controlling this selectivity is key to simplifying purification and maximizing the yield of the desired isomer.
Caption: Kinetic vs. Thermodynamic Pathways in Diels-Alder.
Recommendations:
-
Temperature: To favor the kinetic endo product, perform the reaction at low temperatures (e.g., 0 °C to room temperature).
-
Solvent: While the reaction can be run neat, using a solvent can help control the exothermic nature of the reaction. Polar solvents may even accelerate the reaction.[9]
-
Lewis Acids: The use of a Lewis acid catalyst can increase the reaction rate and enhance endo-selectivity.[5][7]
| Parameter | Condition for Endo (Kinetic) Product | Condition for Exo (Thermodynamic) Product | Rationale |
| Temperature | Low (e.g., 0-25 °C) | High (e.g., >150 °C) | Low temp favors the faster-forming product; high temp allows for equilibration to the more stable product.[1][8] |
| Reaction Time | Typically shorter | Prolonged heating | Shorter times capture the kinetic product; longer times allow equilibrium to be reached.[8] |
| Catalyst | Lewis Acid (e.g., SnCl₄) | None / Heat | Lewis acids stabilize the endo transition state.[5] |
Section 3: Functional Group Transformation
Question: The Diels-Alder step worked, but I'm losing most of my product during the hydrolysis of the acetate ester (from vinyl acetate precursor). What's going wrong?
Answer: Incomplete hydrolysis, side reactions, or harsh conditions during workup are common pitfalls. Basic hydrolysis (saponification) of the bicyclo[2.2.1]hept-5-en-2-yl acetate is a standard method.
Protocol: Basic Hydrolysis of Bicyclo[2.2.1]hept-5-en-2-yl acetate
-
Reaction Setup: Dissolve the crude acetate adduct in a suitable solvent like methanol or ethanol.
-
Saponification: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ester is consumed.
-
Workup:
-
Cool the reaction mixture.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent to yield the crude alcohol.
-
Troubleshooting Tips:
-
Insufficient Base/Time: Ensure at least one molar equivalent of base is used and allow sufficient reaction time. Monitor the reaction to completion.
-
Emulsion during Workup: If emulsions form during the extraction, adding a small amount of brine can help break them.
-
Product Volatility: The product, this compound, is somewhat volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.
Question: I used acrolein as my dienophile and am now trying to reduce the aldehyde to the alcohol with sodium borohydride (NaBH₄), but the yield is poor.
Answer: While NaBH₄ is a mild and effective reducing agent for aldehydes, low yields can result from side reactions or improper quenching and workup.[10]
Core Insight: Chemoselectivity of NaBH₄ Sodium borohydride is highly chemoselective for aldehydes and ketones and will not typically reduce the alkene of the norbornene ring system under standard conditions.[10] However, issues can arise.
Potential Issues & Solutions:
-
1,4-Conjugate Addition: Although less common with NaBH₄ compared to more reactive hydrides, some reduction of the double bond in the acrolein adduct can occur, especially if it is α,β-unsaturated. Using a specialized procedure like the Luche reduction (NaBH₄, CeCl₃) in methanol can significantly enhance 1,2-reduction (carbonyl reduction) over 1,4-reduction.[10]
-
Incomplete Reaction: Ensure an adequate excess of NaBH₄ is used (typically 1.1-1.5 equivalents). The reaction is usually fast at 0 °C to room temperature.
-
Quenching: The reaction must be carefully quenched to destroy excess NaBH₄ and hydrolyze the intermediate borate esters. Slowly add a dilute acid (e.g., 1M HCl) or acetone at 0 °C until gas evolution ceases.
-
pH during Workup: Ensure the aqueous layer is neutral or slightly basic before extraction to prevent any acid-catalyzed rearrangement or decomposition of the product.
Section 4: Purification and Characterization
Question: I have a crude product, but I'm struggling to separate the endo and exo isomers of this compound.
Answer: Separating these diastereomers can be challenging as they often have very similar polarities.[11]
-
Column Chromatography: This is the most common method. High-performance flash chromatography with a fine mesh silica gel (230-400 mesh) is recommended. A slow, shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is crucial. Multiple columns may be necessary to achieve high purity.
-
Derivatization: If chromatography fails, consider derivatizing the alcohol mixture (e.g., forming esters with a bulky acid chloride). The resulting diastereomeric esters may have better separation properties. After separation, the esters can be hydrolyzed back to the pure alcohol isomers.[12]
-
Crystallization: The this compound is a solid at room temperature.[13] Fractional crystallization from a suitable solvent system could be an effective purification method if there is a significant difference in the crystal packing of the isomers.
Frequently Asked Questions (FAQs)
Q1: Can I use dicyclopentadiene directly in the reaction by heating it in situ with the dienophile? A1: Yes, this is a known method, particularly for reactions requiring high temperatures.[8] By heating the dienophile with dicyclopentadiene above its cracking temperature (~170 °C), the monomer is generated in situ and consumed immediately. However, be aware that these high temperatures will favor the formation of the thermodynamically more stable exo product.[1][8]
Q2: My final alcohol product appears unstable and decomposes over time. How should I store it? A2: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) to minimize degradation or polymerization.[13]
Q3: What are the characteristic NMR signals to distinguish between the endo and exo isomers? A3: In ¹H NMR, the chemical shift and coupling constants of the proton attached to the hydroxyl-bearing carbon (H-C-OH) are often diagnostic. The spatial arrangement of neighboring protons in the rigid bicyclic system leads to distinct splitting patterns for the two isomers. Consultation of spectral databases and literature reports for this specific compound is the most reliable method for definitive assignment.
Q4: Is the Diels-Alder reaction reversible? A4: Yes, the Diels-Alder reaction is reversible, and the reverse process is termed the retro-Diels-Alder reaction.[1][7] This equilibrium is temperature-dependent. At lower temperatures, the forward reaction is favored, while at high temperatures, the reverse reaction becomes significant, which is the principle behind cracking dicyclopentadiene.[1][3]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.latech.edu [chem.latech.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. US5877366A - Dicyclopentadiene cracking process - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemconnections.org [chemconnections.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. sciforum.net [sciforum.net]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 13080-90-5 [sigmaaldrich.com]
Preventing polymerization during Bicyclo[2.2.1]hept-5-en-2-ol distillation
Welcome to the technical support center for the purification of Bicyclo[2.2.1]hept-5-en-2-ol (also known as 5-Norbornen-2-ol). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the distillation of this thermally sensitive compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of your material, minimizing polymerization and degradation.
Troubleshooting Guide: Navigating Common Distillation Issues
Distillation of this compound can be complicated by its propensity for polymerization and thermal decomposition. This section addresses the most common problems encountered during this process and provides actionable solutions.
Issue 1: Polymerization in the Distillation Flask
Symptoms:
-
Noticeable increase in the viscosity of the distillation residue.
-
Formation of a solid or gel-like substance in the distillation flask.
-
Difficulty in stirring the distillation mixture.
-
Reduced yield of the desired product.
Root Cause Analysis: this compound, like many norbornene derivatives, is susceptible to polymerization, primarily through two mechanisms:
-
Ring-Opening Metathesis Polymerization (ROMP): The high ring strain of the bicyclic system makes it prone to this type of polymerization, which can be initiated by trace metal impurities or heat.
-
Free Radical Polymerization: The double bond in the molecule can undergo free-radical polymerization, especially at elevated temperatures.
Solutions:
-
Inhibitor Addition: The most effective way to prevent polymerization is by adding a suitable inhibitor to the crude this compound before starting the distillation.
Inhibitor Recommended Concentration Mechanism of Action Phenothiazine 200 - 500 ppm Acts as a radical scavenger at high temperatures. Hydroquinone 200 - 500 ppm A highly effective radical scavenger, its efficiency is enhanced in the presence of oxygen. Butylated Hydroxytoluene (BHT) 100 - 700 ppm A phenolic antioxidant that functions as a radical scavenger. -
Oxygen's Role with Hydroquinone: When using hydroquinone as an inhibitor, it is crucial to ensure the presence of a small amount of oxygen. Hydroquinone primarily reacts with peroxy radicals, which are formed when carbon-centered radicals react with oxygen. Therefore, performing the distillation under a strict inert atmosphere can reduce the effectiveness of hydroquinone. A gentle stream of air or ensuring the system is not perfectly sealed from the atmosphere can be beneficial.
-
Thorough Cleaning of Glassware: Ensure all glassware is meticulously cleaned to remove any trace metals that could act as polymerization catalysts.
Issue 2: Product Decomposition and Low Yield
Symptoms:
-
The distillate has a lower boiling point than expected for this compound.
-
The presence of cyclopentadiene in the distillate, often identified by its characteristic odor.
-
A significant amount of non-volatile residue that is not polymeric.
Root Cause Analysis: this compound is susceptible to a retro-Diels-Alder reaction at elevated temperatures. This reaction causes the molecule to decompose into cyclopentadiene and vinyl alcohol (which quickly tautomerizes to acetaldehyde). This thermal decomposition is a significant contributor to yield loss.
Solutions:
-
Vacuum Distillation: To minimize thermal stress on the compound, distillation should always be performed under reduced pressure. This lowers the boiling point and reduces the likelihood of the retro-Diels-Alder reaction.
Pressure (mmHg) Approximate Boiling Point (°C) 10 ~82 20 ~97 Atmospheric ~175-177 (with decomposition) -
Controlled Heating: Use a heating mantle with a temperature controller to ensure gradual and even heating. Avoid localized overheating, which can be a problem with open flame heating.
-
Short Path Distillation: For smaller quantities or highly sensitive batches, a short path distillation apparatus can minimize the time the compound spends at elevated temperatures.
Issue 3: Inefficient Separation or Contaminated Product
Symptoms:
-
Broad boiling point range during distillation.
-
The presence of impurities in the final product, as determined by GC, NMR, or other analytical techniques.
-
Cloudy or discolored distillate.
Root Cause Analysis:
-
Flooding: Excessive vapor flow rate can cause liquid to be carried up the distillation column, preventing proper separation.
-
Weeping: At very low vapor flow rates, liquid may drip through the perforations in the distillation trays instead of flowing across them.
-
Entrainment: High vapor velocity can carry liquid droplets to the next stage, contaminating the distillate.
-
Azeotrope Formation: The presence of water or other solvents can lead to the formation of azeotropes, which will distill at a constant temperature different from the pure compound.
Solutions:
-
Optimize Distillation Parameters: Carefully control the heating rate and vacuum to maintain a steady and controlled distillation.
-
Proper Column Packing: Use an appropriate column packing material (e.g., Raschig rings, Vigreux indentations) to enhance separation efficiency.
-
Drying of Crude Material: Ensure the crude this compound is thoroughly dried before distillation to prevent the formation of a water azeotrope. Drying agents like anhydrous magnesium sulfate or sodium sulfate can be used.
Frequently Asked Questions (FAQs)
Q1: What is the ideal distillation setup for this compound?
A1: A standard vacuum distillation setup is recommended. This should include a round-bottom flask, a fractionating column (Vigreux or packed), a condenser, a receiving flask, a vacuum source, and a pressure gauge (manometer). A magnetic stirrer or boiling chips should be used to ensure smooth boiling. For very sensitive material, a short path distillation apparatus is a good alternative.
Q2: Can I store this compound after distillation? If so, under what conditions?
A2: Yes, but it should be stored with an inhibitor (e.g., 100-200 ppm of BHT or hydroquinone) in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated. This will minimize degradation and polymerization over time.
Q3: My crude material is a solid. How should I handle the distillation?
A3: this compound is a solid at room temperature with a melting point of approximately 104-106 °C. The distillation flask should be heated gently to melt the solid before applying a vacuum and increasing the temperature further for distillation.
Q4: I suspect my product has decomposed. How can I confirm this?
A4: The most common decomposition product is cyclopentadiene, which has a distinct, sharp odor. You can also use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify cyclopentadiene and other potential byproducts in your distillate. Proton NMR spectroscopy can also be used to detect the characteristic signals of cyclopentadiene.
Experimental Protocols
Protocol 1: Standard Vacuum Distillation of this compound
-
Preparation:
-
Ensure all glassware is clean and dry.
-
To the crude this compound in a round-bottom flask, add a magnetic stir bar and the chosen polymerization inhibitor (e.g., 300 ppm of phenothiazine).
-
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus as shown in the diagram below.
-
Use a well-insulated fractionating column.
-
Ensure all joints are properly sealed with vacuum grease.
-
Connect the condenser to a circulating chiller set to a low temperature (e.g., 4 °C).
-
-
Distillation Process:
-
Begin stirring the material in the distillation flask.
-
Slowly and carefully apply vacuum to the system, aiming for a pressure of around 10 mmHg.
-
Once the desired pressure is stable, begin to gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as a forerun.
-
The main fraction of this compound should distill at a constant temperature (approximately 82 °C at 10 mmHg).
-
Monitor the distillation rate and adjust the heating as necessary to maintain a slow, steady collection of the distillate.
-
Once the main fraction has been collected, stop the heating and allow the system to cool before slowly releasing the vacuum.
-
Visualizations
Polymerization and Decomposition Pathways
Caption: Key competing reactions during distillation.
Distillation Troubleshooting Logic
Caption: A logical workflow for troubleshooting distillation issues.
Technical Support Center: Catalyst Poisoning in Bicyclo[2.2.1]hept-5-en-2-ol Synthesis
Welcome to the Technical Support Center for the synthesis of Bicyclo[2.2.1]hept-5-en-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during this critical synthetic process. Our goal is to provide you with in-depth, field-proven insights to ensure the efficiency and success of your experiments.
Introduction: The Challenge of Catalyst Deactivation
The synthesis of this compound, a valuable chiral building block, often involves the catalytic hydrogenation of Bicyclo[2.2.1]hept-5-en-2-one. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation due to its high activity and selectivity. However, a frequent and costly issue encountered in this process is catalyst deactivation, or poisoning, which leads to reduced reaction rates, incomplete conversions, and ultimately, project delays.
Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants.[1][2] This guide will walk you through the common causes of catalyst poisoning in this specific synthesis, provide a structured approach to troubleshooting, and offer detailed protocols for catalyst regeneration.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: My hydrogenation reaction is sluggish or has stalled completely.
-
Question: I've set up my hydrogenation of Bicyclo[2.2.1]hept-5-en-2-one using Pd/C, but the reaction is either very slow or has stopped before reaching completion. What could be the cause?
-
Answer: A stalled or sluggish hydrogenation reaction is a classic symptom of catalyst poisoning. The most likely culprit in this synthesis is the presence of impurities in your starting materials, particularly the precursor for Bicyclo[2.2.1]hept-5-en-2-one, which is often derived from dicyclopentadiene (DCPD). Commercial grades of DCPD can contain various impurities, with sulfur compounds being the most notorious poisons for palladium catalysts.[3]
-
Causality: Sulfur compounds, even at parts-per-billion (ppb) levels, can strongly and irreversibly bind to the palladium active sites.[4] This chemisorption blocks the sites where hydrogen activation and subsequent transfer to the carbonyl group of the ketone should occur. Other potential poisons include carbon monoxide, halides, and certain organic molecules with functional groups that can coordinate strongly with the metal surface.[5]
-
Troubleshooting Workflow:
graph TD { A[Start: Sluggish/Stalled Reaction] --> B{Check Starting Material Purity}; B --> C[Analyze DCPD/Ketone for Impurities]; C --> D{Sulfur Compounds Detected?}; D -- Yes --> E[Purify Starting Materials]; D -- No --> F{Other Potential Poisons?}; F -- Yes --> G[Consider Alternative Purification]; F -- No --> H[Evaluate Catalyst Handling & Reaction Conditions]; E --> I[Re-run Reaction with Purified Materials]; G --> I; H --> I; I --> J[Successful Conversion]; } Troubleshooting workflow for a stalled hydrogenation reaction.
-
Issue 2: I'm observing inconsistent reaction rates and yields between batches.
-
Question: I'm running the same reaction under identical conditions, but I'm getting variable results from batch to batch. Why is this happening?
-
Answer: Inconsistent results often point to variability in the purity of your starting materials or solvents. Even minor differences in the concentration of catalyst poisons from one batch of precursor to another can have a significant impact on the reaction outcome.
-
Causality: The concentration of impurities in commercially available dicyclopentadiene can vary. These impurities may include methyl dicyclopentadiene, and codimers of cyclopentadiene with isoprene or piperylene. While not all of these are strong poisons, their presence can affect the overall reaction environment and potentially mask the presence of more potent, low-level poisons like sulfur compounds.
-
Recommended Action: Implement a rigorous quality control (QC) protocol for all incoming starting materials. This should include analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities. For sulfur analysis, more sensitive techniques like inductively coupled plasma mass spectrometry (ICP-MS) may be necessary.
-
Issue 3: How can I confirm that my catalyst is indeed poisoned?
-
Question: I suspect catalyst poisoning, but how can I be sure before I invest time in purifying my materials?
-
Answer: A simple diagnostic experiment can help confirm catalyst poisoning.
-
Experimental Protocol: Catalyst Poisoning Test
-
Set up your standard hydrogenation reaction that has stalled.
-
Carefully add a fresh batch of the same Pd/C catalyst to the reaction mixture.
-
Monitor the reaction progress (e.g., by hydrogen uptake or TLC/GC analysis).
-
Observation: If the reaction restarts and proceeds, it is a strong indication that the initial catalyst was poisoned. The fresh catalyst provides new, unblocked active sites for the reaction to continue. If the reaction does not restart, the issue may lie with other factors such as reaction conditions or the inherent reactivity of your substrate.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of sulfur contamination in the synthesis of this compound?
A1: The main source of sulfur is typically the dicyclopentadiene (DCPD) precursor. DCPD is often a byproduct of petroleum cracking, a process where sulfur-containing crude oil is used.[3] Sulfur compounds from the crude oil can carry over into the DCPD fraction.
Q2: Are there any "safe" levels of sulfur that a palladium catalyst can tolerate?
A2: Palladium catalysts are extremely sensitive to sulfur. Even very low concentrations can lead to significant deactivation. Therefore, the goal should be to reduce sulfur content to the lowest possible level, ideally below 50 ppb.[3]
Q3: Besides sulfur, what other impurities in dicyclopentadiene should I be concerned about?
A3: While sulfur is the primary concern for palladium catalysts, other dienes and unsaturated compounds present as impurities can also affect the reaction. These compounds can compete for active sites on the catalyst surface, potentially slowing down the desired hydrogenation of the ketone.
Q4: Can the catalyst be poisoned by the solvent or hydrogen gas?
A4: Yes, though less common, impurities in the solvent or hydrogen gas can also poison the catalyst. Ensure you are using high-purity, dry solvents. Hydrogen gas should also be of high purity; carbon monoxide is a known poison for palladium catalysts and can sometimes be present in lower-grade hydrogen.[2][5]
Proactive Measures and Best Practices
To minimize the risk of catalyst poisoning, a proactive approach is essential.
Purification of Starting Materials
If you suspect your dicyclopentadiene or the derived ketone is contaminated, purification is necessary.
-
Protocol for Dicyclopentadiene Purification:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is a dimer that needs to be "cracked" back to cyclopentadiene monomer before use. This is typically done by heating the dimer to its retro-Diels-Alder temperature (around 170 °C) and distilling the volatile cyclopentadiene monomer.[6] This process itself can help separate the monomer from less volatile impurities.
-
Fractional Distillation: Careful fractional distillation of the cracked cyclopentadiene can further remove impurities with different boiling points.
-
Adsorbent Treatment: For removing trace sulfur compounds, passing the liquid dicyclopentadiene through a bed of silica-alumina can be effective.[3]
-
Catalyst Handling and Reaction Setup
Proper handling of the catalyst is crucial to prevent contamination.
-
Always handle the catalyst in an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen) to prevent exposure to air and moisture.
-
Use clean and dry glassware and equipment.
-
Ensure all solvents and reagents are of high purity and are properly dried.
Catalyst Regeneration: Restoring Activity
In cases where catalyst poisoning has occurred, it may be possible to regenerate the catalyst, which can be a cost-effective alternative to purchasing a new batch.
-
Protocol for Regeneration of Poisoned Pd/C Catalyst:
-
Solvent Washing:
-
Carefully filter the poisoned catalyst from the reaction mixture.
-
Wash the catalyst extensively with a series of solvents to remove adsorbed organic residues. A typical sequence would be:
-
The reaction solvent (e.g., ethanol, ethyl acetate).
-
A more polar solvent like methanol.
-
A non-polar solvent like hexane.
-
-
Dry the catalyst under vacuum.
-
-
Thermal Treatment:
-
Place the washed and dried catalyst in a tube furnace.
-
Heat the catalyst under a flow of inert gas (e.g., nitrogen or argon) to a temperature of 550-700 °C. This helps to desorb and decompose some of the poisoning species.[7]
-
-
Oxidative Treatment (for carbonaceous deposits):
-
Reduction:
-
After the oxidative treatment, purge the system with an inert gas to remove all oxygen.
-
Introduce a flow of hydrogen gas at an elevated temperature (e.g., 200-300 °C) to reduce the palladium oxide back to its active metallic state.
-
-
Cooling and Storage:
-
Cool the catalyst to room temperature under a flow of inert gas.
-
Store the regenerated catalyst under an inert atmosphere.
-
Note: The effectiveness of regeneration depends on the nature of the poison. Strongly chemisorbed poisons like sulfur may not be completely removed by these methods.
-
Summary of Key Parameters
| Parameter | Recommended Value/Action | Rationale |
| Sulfur Content in DCPD | < 50 ppb | To prevent irreversible poisoning of the palladium catalyst.[3] |
| Catalyst Handling | Inert atmosphere | To avoid oxidation and contamination of the active metal surface. |
| Solvent Purity | High-purity, dry | To prevent the introduction of water or other catalyst poisons. |
| Hydrogen Gas Purity | High-purity (>99.99%) | To avoid poisoning by contaminants like carbon monoxide. |
| Regeneration Temperature | 550-700 °C (thermal), 450 °C (oxidative) | To effectively remove adsorbed poisons and carbonaceous deposits.[7] |
Conclusion
Catalyst poisoning is a significant challenge in the synthesis of this compound, but with a systematic approach to troubleshooting and a focus on the purity of starting materials, it can be effectively managed. By understanding the causes of deactivation and implementing the protocols outlined in this guide, researchers can improve the reliability and efficiency of their synthetic processes.
References
- 1. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JP2001181217A - Dicyclopentadiene and purification method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Endo- and Exo-Bicyclo[2.2.1]hept-5-en-2-ol Isomers
This guide provides an in-depth analysis of the comparative reactivity of the endo and exo isomers of Bicyclo[2.2.1]hept-5-en-2-ol, a common substrate in mechanistic and synthetic organic chemistry. The rigid, bicyclic framework of the norbornane system provides a unique scaffold to study how stereochemistry governs reaction outcomes. The distinct spatial positioning of the hydroxyl group in the endo and exo isomers leads to profound differences in their chemical behavior, driven by a combination of steric and stereoelectronic factors. This document will explore these differences through the lens of key organic transformations, supported by mechanistic insights and experimental protocols for researchers, scientists, and drug development professionals.
Foundational Principles: Structural and Stereoelectronic Disparities
The core of the reactivity difference lies in the three-dimensional structure of the two isomers. The bicyclo[2.2.1]heptane skeleton is a strained system, and the placement of substituents into either the exo (outer) or endo (inner) position dictates their chemical environment.
-
Exo Isomer: The hydroxyl group is situated on the outer, convex face of the bicyclic system, making it sterically accessible to incoming reagents.
-
Endo Isomer: The hydroxyl group is located on the inner, concave face, tucked beneath the C7 bridge. This position is significantly more sterically hindered.
These structural arrangements are not merely a matter of physical hindrance; they define the potential for orbital interactions, known as stereoelectronic effects, which can stabilize transition states and direct reaction pathways. In the norbornyl system, effects like anchimeric assistance (neighboring group participation) from sigma bonds are critical in understanding reactions that proceed through carbocation intermediates.
Caption: Structural comparison of exo and endo isomers.
Comparative Reactivity Analysis
The interplay of steric hindrance and stereoelectronic control results in varied and sometimes counterintuitive reactivity patterns.
Oxidation of the Hydroxyl Group
Oxidation of the secondary alcohol to the corresponding ketone, norbornenone, is a fundamental transformation. Intuition suggests the sterically more accessible exo-alcohol should react faster. However, experimental evidence indicates the contrary.
Observation: The rate of oxidation of endo-bicyclo[2.2.1]heptan-2-ol is often faster than that of the exo isomer.
Mechanistic Rationale: This phenomenon suggests that the rate-determining step is not the initial attack of the oxidant on the hydroxyl oxygen, but rather the subsequent removal of the hydrogen atom from the carbon bearing the hydroxyl group (C2). In the endo isomer, the C2-H bond is in an exo position, making it more accessible for a base to abstract during the elimination step of the oxidation (e.g., in chromate oxidation). Conversely, in the exo-alcohol, the C2-H bond is in the more hindered endo position, slowing down the rate-determining proton abstraction.
| Isomer | Steric Hindrance at -OH | Accessibility of C2-H | Relative Oxidation Rate |
| Exo | Low | Low (Endo C-H) | Slower |
| Endo | High | High (Exo C-H) | Faster |
| Caption: Summary of factors influencing oxidation rates. |
Caption: Rationale for faster endo-alcohol oxidation.
Esterification and Reactions at Oxygen
For reactions where steric approach to the oxygen atom is paramount, such as esterification with a bulky acylating agent, the expected reactivity order is observed.
Observation: The exo-alcohol reacts significantly faster than the endo-alcohol during esterification. This is a direct consequence of the steric accessibility of the hydroxyl group.
Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon of an acylating agent (e.g., acetic anhydride or an acyl chloride). The congested environment of the endo-hydroxyl group presents a significant steric barrier to the approach of the electrophile, raising the activation energy of the reaction compared to the exposed exo-hydroxyl. The hydrolysis of corresponding esters follows the same principle, with the exo-ester hydrolyzing faster due to less steric hindrance around the carbonyl group for the incoming nucleophile.
| Isomer | Steric Hindrance at -OH | Relative Esterification Rate |
| Exo | Low | Faster |
| Endo | High | Slower |
| Caption: Steric control in esterification reactions. |
Acid-Catalyzed Rearrangements
The behavior of norbornyl systems under acidic conditions is a classic topic in physical organic chemistry, famed for the Wagner-Meerwein rearrangement and the debate over non-classical carbocations. Upon protonation of the hydroxyl group and loss of water, a secondary carbocation is formed at C2. The subsequent fate of this cation is highly dependent on the original stereochemistry.
Observation: Both endo and exo isomers typically yield exo products upon solvolysis or rearrangement, but the rates and specific pathways differ. The solvolysis of exo-norbornyl derivatives is dramatically faster than their endo counterparts.
Mechanistic Rationale:
-
Exo Pathway: The departure of the leaving group (H₂O) from the exo position is assisted by the C1-C6 sigma bond, which is anti-periplanar to the C2-O bond. This "anchimeric assistance" leads to the formation of a stabilized, non-classical carbocation. The nucleophile then attacks from the accessible exo face.
-
Endo Pathway: The C1-C6 sigma bond is not properly aligned to provide anchimeric assistance for the departing endo leaving group. The reaction initially forms a less stable, classical secondary carbocation. This cation then rapidly rearranges via a Wagner-Meerwein shift (migration of the C1-C6 bond) to the more stable non-classical ion, which then collapses to the exo product. The necessity of this extra rearrangement step contributes to the slower overall reaction rate for the endo isomer.
Caption: Acid-catalyzed rearrangement pathways.
Experimental Protocols
The following protocols are designed as templates for comparative studies. All reactions should be monitored by appropriate techniques (TLC, GC) to compare consumption of starting materials.
Protocol 1: Comparative Oxidation via Jones Oxidation
-
Objective: To qualitatively or quantitatively compare the oxidation rates of endo- and exo-Bicyclo[2.2.1]hept-5-en-2-ol.
-
Procedure:
-
Prepare two identical reaction flasks. To each, add the alcohol isomer (1.0 mmol) and a small amount of an internal standard (e.g., dodecane) dissolved in acetone (10 mL).
-
Cool both flasks to 0 °C in an ice bath with stirring.
-
Prepare Jones reagent (e.g., 2.7 M solution of CrO₃ in concentrated H₂SO₄ and water).
-
Add Jones reagent dropwise to each flask simultaneously, ensuring the temperature remains below 10 °C. A persistent orange color indicates excess oxidant.
-
At timed intervals (e.g., 1, 3, 5, 10 minutes), withdraw a small aliquot from each reaction.
-
Quench the aliquot immediately by adding it to a vial containing saturated sodium bicarbonate solution and diethyl ether. Shake vigorously.
-
Analyze the ether layer by Gas Chromatography (GC) to determine the ratio of remaining starting material to product (norbornenone) relative to the internal standard.
-
Plot the disappearance of starting material over time for both isomers to compare rates.
-
Protocol 2: Comparative Esterification with Acetic Anhydride
-
Objective: To demonstrate the effect of steric hindrance on acylation rate.
-
Procedure:
-
In two separate NMR tubes, dissolve each alcohol isomer (0.1 mmol) in 0.5 mL of deuterated pyridine (pyridine-d₅).
-
Acquire a baseline ¹H NMR spectrum for each sample.
-
To each NMR tube, add acetic anhydride (0.1 mmol, 1 equivalent) and quickly shake to mix.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes).
-
Monitor the reaction progress by integrating the signals corresponding to the starting alcohol and the product acetate ester. The appearance of the acetyl methyl singlet around 2.0 ppm is a clear indicator of product formation.
-
Compare the rate of product formation between the two isomers. The exo isomer is expected to show a much faster conversion rate.
-
Conclusion
The reactivity of endo- and exo-Bicyclo[2.2.1]hept-5-en-2-ol is a clear and compelling illustration of stereochemical principles in action.
-
Steric Hindrance is the dominant factor in reactions involving direct nucleophilic attack on the hydroxyl group or its derivatives, making the exo isomer more reactive (e.g., esterification).
-
Stereoelectronic Effects dictate the outcome of reactions proceeding through carbocation intermediates, where anchimeric assistance provides a lower energy pathway for the exo isomer , leading to significantly faster solvolysis rates.
-
Mechanistic Nuances can lead to counterintuitive results, as seen in oxidation, where the accessibility of a C-H bond for abstraction in the rate-determining step makes the sterically hindered endo isomer more reactive .
Understanding these competing effects is crucial for predicting reaction outcomes and designing synthetic strategies that leverage the unique, rigid geometry of the norbornyl framework.
A Comparative Guide to the Reactivity of Bicyclo[2.2.1]hept-5-en-2-ol and 7-Oxabicyclo[2.2.1]hept-5-en-2-ol
Introduction
In the landscape of synthetic chemistry and materials science, strained bicyclic alkenes serve as powerful building blocks for constructing complex molecular architectures and advanced polymers.[1] Among these, bicyclo[2.2.1]hept-5-en-2-ol, a functionalized derivative of norbornene, and its heteroatomic analogue, 7-oxathis compound, are of significant interest. While structurally similar, the substitution of a methylene bridge (–CH₂–) with an ether linkage (–O–) introduces profound changes in electronic properties, ring strain, and steric environment, leading to distinct reactivity profiles.
This guide provides an in-depth comparison of these two molecules, focusing on their behavior in pivotal chemical transformations. We will dissect the mechanistic underpinnings of their reactivity differences, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear and actionable understanding for their synthetic endeavors.
Figure 1: Molecular Structures
| This compound | 7-Oxathis compound |
|
|
|
| (Norbornene derivative) [2] | (Oxanorbornene derivative) |
The Decisive Influence of the Bridge Atom: Structural and Electronic Divergence
The primary differentiator between these two compounds is the atom at the 7-position. This single atomic substitution has cascading effects on the molecule's properties.
-
Ring Strain: The introduction of a bridging heteroatom generally increases the ring-strain energy of the bicyclic system.[1] This heightened strain in 7-oxathis compound makes it a thermodynamically favorable substrate for ring-opening reactions.
-
Electronic Effects: The electronegative oxygen atom in the oxanorbornene derivative exerts a significant inductive effect. This electron-withdrawing nature can retard the formation of cationic intermediates during electrophilic additions, a key point of divergence from its carbocyclic counterpart.[3] Furthermore, the lone pairs on the oxygen atom can act as a coordination site for Lewis acids and transition metal catalysts, directly influencing reaction pathways and kinetics.
-
Stereochemistry (exo vs. endo): Both molecules exist as exo and endo diastereomers, referring to the orientation of the hydroxyl group. This stereochemistry critically impacts reactivity, particularly in polymerization, where the approach of the catalyst to the double bond is sensitive to steric hindrance.[4][5][6]
Comparative Reactivity Analysis
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is arguably the most significant application for these monomers, driven by the release of high ring strain to form functional polymers.[7][8] The reaction is catalyzed by a range of transition metal complexes, with Ruthenium-based Grubbs catalysts being the most widely employed due to their high functional group tolerance and activity.[9]
This compound (Norbornene Derivative): Norbornene and its derivatives are classic monomers for ROMP due to their high reactivity.[10][11] The polymerization is generally fast and proceeds in a living manner with appropriate catalysts, allowing for excellent control over polymer molecular weight and dispersity.[12] Kinetic studies consistently show that exo-substituted norbornenes polymerize significantly faster than their endo counterparts.[4][6] This is attributed to the reduced steric hindrance of the exo face for catalyst coordination and the formation of a less sterically crowded propagating carbene.[13]
7-Oxathis compound (Oxanorbornene Derivative): The oxanorbornene scaffold also undergoes ROMP, but its reactivity pattern is more nuanced. While the overall polymerization rate is often slower compared to analogous norbornenes, a fascinating inversion of stereochemical preference has been observed.[13]
Recent studies have shown that for certain oxanorbornene imide derivatives, the endo-isomer exhibits a higher initiation rate with Grubbs' 3rd generation catalyst (G3) than the corresponding exo-isomer.[13][14][15] This remarkable selectivity allows for unique applications, such as the synthesis of polymers where a single endo-oxanorbornene unit is added to the catalyst, creating a functionalized initiator for subsequent polymerization (initiator-functionalization) or a specific end-cap.[13][15] However, despite the faster initiation, the subsequent propagation of the endo-isomer is slower. This behavior is attributed to the potential for the imide carbonyl group of the newly formed propagating species to chelate with the ruthenium center, slowing down further monomer addition.[13]
Caption: Contrasting ROMP kinetics of norbornene vs. oxanorbornene isomers.
Table 1: Comparative ROMP Reactivity Data Summary
| Feature | This compound | 7-Oxathis compound | References |
| Overall Reactivity | Generally higher | Generally lower | [13] |
| exo vs. endo Rate | exo > endo | endo initiates faster, but propagates slower | [4][13][14] |
| Special Behavior | Standard living polymerization | Potential for selective single-monomer addition (endo) | [13][15] |
| Catalyst Interaction | Primarily olefin coordination | Olefin coordination + potential heteroatom chelation | [13] |
Electrophilic Addition and Skeletal Rearrangements
The reaction of the carbon-carbon double bond with electrophiles is a foundational transformation that starkly reveals the electronic influence of the bridge atom.
This compound (Norbornene Derivative): Electrophilic addition to the norbornene skeleton is famously complicated by the propensity of the intermediate carbocation to undergo rapid skeletal reorganization. The formation of a carbocation at the C-5 or C-6 position leads to a class of carbocation 1,2-rearrangement reactions known as the Wagner-Meerwein rearrangement .[16][17] This process, driven by the release of ring strain, involves the migration of a hydrogen, alkyl, or aryl group from one carbon to a neighboring carbon, often resulting in a mixture of rearranged products.[16][18] This reactivity is a hallmark of the norbornyl system and is central to its synthetic utility and complexity.[19]
7-Oxathis compound (Oxanorbornene Derivative): The presence of the 7-oxa bridge fundamentally alters the course of electrophilic additions.
-
Retarded Cation Formation: The strong inductive electron-withdrawing effect of the bridge oxygen destabilizes the formation of an adjacent carbocation, making the initial electrophilic attack less favorable compared to the norbornene analogue.[3]
-
Oxygen Participation & Alternative Pathways: Instead of a classic Wagner-Meerwein shift, the oxygen bridge can participate in the reaction. For instance, acid-catalyzed rearrangements of related 5,6-epoxy-7-oxabicyclo[2.2.1]heptane systems demonstrate complex transpositions where the oxygen plays a key role.[20][21] Bromination reactions can also lead to a variety of outcomes, including addition, rearrangement, and fragmentation, with the product distribution being highly dependent on the reaction conditions and the nature of other substituents on the ring.[22]
Caption: Divergent pathways in electrophilic additions.
Experimental Protocols
Protocol 1: Representative ROMP of an exo-Norbornene Derivative
This protocol describes a general procedure for the polymerization of an exo-functionalized norbornene monomer using Grubbs' 3rd generation catalyst (G3), emphasizing the need for an inert atmosphere.
Materials:
-
exo-Bicyclo[2.2.1]hept-5-en-2-ol (monomer)
-
Grubbs' 3rd Generation Catalyst (G3)
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
Procedure:
-
Monomer Preparation: Dry the monomer under high vacuum for 2-4 hours to remove any residual water.
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add the desired amount of monomer (e.g., 100 mg) to a dry Schlenk flask equipped with a magnetic stir bar. Dissolve the monomer in anhydrous DCM to achieve the target concentration (e.g., 0.1-0.5 M).
-
Catalyst Solution: In a separate vial inside the glovebox, weigh the required amount of G3 catalyst. The monomer-to-catalyst ratio ([M]/[I]) will determine the target degree of polymerization (e.g., [M]/[I] = 100 for a target of 100 repeat units). Dissolve the catalyst in a small volume of anhydrous DCM.
-
Initiation: Rapidly inject the catalyst solution into the stirring monomer solution at room temperature. The solution may become more viscous as polymerization proceeds.
-
Monitoring: The reaction progress can be monitored by taking aliquots at timed intervals (via an argon-purged syringe) and analyzing them by ¹H NMR spectroscopy to observe the disappearance of monomer olefinic signals and the appearance of polymer olefinic signals.[5]
-
Termination: After the desired time or upon full conversion of the monomer, terminate the polymerization by adding a few drops of ethyl vinyl ether. Stir for 20-30 minutes.
-
Polymer Isolation: Remove the flask from the inert atmosphere and precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold, stirring methanol.
-
Purification & Characterization: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum. Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight (Mw) and dispersity (Đ), and NMR spectroscopy for structural confirmation.
Caption: General experimental workflow for ROMP.
Conclusion and Outlook
The substitution of a single methylene bridge with an oxygen atom creates two molecules—this compound and 7-oxathis compound—with markedly different chemical personalities.
-
This compound behaves as a canonical norbornene: highly reactive in ROMP with a strong preference for exo-isomer polymerization and prone to classic Wagner-Meerwein rearrangements under electrophilic conditions.
-
7-Oxathis compound presents a more complex reactivity profile. The oxygen bridge lowers its overall ROMP reactivity but introduces a unique and synthetically valuable inversion of stereoselectivity at the initiation step. In electrophilic additions, it steers the reaction away from traditional skeletal rearrangements towards pathways influenced by its inductive effects and potential for heteroatom participation.
For the researcher, the choice between these two synthons is a strategic one. The norbornene derivative offers speed and predictability in polymerization, while the oxanorbornene provides access to unique polymer architectures and end-functionalization strategies. A thorough understanding of these fundamental differences is paramount for the rational design of novel polymers, the stereoselective synthesis of complex organic molecules, and the development of new therapeutic agents.
References
- 1. Transition-metal-catalyzed domino reactions of strained bicyclic alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclo(2.2.1)hept-5-en-2-ol | C7H10O | CID 96066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 17. lscollege.ac.in [lscollege.ac.in]
- 18. grokipedia.com [grokipedia.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Acid-catalyzed rearrangements of 5,6-exo-epoxy-7-oxabicyclo[2.2.1]hept-2-yl derivatives. Migratory aptitudes of acyl vs. alkyl groups in Wagner-Meerwein transpositions. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 22. Bromination reactions of 2-substituted derivatives of 7-oxabicyclo[2.2.1 ]hept-5-ene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Norbornenes
Authored for Researchers, Scientists, and Drug Development Professionals
The norbornene scaffold, a bridged bicyclic hydrocarbon, represents a cornerstone in modern organic synthesis due to its unique combination of high ring strain and stereochemical rigidity.[1][2] This inherent reactivity makes it an exceptionally versatile building block for applications ranging from the development of high-performance polymers to the creation of complex molecular architectures in medicinal chemistry.[1][3][4] The ability to introduce specific functional groups onto this scaffold with high precision is paramount to tailoring its properties for these advanced applications.
This guide provides an in-depth comparison of the primary synthetic routes to functionalized norbornenes. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, stereochemical outcomes, and practical considerations that govern the selection of a particular synthetic strategy. The focus is on providing actionable insights and robust, validated protocols to empower researchers in their synthetic endeavors.
The Cornerstone: Diels-Alder [4+2] Cycloaddition
The most fundamental and widely utilized method for constructing the norbornene framework is the Diels-Alder reaction.[5] This powerful [4+2] cycloaddition involves the reaction of a conjugated diene with a substituted alkene (the dienophile) to form a cyclohexene ring system.[5] For norbornene synthesis, cyclopentadiene, which is readily obtained by cracking its dimer (dicyclopentadiene), serves as the diene.[6] Its cyclic nature locks it in the reactive s-cis conformation, making it highly efficient in this reaction.[7]
The true synthetic utility of the Diels-Alder approach lies in the vast array of commercially available or readily synthesized dienophiles, which allows for the direct incorporation of diverse functional groups into the norbornene structure.[8][9]
Mechanism and Stereochemical Control: The Endo Rule
The reaction proceeds via a concerted mechanism involving the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[5] A critical aspect of this reaction is its stereoselectivity, which typically leads to two possible diastereomeric products: endo and exo.[7]
Under kinetic control (lower temperatures), the endo product is preferentially formed. This preference is attributed to "secondary orbital interactions" where the electron-withdrawing groups of the dienophile are oriented towards the developing double bond of the diene, a stabilizing interaction in the transition state.[5] However, the exo isomer is typically the more thermodynamically stable product due to reduced steric hindrance. Therefore, at higher reaction temperatures, a retro-Diels-Alder reaction can occur, leading to the eventual formation of the more stable exo product. For many applications, particularly in polymerization, the specific isomer is crucial, with the exo isomer often being more reactive.[10]
Performance Comparison for Diels-Alder Reactions
The choice of dienophile significantly impacts reaction efficiency and stereoselectivity. Electron-withdrawing groups on the dienophile accelerate the reaction by lowering the energy of its LUMO, facilitating a more rapid cycloaddition.[5]
| Dienophile | Functional Group | Typical Conditions | Yield (%) | endo:exo Ratio | Reference |
| Maleic Anhydride | Anhydride | Ethyl Acetate, RT, 24h | >95 | >99:1 (endo) | [4] |
| Acrylonitrile | Nitrile | Neat, 150°C, 6h | ~80 | 73:27 (endo:exo) | [8] |
| Methyl Acrylate | Ester | Benzene, 100°C, 12h | ~90 | 75:25 (endo:exo) | [8] |
| β-Fluoro-β-nitrostyrene | Fluoro, Nitro | o-Xylene, 110°C, 5h | 97 | 1:1.3 (endo:exo) | [9] |
Norbornenes as Monomers: A Gateway to Advanced Polymers
A primary driver for the synthesis of functionalized norbornenes is their use as monomers in polymerization reactions. The high ring strain of the bicyclic system provides a significant thermodynamic driving force for polymerization.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful polymerization technique that utilizes metal carbene catalysts (e.g., Grubbs' or Schrock's catalysts) to open the norbornene ring and form a polymer with the double bond preserved in the backbone.[3] A key advantage of modern ruthenium-based Grubbs catalysts is their remarkable tolerance to a wide variety of polar functional groups.[3][11] This allows for the direct polymerization of norbornene monomers carrying esters, amides, acids, and even phosphazenes without the need for protecting groups.[3][11]
The properties of the resulting polymer are directly dictated by the functionality on the monomer. This "grafting-through" approach is a cornerstone for creating materials with tailored properties, such as bottlebrush polymers and functional surfaces.[12]
The polymerization kinetics can be influenced by the monomer structure. For instance, steric bulk near the reactive olefin can slow the rate of polymerization.[12]
| Monomer Functionality | Catalyst | M_n (kDa) | PDI (M_w/M_n) | Comments | Reference |
| Ester | Grubbs' 3rd Gen | Controlled by [M]/[I] | 1.1 - 1.3 | Living polymerization, narrow dispersity | [3] |
| Phthalimide | Hoveyda-Grubbs 2nd Gen | 15.2 - 65.4 | 1.18 - 1.25 | Controllable molecular weight | [13] |
| Phosphazene | Grubbs' 1st Gen | 10 - 25 | ~2.0 | Moderate yields, properties depend on side group | [11] |
Vinyl-Addition Polymerization
In contrast to ROMP, vinyl-addition polymerization opens only one of the bonds in the double bond, leading to a saturated polymer backbone composed of repeating bicyclic units.[14] This route, often catalyzed by late transition metals like Palladium(II) or Nickel(II), produces polymers with high thermal stability and chemical resistance.[14][15] The choice of functional group can significantly affect catalyst activity and the resulting polymer's molecular weight.[16]
Post-Polymerization Functionalization: Thiol-Ene Click Chemistry
For applications in biomaterials and hydrogel formation, thiol-ene "click" chemistry has emerged as a highly efficient method for functionalizing norbornene-containing polymers or crosslinking them into networks.[17][18] This reaction involves the radical-mediated addition of a thiol to the norbornene double bond. It is highly efficient, proceeds rapidly under mild conditions (often initiated by light), and is orthogonal to many biological functional groups, making it ideal for encapsulating cells or tethering bioactive peptides.[17][18]
A key advantage is that the mechanical properties (e.g., stiffness) of the resulting hydrogel can be tuned by varying the concentration of the PEG-norbornene macromer or the dithiol crosslinker.[17] Furthermore, pendant norbornene groups remaining after initial crosslinking can be used for secondary patterning or functionalization, allowing for independent control over mechanical and biochemical signals.[17]
Experimental Protocols
Protocol 1: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
This protocol describes a classic Diels-Alder reaction, which is highly reliable and demonstrates the principle of endo selectivity.
Materials:
-
Dicyclopentadiene (DCPD)
-
Maleic Anhydride
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask with condenser
-
Stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Cracking of Dicyclopentadiene: Set up a simple distillation apparatus. Place 15 mL of dicyclopentadiene in a 50 mL flask. Heat the DCPD to its boiling point (~170°C). Over ~45 minutes, slowly distill the cyclopentadiene monomer, which boils at 41°C. Collect the cyclopentadiene in a flask cooled in an ice bath. Caution: Cyclopentadiene will dimerize back to DCPD at room temperature over several hours. Use it promptly after distillation.
-
Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 6.0 g of maleic anhydride in 20 mL of ethyl acetate with gentle warming. Add 20 mL of hexanes to this solution.
-
Cycloaddition: Slowly add 6.0 mL of the freshly prepared cyclopentadiene to the maleic anhydride solution while stirring.
-
Crystallization: The product will begin to precipitate. Stir the mixture for 15 minutes, then cool it in an ice bath for an additional 15 minutes to complete crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with 15-20 mL of cold hexanes.
-
Drying: Allow the product to air dry on the filter paper. A typical yield is 85-95%. The product should be pure by ¹H NMR, showing the characteristic signals for the endo isomer.
Protocol 2: ROMP of a Functionalized Norbornene Ester
This protocol provides a general method for the living polymerization of a norbornene monomer bearing an ester group using a Grubbs' catalyst.
Materials:
-
Functionalized norbornene monomer (e.g., 5-norbornene-2-carboxylic acid methyl ester)
-
Grubbs' 3rd Generation Catalyst (G3)
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Schlenk flask and line
-
Syringes
Procedure (performed under inert atmosphere):
-
Monomer Preparation: In a Schlenk flask, add the desired amount of norbornene monomer (e.g., 200 equivalents relative to the catalyst). Dry the monomer by stirring over CaH₂ overnight and then vacuum transfer to a new, dry Schlenk flask. Dissolve the monomer in anhydrous, degassed DCM to the desired concentration (e.g., 0.5 M).
-
Catalyst Preparation: In a separate Schlenk flask or glovebox, prepare a stock solution of the G3 catalyst in anhydrous, degassed DCM (e.g., 2 mg/mL).
-
Initiation: Using a gas-tight syringe, rapidly inject the required volume of the G3 catalyst solution into the vigorously stirring monomer solution. The monomer-to-initiator ([M]/[I]) ratio will determine the target molecular weight.
-
Polymerization: Allow the reaction to stir at room temperature. The reaction is typically rapid, but for controlled polymerization, it can be monitored by taking aliquots and analyzing them via GPC or NMR to confirm monomer conversion.
-
Termination: Once the desired conversion is reached (or the monomer is fully consumed), terminate the polymerization by adding an excess of ethyl vinyl ether (e.g., 100 equivalents relative to the catalyst) and stirring for 30 minutes.
-
Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold, stirring methanol.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight. The resulting polymer should have a narrow polydispersity index (PDI < 1.2), characteristic of a living polymerization.[3]
Conclusion
The synthesis of functionalized norbornenes is a mature yet continually evolving field, driven by the demand for advanced materials and complex pharmaceutical intermediates. The Diels-Alder reaction remains the most robust and versatile method for creating the core scaffold with pre-installed functionality, offering predictable stereochemical control. For macromolecular engineering, the true power of these molecules is realized when they are used as monomers in polymerizations like ROMP, where the catalyst's tolerance to functional groups allows for the direct creation of highly sophisticated polymer architectures. Finally, orthogonal chemistries like the thiol-ene reaction provide an efficient means for subsequent modification and crosslinking, particularly in the realm of biomaterials. By understanding the causal relationships between reaction mechanism, monomer structure, and final product properties, researchers can strategically select and optimize the appropriate synthetic route to achieve their desired molecular targets.
References
- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. lookchem.com [lookchem.com]
- 16. Addition Polymerization of Functionalized Norbornenes: The Effect of Size, Stereochemistry, and Coordinating Ability of the Substituent | Semantic Scholar [semanticscholar.org]
- 17. Synthesis and Photopatterning of Synthetic Thiol-Norbornene Hydrogels [mdpi.com]
- 18. Thiol-norbornene photo-click hydrogels for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Validation of Bicyclo[2.2.1]hept-5-en-2-ol: The Primacy of X-ray Crystallography
Introduction: The Imperative of Absolute Stereochemical Confirmation in Modern Chemistry
In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not an academic curiosity; it is a critical determinant of function, efficacy, and safety. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit dramatically different biological activities. The Bicyclo[2.2.1]hept-5-en-2-ol (also known as 5-norbornen-2-ol) framework is a foundational chiral building block, prized for its rigid, strained structure that serves as a versatile scaffold in asymmetric synthesis and the creation of complex molecular architectures.[1][2] Given its pivotal role, the unambiguous determination of its absolute stereochemistry is paramount.
This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound, culminating in a detailed exposition of X-ray crystallography as the definitive "gold standard" method. We will explore the causality behind experimental choices, present field-proven protocols, and contrast the capabilities of crystallography with other common spectroscopic and computational methods.
Choosing the Right Tool: A Comparative Analysis of Structural Elucidation Methods
The determination of a chiral molecule's structure is a multi-faceted challenge. While several techniques can provide pieces of the puzzle, they differ significantly in the certainty and detail of the information they yield. The choice of method depends on the nature of the sample, the information required, and the available resources.[3][4]
| Technique | Strengths | Weaknesses | Primary Application |
| Single-Crystal X-ray Crystallography | Provides unambiguous, high-resolution 3D structural data, including absolute configuration (with anomalous dispersion).[4][] | Requires a suitable, high-quality single crystal, which can be difficult and time-consuming to grow.[4] Not all compounds crystallize easily. | Definitive proof of structure and absolute stereochemistry. |
| NMR Spectroscopy | Excellent for determining molecular connectivity and relative stereochemistry (endo/exo, syn/anti). High-throughput and non-destructive. | Determining absolute configuration is indirect, requiring chiral derivatizing agents (e.g., Mosher's esters) or solvating agents, which adds synthetic steps and potential for error.[][6] | Routine structural confirmation, purity analysis, and determination of relative stereochemistry. |
| Circular Dichroism (CD) Spectroscopy | Highly sensitive to chirality and can be used to determine absolute configuration by comparing experimental spectra to theoretical calculations or known compounds.[] | Can be computationally intensive. The presence of multiple chromophores can complicate spectral interpretation. Requires a chromophore near the stereocenter. | Confirmation of chirality and assignment of absolute configuration, especially for molecules in solution. |
| Computational Modeling | Can predict stable conformations and spectroscopic properties to support experimental data. | Predictions are theoretical and must be validated by experimental data. Accuracy is highly dependent on the level of theory used. | Supporting experimental findings and providing insight into molecular properties that are difficult to measure. |
Decision Workflow for Structural Validation
The following workflow illustrates a logical approach to selecting the appropriate technique for validating the structure of a chiral molecule like this compound.
Caption: Decision workflow for selecting a structural validation method.
Experimental Guide: The X-ray Crystallographic Validation of this compound
This section provides a detailed, field-proven protocol for obtaining the crystal structure of this compound. The trustworthiness of the final structure is contingent upon the rigor of each preceding step.
Part 1: Synthesis and Purification
The foundation of a successful crystal structure is a highly pure compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction data.
Protocol: Synthesis via Diels-Alder Reaction and Reduction
-
Diels-Alder Cycloaddition: The bicyclic framework is classically synthesized via the Diels-Alder reaction between cyclopentadiene and a dienophile.[7][8] For this target, Bicyclo[2.2.1]hept-5-en-2-one is a common intermediate, formed from cyclopentadiene and ketene or a synthetic equivalent.[9]
-
Causality: The [4+2] cycloaddition is a powerful and stereospecific reaction for forming six-membered rings, making it ideal for creating the rigid norbornene skeleton.
-
-
Purification of Intermediate: The resulting Bicyclo[2.2.1]hept-5-en-2-one is purified via vacuum distillation to remove unreacted starting materials and polymeric byproducts.
-
Causality: Vacuum distillation is necessary for compounds that have high boiling points or may decompose at atmospheric pressure.
-
-
Reduction to Alcohol: The purified ketone is reduced to the target alcohol, this compound, using a reducing agent like sodium borohydride (NaBH₄) in methanol. This reaction typically yields a mixture of endo and exo isomers.
-
Causality: NaBH₄ is a mild and selective reducing agent for ketones, minimizing the risk of reducing the double bond in the framework. The stereoselectivity depends on the steric hindrance of the bicyclic system.
-
-
Final Purification: The isomeric mixture of alcohols is separated and purified using flash column chromatography on silica gel.[10]
-
Causality: The endo and exo isomers have different polarities due to the orientation of the hydroxyl group, allowing for their separation by chromatography. Purity should be >99% as determined by ¹H NMR and GC-MS.
-
Part 2: Crystal Growth – The Art and Science
Growing a single crystal suitable for X-ray diffraction is often the most challenging step. It requires inducing the slow, ordered arrangement of molecules from a supersaturated solution.
Protocol: Slow Evaporation Technique
-
Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.[10][11] For this compound, which is a low-melting solid, a moderately polar solvent like diethyl ether or a mixture of hexane and ethyl acetate is a good starting point.
-
Prepare a Saturated Solution: Dissolve a small amount (10-20 mg) of the purified alcohol in the minimum amount of the chosen solvent in a small, clean vial. Gentle warming may be required.[11]
-
Induce Slow Evaporation: Cover the vial with parafilm and pierce it with a needle to create a small hole. This allows the solvent to evaporate very slowly over several days.[11]
-
Causality: Slow evaporation prevents rapid precipitation, which forms amorphous powder or microcrystals, and instead encourages the growth of a single, well-ordered crystal.
-
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet cabinet) at a constant temperature. Monitor for crystal growth over 2-7 days.
-
Handling Low-Melting Solids: If the parent alcohol fails to crystallize, derivatization is a powerful alternative. Reacting the alcohol with a molecule like 3,5-dinitrobenzoyl chloride creates a high-melting, highly crystalline ester derivative that is often much easier to crystallize.
Part 3: Data Acquisition and Structure Solution
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is analyzed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: The crystal is carefully mounted on a glass fiber or loop and placed in the cold stream (typically 100 K) of the diffractometer.
-
Causality: Cryo-cooling minimizes thermal motion of the atoms, resulting in a sharper, higher-resolution diffraction pattern.
-
-
Data Collection: The diffractometer rotates the crystal while bombarding it with a focused beam of X-rays (e.g., Mo Kα or Cu Kα radiation). The diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it. Computational software is used to solve the phase problem and generate an electron density map, from which the molecular structure is built and refined. The quality of the final structure is assessed by the R-factor, with values below 5% indicating a very good refinement.
Analysis and Interpretation: The Unambiguous Result
The output of an X-ray crystallography experiment is a definitive 3D model of the molecule. For a derivative of this compound, the data would provide irrefutable evidence of its structure.
Table of Representative Crystallographic Data (Note: Data is illustrative, based on published structures of similar bicyclo[2.2.1]heptane derivatives[12][13][14])
| Parameter | Value | Significance |
| Formula | C₇H₁₀O | Molecular composition. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the lattice. |
| a, b, c (Å) | e.g., 7.8, 9.0, 16.0 | Dimensions of the unit cell. |
| β (°) | e.g., 96.4 | Angle of the unit cell for a monoclinic system. |
| Temperature (K) | 100 K | Data collection temperature. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |
| Flack Parameter | ~0.0(1) | A key indicator used to determine the absolute configuration of the molecule (a value near zero for the correct enantiomer). |
Visualizing the Validated Structure
The refined crystallographic data allows for the generation of a precise molecular model, confirming all structural features.
Caption: 2D representation of the this compound structure.
The crystal structure would definitively show:
-
Connectivity: The precise bonding arrangement of all carbon, oxygen, and hydrogen atoms.
-
Bicyclic Framework: Confirmation of the strained [2.2.1]heptane ring system.
-
Relative Stereochemistry: Unambiguous assignment of the hydroxyl group to either the exo (away from the double bond bridge) or endo (towards the double bond bridge) position.
-
Absolute Configuration: Through the use of anomalous dispersion, typically from the X-ray absorption of heavier atoms in a derivative or from high-quality data on the native compound, the absolute stereochemistry (e.g., (1R,2R,4S)) can be determined without reference to any other chiral substance.[]
Conclusion
While techniques like NMR and CD spectroscopy are indispensable for routine analysis and for probing molecular properties in solution, they provide indirect or incomplete information regarding the absolute three-dimensional structure of a chiral molecule. For a foundational building block like this compound, where stereochemical integrity is critical for its application in pharmaceuticals and advanced materials, there is no substitute for the certainty provided by single-crystal X-ray crystallography. It remains the only technique that allows researchers to "see" the molecule in its entirety, providing an authoritative and self-validating confirmation of its structure, from bond lengths and angles to the unambiguous assignment of its absolute configuration.
References
- 1. This compound|CAS 13080-90-5|RUO [benchchem.com]
- 2. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 3. escholarship.org [escholarship.org]
- 4. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. individual.utoronto.ca [individual.utoronto.ca]
- 7. researchgate.net [researchgate.net]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. BICYCLO[2.2.1]HEPT-5-EN-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. How To [chem.rochester.edu]
- 12. (1S,2S,4R)-7-tert-Butoxybicyclo[2.2.1]hept-5-en-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The structures of different diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Analysis of Bicyclo[2.2.1]hept-5-en-2-ol Isomer Stability
For researchers, scientists, and professionals in drug development, a profound understanding of molecular stability is paramount. The spatial arrangement of atoms within a molecule—its stereochemistry—can dramatically influence its physical properties, reactivity, and biological activity. Bicyclo[2.2.1]hept-5-en-2-ol, a rigid bicyclic alcohol also known as 5-norbornenol, serves as a quintessential model system for exploring the subtle energetic differences between stereoisomers. Its constrained framework makes it an ideal candidate for computational analysis, providing clear, quantifiable insights into the factors governing molecular stability.
This guide offers an in-depth comparison of the stability of this compound isomers, grounded in data from computational studies. We will delve into the causality behind the experimental choices in theoretical chemistry, present a self-validating protocol for conducting such analyses, and provide the necessary tools to interpret the results with confidence.
The Isomers: A Structural Overview
The rigidity of the bicyclo[2.2.1]heptane skeleton gives rise to distinct stereoisomers. The primary distinction is between the exo and endo isomers, which describes the orientation of the hydroxyl (-OH) group relative to the six-membered ring. Furthermore, the hydroxyl group itself can rotate, leading to syn (pointing towards the double bond) and anti (pointing away from the double bond) conformers. This results in four principal ground-state isomers:
-
syn-exo-Bicyclo[2.2.1]hept-5-en-2-ol
-
anti-exo-Bicyclo[2.2.1]hept-5-en-2-ol
-
syn-endo-Bicyclo[2.2.1]hept-5-en-2-ol
-
anti-endo-Bicyclo[2.2.1]hept-5-en-2-ol
The subtle differences in the spatial arrangement of these isomers lead to variations in their thermodynamic stability.
Caption: The four principal isomers of this compound.
Comparative Stability Analysis: A Quantitative Look
Computational chemistry provides a powerful lens through which to examine the relative stabilities of these isomers. Density Functional Theory (DFT) is a widely used quantum-chemical method that offers a favorable balance between computational cost and accuracy for systems of this size. By calculating the Gibbs free energy (G) of each optimized isomer, we can determine their relative stabilities.
A theoretical study conducted by Cárdenas-Jirón, Reyes, and Glossman-Mitnik provides the necessary data to compare these isomers. The calculations were performed at the B3LYP/6-311++G(d,p) level of theory, a robust combination for organic molecules that accounts for electron correlation and includes diffuse functions and polarization, which are important for describing non-covalent interactions.
| Isomer | Relative Gibbs Free Energy (ΔG) in kcal/mol | Stability Ranking |
| syn-exo | 0.00 | 1 (Most Stable) |
| anti-exo | 0.49 | 2 |
| anti-endo | 1.34 | 3 |
| syn-endo | 2.50 | 4 (Least Stable) |
Data sourced from a theoretical study on the molecular structure and vibrational spectra of this compound isomers. The syn-exo isomer is used as the reference (0.00 kcal/mol).
Interpreting the Results: The "Why" Behind the Numbers
The data clearly indicates a stability preference for the exo isomers over the endo isomers, with the syn-exo conformer being the global minimum on the potential energy surface. This trend can be explained by two primary factors:
-
Steric Hindrance: In the endo isomers, the hydroxyl group is oriented towards the bicyclic framework, specifically the ethano bridge. This leads to greater steric repulsion and strain compared to the exo isomers, where the hydroxyl group points away from the bulky ring system. This is a common phenomenon in norbornane chemistry, where the exo position is generally less sterically hindered.
-
Intramolecular Interactions: The relative stability of the syn and anti conformers is governed by more subtle intramolecular interactions. In the most stable syn-exo isomer, a stabilizing intramolecular hydrogen bond can form between the hydroxyl hydrogen and the π-electron cloud of the carbon-carbon double bond. This interaction is geometrically less favorable or absent in the other isomers. The anti-endo isomer is more stable than the syn-endo isomer likely due to reduced steric clash between the hydroxyl group and the vinyl hydrogens in the anti conformation.
Methodology Deep Dive: A Validated Computational Protocol
To ensure the trustworthiness and reproducibility of these findings, it is essential to follow a rigorous and self-validating computational protocol. The following outlines a standard workflow for determining the relative stability of molecular isomers using DFT.
Step-by-Step Computational Workflow
-
Initial Structure Generation:
-
Construct 3D models of the four isomers (syn-exo, anti-exo, syn-endo, syn-endo) using a molecular builder. Ensure correct stereochemistry.
-
-
Geometry Optimization:
-
Causality: The first step is to find the lowest energy structure (the most stable conformation) for each isomer. This is achieved through geometry optimization, where the forces on each atom are minimized.
-
Protocol: Perform a full geometry optimization for each isomer. A common and reliable method is the B3LYP functional with the 6-31G(d) basis set. This level of theory is efficient for initial optimizations of organic molecules.
-
-
Frequency Calculation:
-
Causality: A frequency calculation is crucial for two reasons: it confirms that the optimized structure is a true energy minimum (i.e., not a transition state), and it provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating the Gibbs free energy. A true minimum will have zero imaginary frequencies.
-
Protocol: Perform a frequency calculation at the same level of theory as the optimization (e.g., B3LYP/6-31G(d)). Verify that there are no imaginary frequencies.
-
-
Single-Point Energy Refinement:
-
Causality: To obtain more accurate energy values, a single-point energy calculation is performed on the optimized geometries using a higher level of theory (a larger basis set). This approach is computationally more efficient than performing the entire optimization with a large basis set.
-
Protocol: Using the optimized structures from Step 2, perform a single-point energy calculation with a more robust basis set, such as 6-311++G(d,p). This basis set includes diffuse functions (++) to better describe weak interactions and polarization functions (d,p) for more accurate electronic structure description.
-
-
Gibbs Free Energy Calculation and Analysis:
-
Causality: The Gibbs free energy (G) is the most relevant thermodynamic potential for determining spontaneity and equilibrium under constant pressure and temperature. It is calculated by adding the thermal corrections (from the frequency calculation) to the refined electronic energy (from the single-point calculation).
-
Protocol: Combine the electronic energy from Step 4 with the thermal corrections to the Gibbs free energy from Step 3 for each isomer. Calculate the relative Gibbs free energy (ΔG) for each isomer with respect to the most stable isomer (which will have a ΔG of 0.00 kcal/mol).
-
A Comparative Guide to Alternative Dienophiles for Cyclopentadiene in Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, offers a powerful and atom-economical method for the construction of six-membered rings.[1][2] First reported by Otto Diels and Kurt Alder in 1928, this [4+2] cycloaddition has become indispensable for creating complex cyclic and bicyclic systems.[3][4] Cyclopentadiene stands out as a uniquely reactive diene, primarily because its cyclic structure locks the diene into the requisite s-cis conformation, dramatically accelerating the reaction compared to its acyclic counterparts.[3][5]
While the reaction of cyclopentadiene with maleic anhydride is a classic textbook example, lauded for its speed and high selectivity, the modern synthetic chemist requires a broader palette of dienophiles to access diverse molecular architectures.[6][7][8] This guide provides an in-depth comparison of various alternative dienophiles for cyclopentadiene, focusing on their relative reactivity, stereochemical outcomes, and the mechanistic principles that govern their behavior. We will delve into experimental data to provide a quantitative basis for comparison, empowering researchers to make informed decisions in their synthetic designs.
The Foundation: Understanding Reactivity and Selectivity
The Diels-Alder reaction is a concerted process proceeding through a cyclic transition state.[3] Its rate and selectivity are largely governed by the electronic properties of the reactants, a concept elegantly explained by Frontier Molecular Orbital (FMO) theory. In a normal-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene (cyclopentadiene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dienophile is the dominant factor.[9] A smaller HOMO-LUMO energy gap leads to a faster reaction.[9] Consequently, dienophiles equipped with electron-withdrawing groups (EWGs) are highly reactive.[5][10]
A key stereochemical feature of Diels-Alder reactions with cyclopentadiene is the preference for the endo adduct, as dictated by the Alder Endo Rule .[10][11] This preference is not due to steric factors—the exo product is often the more thermodynamically stable isomer—but is a kinetic phenomenon attributed to "secondary orbital interactions" in the endo transition state.[11] These are favorable interactions between the p-orbitals of the EWG on the dienophile and the developing pi-system of the diene.
Figure 1. Kinetic vs. Thermodynamic control in the Diels-Alder reaction of cyclopentadiene.
A Comparative Analysis of Dienophiles
We will now compare several classes of dienophiles, using maleic anhydride as our performance benchmark. The reaction with maleic anhydride is exceptionally fast, often occurring vigorously at room temperature.[7][12]
Activated Alkenes: The Workhorses
This class includes dienophiles with one or more EWGs directly attached to the alkene, making them highly reactive.
-
p-Benzoquinone: This cyclic dienophile is highly reactive with cyclopentadiene.[13] The reaction can proceed to form both a 1:1 adduct and a subsequent 2:1 adduct where a second molecule of cyclopentadiene reacts with the remaining double bond.[14] Studies have shown that these reactions can be performed efficiently in water, often with higher yields (83-97%) than in organic solvents or with catalysts.[4][15][16] The initial 1:1 adduct is formed with cis-endo stereochemistry.[14]
-
Methyl Vinyl Ketone (MVK) & Acrolein: These are common α,β-unsaturated carbonyl compounds that serve as effective dienophiles. They are less reactive than maleic anhydride but still readily react with cyclopentadiene. The reaction rate is significantly influenced by the solvent; for MVK, the rate in water can be nearly 1000 times faster than in isooctane.[13] These unsymmetrical dienophiles introduce the question of regioselectivity, though with the symmetrical cyclopentadiene, this is not a factor. The reaction with MVK shows a strong preference for the endo product.[17] Theoretical studies using RISM-SCF theory have investigated the salt effects on the reaction between cyclopentadiene and MVK, finding that LiCl in aqueous solution accelerates the reaction rate.[18]
-
Acrylonitrile & Methyl Acrylate: These dienophiles also readily participate in Diels-Alder reactions with cyclopentadiene. Methyl acrylate demonstrates a strong endo-selectivity, similar to other carbonyl-containing dienophiles.[19] In contrast, acrylonitrile shows very little stereoselectivity and, in some cases, can even preferentially form the exo-adduct.[19] This highlights that the nature of the EWG plays a crucial role in the extent of secondary orbital interactions and thus the endo/exo ratio.
Table 1: Comparison of Activated Alkene Dienophiles with Cyclopentadiene
| Dienophile | Typical Conditions | Yield | Endo/Exo Ratio | Key Characteristics & References |
|---|---|---|---|---|
| Maleic Anhydride | Ethyl Acetate/Hexane, RT | High | Almost exclusively endo | Benchmark reaction; highly exothermic and rapid.[3][6][7] |
| p-Benzoquinone | Water, RT | 83-97% | cis-endo (1:1 adduct) | Highly reactive; can form 2:1 adducts; excellent yields in water.[4][14][15] |
| Methyl Vinyl Ketone | Dioxane, 20°C | Good | Predominantly endo | Rate is highly solvent-dependent; accelerated in water.[13][17][20] |
| Acrolein | Various, catalyzed/uncatalyzed | Good | Predominantly endo | Subject of theoretical studies in ionic liquids, which enhance rate and selectivity.[21][22] |
| Methyl Acrylate | Benzene, 18°C | Good | Predominantly endo | Shows typical endo-selectivity.[13][19] |
| Acrylonitrile | Various | Good | Little selectivity; can favor exo | Reduced endo-selectivity compared to carbonyl dienophiles.[19] |
Activated Alkynes
Alkynes can also serve as potent dienophiles, leading to the formation of bicyclic products containing a cyclohexadiene ring.
-
Dimethyl Acetylenedicarboxylate (DMAD): DMAD is a classic example of a highly reactive alkyne dienophile due to its two electron-withdrawing ester groups.[23] The reaction with cyclopentadiene is vigorous and exothermic.[24] Since the dienophile is linear, the concept of endo/exo selectivity does not apply to the initial cycloaddition. The reaction provides a direct route to functionalized norbornadiene systems.
Hetero-Dienophiles
Diels-Alder reactions are not limited to all-carbon systems. Dienophiles containing heteroatoms can be used to synthesize heterocyclic compounds.[25]
-
Nitroso Compounds (R-N=O): These can react with dienes to form oxazines.[25] The reaction of cyclopentadiene with nitrosobenzene occurs readily at 0°C.[26]
-
Imines and Carbonyls (Aza- and Oxo-Diels-Alder): Imines can act as dienophiles to form N-heterocyclic compounds in what is known as the aza-Diels-Alder reaction.[25] Similarly, carbonyl groups can react in oxo-Diels-Alder reactions to yield dihydropyran rings.[25] These reactions often require Lewis acid catalysis to lower the LUMO energy of the hetero-dienophile and accelerate the cycloaddition.
References
- 1. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diels–Alder Cycloaddition Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09745G [pubs.rsc.org]
- 5. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 7. unwisdom.org [unwisdom.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 10. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chemtube3d.com [chemtube3d.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Ab Initio Study of the Diels-Alder Reaction of Cyclopentadiene with Acrolein in a Ionic Liquid by KS-DFT/3D-RISM-KH Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 26. escholarship.org [escholarship.org]
A Comparative Spectroscopic Guide to Bicyclo[2.2.1]hept-5-en-2-ol and its Saturated Analogue, Bicyclo[2.2.1]heptan-2-ol
In the realm of synthetic and medicinal chemistry, the rigid bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, is a recurring and valuable structural motif. Its conformational rigidity provides a unique scaffold for probing biological interactions and designing novel therapeutics. A frequent task for chemists is to confirm the success of saturation or unsaturation reactions involving this framework. This guide provides an in-depth spectroscopic comparison of Bicyclo[2.2.1]hept-5-en-2-ol and its saturated counterpart, Bicyclo[2.2.1]heptan-2-ol, offering researchers, scientists, and drug development professionals a practical reference for distinguishing these two compounds using routine spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
The Structural Distinction: The Key to Spectroscopic Differentiation
The fundamental difference between this compound (also known as 5-norbornen-2-ol) and Bicyclo[2.2.1]heptan-2-ol (norborneol) is the presence of a carbon-carbon double bond in the former. This single structural modification introduces significant changes in the electronic environment and vibrational modes of the molecule, which are readily detectable by various spectroscopic methods. The presence of sp²-hybridized carbons and vinylic protons in the unsaturated compound, along with the inherent ring strain of the norbornene system, are the primary drivers of the spectral differences we will explore.
Caption: Structural relationship between the unsaturated and saturated bicyclic alcohols.
Infrared (IR) Spectroscopy: A Tale of Two Functional Groups
IR spectroscopy is a powerful and rapid technique for identifying functional groups. The comparison between our two target molecules provides a classic example of its utility. The key differentiators are the absorptions related to the C=C double bond and its associated vinylic C-H bonds.
Theoretical Underpinnings
The IR spectrum of Bicyclo[2.2.1]heptan-2-ol is expected to be relatively simple, dominated by C-H stretching and bending vibrations from sp³-hybridized carbons and the characteristic O-H and C-O stretches of the alcohol group. In contrast, this compound will exhibit additional peaks corresponding to the C=C bond and the vinylic (=C-H) bonds. The strained nature of the bicyclic system in norbornene can slightly shift the C=C stretching frequency to a lower wavenumber compared to a simple acyclic alkene.
Comparative IR Data
| Functional Group | This compound (Unsaturated)[1] | Bicyclo[2.2.1]heptan-2-ol (Saturated)[2][3] | Rationale for Difference |
| O-H Stretch | ~3300-3400 cm⁻¹ (broad, strong) | ~3300-3400 cm⁻¹ (broad, strong) | Present in both molecules due to the alcohol hydroxyl group. The broadness indicates hydrogen bonding. |
| Vinylic C-H Stretch | ~3060 cm⁻¹ (medium) | Absent | Diagnostic for =C-H bonds on the sp² carbons of the double bond. |
| Aliphatic C-H Stretch | <3000 cm⁻¹ (strong) | <3000 cm⁻¹ (strong) | Present in both molecules, corresponding to C-H bonds on sp³ carbons. |
| C=C Stretch | ~1570 cm⁻¹ (medium, sharp) | Absent | The key indicator of the presence of the carbon-carbon double bond. |
| C-O Stretch | ~1030-1080 cm⁻¹ (strong) | ~1030-1080 cm⁻¹ (strong) | Characteristic of the alcohol C-O bond, present in both structures. |
Interpretation
The most telling difference in the IR spectra is the appearance of a medium-intensity peak around 3060 cm⁻¹ and a sharp peak around 1570 cm⁻¹ in the spectrum of this compound. The former is indicative of the C-H stretch of the hydrogens attached to the double bond, while the latter corresponds to the C=C stretching vibration. The absence of these two peaks in the spectrum of Bicyclo[2.2.1]heptan-2-ol is a definitive confirmation of the saturation of the double bond. Both spectra will share the broad O-H stretch characteristic of an alcohol and strong C-H stretching bands just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides the most detailed structural information, and the differences between the unsaturated and saturated analogues are stark in both ¹H and ¹³C NMR spectra.
Theoretical Underpinnings
The π-electron system of the double bond in this compound creates a distinct electronic environment. In ¹H NMR, the vinylic protons will appear in a characteristic downfield region (typically 5-6.5 ppm). Furthermore, the double bond exerts a magnetic anisotropy effect, which can shield or deshield nearby protons depending on their spatial orientation relative to the π-system[4][5][6][7]. In ¹³C NMR, the sp²-hybridized carbons of the double bond will resonate at significantly higher chemical shifts (typically >100 ppm) compared to the sp³-hybridized carbons of the saturated ring system.
Comparative ¹H NMR Data
| Proton Environment | This compound (Unsaturated) | Bicyclo[2.2.1]heptan-2-ol (Saturated) | Rationale for Difference |
| Vinylic Protons (H-5, H-6) | ~6.0 - 6.2 ppm | Absent | These protons are directly attached to the sp² carbons of the double bond, resulting in a significant downfield shift. |
| Carbinol Proton (H-2) | ~3.8 - 4.0 ppm | ~3.6 - 3.8 ppm | The proton on the carbon bearing the -OH group is slightly more deshielded in the unsaturated analogue due to the proximity of the π-system. |
| Bridgehead Protons (H-1, H-4) | ~2.8 - 3.0 ppm | ~2.2 - 2.4 ppm | Deshielded in the unsaturated compound due to the influence of the double bond. |
| Aliphatic Protons | ~1.0 - 2.0 ppm | ~1.0 - 1.8 ppm | The remaining aliphatic protons appear in the upfield region in both molecules. |
| Hydroxyl Proton (-OH) | Variable | Variable | The chemical shift is concentration and solvent dependent. |
Comparative ¹³C NMR Data
| Carbon Environment | This compound (Unsaturated) | Bicyclo[2.2.1]heptan-2-ol (Saturated) | Rationale for Difference |
| Olefinic Carbons (C-5, C-6) | ~130 - 140 ppm | Absent | The sp²-hybridized carbons of the double bond are significantly deshielded and appear far downfield. |
| Carbinol Carbon (C-2) | ~75 - 80 ppm | ~70 - 75 ppm | The carbon attached to the hydroxyl group. |
| Bridgehead Carbons (C-1, C-4) | ~40 - 45 ppm | ~35 - 40 ppm | |
| Aliphatic Carbons | ~25 - 50 ppm | ~20 - 40 ppm | The remaining sp³-hybridized carbons of the bicyclic framework. |
Interpretation
In ¹H NMR, the most unambiguous evidence for the presence of the double bond in this compound is the appearance of signals in the 6.0-6.2 ppm region, corresponding to the two vinylic protons. The complete absence of signals above ~4 ppm (aside from a potentially broad -OH signal) in the spectrum of Bicyclo[2.2.1]heptan-2-ol confirms its saturated nature.
Similarly, in ¹³C NMR, the two signals in the 130-140 ppm range for this compound are diagnostic for the two sp² carbons of the alkene. The spectrum of Bicyclo[2.2.1]heptan-2-ol, in contrast, will only show signals in the upfield region, typically below 80 ppm.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. The presence of the double bond in this compound introduces a unique and highly characteristic fragmentation pathway.
Theoretical Underpinnings
Both molecules are expected to show fragmentation patterns common to alcohols, such as the loss of a water molecule (M-18). However, the molecular ion of this compound can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene-like systems. This process involves the cleavage of the ring system into a diene and a dienophile. This pathway is not available to the saturated Bicyclo[2.2.1]heptan-2-ol.
Comparative MS Data
| Feature | This compound (Unsaturated) | Bicyclo[2.2.1]heptan-2-ol (Saturated) | Rationale for Difference |
| Molecular Ion (M⁺) | m/z 110 | m/z 112 | Reflects the difference in molecular weight due to the presence of two additional hydrogen atoms in the saturated analogue. |
| Loss of Water (M-18) | m/z 92 | m/z 94 | A common fragmentation for alcohols. |
| Retro-Diels-Alder | m/z 66 (base peak) | Absent | This fragment corresponds to the cyclopentadiene cation radical, a highly characteristic and often the most abundant ion for norbornene derivatives.[8] |
| Other Major Fragments | m/z 81, 91 | m/z 67, 81, 94 | The saturated analogue fragments through pathways typical for cyclic alkanes and alcohols. |
Interpretation
The mass spectrum of this compound is distinguished by a very intense base peak at m/z 66.[9] This peak arises from the retro-Diels-Alder fragmentation, which is a highly favorable process. The molecular ion at m/z 110 will also be present. For Bicyclo[2.2.1]heptan-2-ol, the molecular ion will be observed at m/z 112, and the fragmentation pattern will be more complex, with a significant peak at m/z 94 corresponding to the loss of water. The absence of a prominent peak at m/z 66 is a strong indicator of the saturated bicyclic core.
Caption: Decision workflow for spectroscopic identification.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. Instrument parameters may need to be optimized for specific equipment.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Ensure the sample is a dry solid or a neat liquid. For solid samples, a small amount of finely ground powder is sufficient.
-
Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Analysis: Place a small amount of the sample onto the ATR crystal, ensuring good contact. Apply pressure using the instrument's anvil.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 0-10 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 0-150 ppm is generally adequate.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to a temperature of ~250 °C.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of ~280 °C.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Start the data acquisition.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the chromatographic peak of the compound of interest.
Conclusion
The spectroscopic comparison of this compound and its saturated analogue, Bicyclo[2.2.1]heptan-2-ol, serves as an excellent case study in structural elucidation. Each spectroscopic technique provides a unique and complementary piece of the puzzle. IR spectroscopy quickly confirms the presence or absence of the alkene functional group. NMR spectroscopy offers a detailed map of the proton and carbon environments, highlighting the profound electronic effects of the double bond. Finally, mass spectrometry reveals distinct fragmentation pathways, with the retro-Diels-Alder reaction being a definitive marker for the unsaturated norbornene system. By leveraging the principles and data outlined in this guide, researchers can confidently and efficiently distinguish between these two important bicyclic alcohols.
References
- 1. This compound [webbook.nist.gov]
- 2. Bicyclo[2.2.1]heptan-2-ol [webbook.nist.gov]
- 3. Bicyclo[2.2.1]heptan-2-ol [webbook.nist.gov]
- 4. Visualization and quantification of the anisotropic effect of C=C double bonds on 1H NMR spectra of highly congested hydrocarbons-indirect estimates of steric strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 9. Bicyclo(2.2.1)hept-5-en-2-ol | C7H10O | CID 96066 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to the Biological Activity Screening of Bicyclo[2.2.1]hept-5-en-2-ol Derivatives
In the landscape of medicinal chemistry, the rigid bicyclo[2.2.1]heptane framework, commonly known as the norbornene scaffold, has emerged as a compelling structural motif for the development of novel therapeutic agents. Its unique conformational constraints and stereochemical complexity offer a versatile platform for designing molecules with specific biological activities. This guide provides a comprehensive comparison of the biological activity screening of derivatives of Bicyclo[2.2.1]hept-5-en-2-ol, offering insights into their antimicrobial, anticancer, and enzyme inhibitory potential. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Bicyclo[2.2.1]heptane Scaffold: A Privileged Structure in Drug Discovery
The norbornene skeleton's inherent rigidity reduces the entropic penalty upon binding to a biological target, a desirable feature in rational drug design. This structural characteristic, coupled with the vast possibilities for chemical modification, has drawn significant attention from the scientific community.[1][2] Derivatives of this compound have been shown to exhibit a wide spectrum of biological activities, making them promising candidates for further investigation.
Comparative Analysis of Biological Activities
The biological potential of this compound derivatives spans across several therapeutic areas. Below is a comparative summary of their activity profiles, supported by experimental data from various studies.
Antimicrobial Activity
Derivatives of the norbornene scaffold have demonstrated significant efficacy against a range of microbial pathogens, including drug-resistant strains. The mechanism of action often involves disruption of the bacterial membrane.[3] The introduction of cationic moieties, such as guanidine groups, has been shown to enhance antimicrobial potency.[3]
Table 1: Comparative Antimicrobial Activity of Bicyclo[2.2.1]heptane Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Norbornene-containing Mannich Base (Example) | Staphylococcus aureus | 12.5 | [4] |
| Norbornene-containing Mannich Base (Example) | Escherichia coli | 25 | [4] |
| Benzylguanidine Norbornane Analog | Methicillin-resistant S. aureus (MRSA) | 0.25 | [3] |
| Arylsulfonamide with Azanorbornene Motif | MRSA (ATCC 43300) | 14.7–49.3 µM | [5] |
Anticancer Activity
The norbornene scaffold has been incorporated into a variety of compounds exhibiting potent anticancer activity.[1] These derivatives can induce apoptosis, inhibit cell proliferation, and overcome drug resistance through various mechanisms, including the inhibition of key signaling pathways like the Wnt/β-catenin pathway.[1] The stereochemistry of the bicyclic structure, particularly the endo versus exo configuration, can significantly influence the biological activity.[1]
Table 2: Comparative Anticancer Activity of Bicyclo[2.2.1]heptane Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| N-substituted Norcantharimide | HepG2 (Hepatoma) | Low µM range | [1] |
| Bicyclic Imide (Example) | Vero (African green monkey kidney) | 10-14 µM | [1] |
| Bicyclo[2.2.1]heptane Nucleoside Analogue | L1210/0, Molt4/C8, CEM | 3.2-11 µg/mL | [2][6] |
| Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide | CXCR2 Antagonist | 48 nM | [7][8] |
Enzyme Inhibition
The rigid nature of the norbornene framework makes it an excellent scaffold for designing specific enzyme inhibitors. By presenting functional groups in a well-defined spatial orientation, these derivatives can achieve high affinity and selectivity for their target enzymes. This has been demonstrated in the development of inhibitors for enzymes such as carbonic anhydrase and CXCR2.[1][7]
Table 3: Comparative Enzyme Inhibitory Activity of Bicyclo[2.2.1]heptane Derivatives
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Methanoisoindole-1,3(2H)-diones | Carbonic Anhydrase | High inhibition (80.5–97.0%) | [1] |
| Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide | CXCR1 | >2900 nM | [7][8] |
| Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide | CXCR2 | 48 nM | [7][8] |
Experimental Protocols: A Foundation for Reliable Screening
The trustworthiness of any biological activity screening relies on robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the key assays discussed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Preparation of Inoculum: Culture the test microorganism in an appropriate broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add the adjusted microbial inoculum to each well.
-
Controls: Include a positive control (microorganism with a known antibiotic), a negative control (microorganism with solvent), and a sterility control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (typically 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Enzyme Inhibition Assay
The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. The following is a general workflow.
Protocol:
-
Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions.
-
Compound Incubation: In a microplate, pre-incubate the enzyme with various concentrations of the this compound derivative.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing the Screening Workflow
To provide a clear understanding of the screening process, the following diagrams illustrate the logical flow of experiments.
Caption: Workflow for Antimicrobial Activity Screening.
Caption: Workflow for In Vitro Anticancer Activity Screening.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for lead optimization. For this compound derivatives, several key SAR trends have been observed:
-
Stereochemistry: As previously mentioned, the endo and exo stereoisomers can exhibit significantly different biological activities. This highlights the importance of stereocontrolled synthesis and characterization.[1]
-
Substitution Pattern: The nature and position of substituents on the norbornene ring play a crucial role in determining potency and selectivity. For instance, the introduction of hydrophilic or hydrophobic moieties can drastically alter the pharmacokinetic and pharmacodynamic properties of the molecule.[7][8]
-
The Double Bond: Saturation of the double bond in the norbornene moiety can in some cases enhance binding to the target, suggesting that the rigid, saturated bicyclo[2.2.1]heptane core is the key pharmacophore.[1]
Conclusion: A Promising Scaffold for Future Drug Development
The this compound scaffold and its derivatives represent a promising and versatile class of compounds with a broad range of biological activities. Their rigid framework provides a unique starting point for the design of potent and selective therapeutic agents. The systematic screening of these derivatives, guided by robust experimental protocols and a deep understanding of structure-activity relationships, will undoubtedly pave the way for the discovery of novel drug candidates to address unmet medical needs. This guide serves as a foundational resource for researchers embarking on the exciting journey of exploring the therapeutic potential of this remarkable chemical entity.
References
- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norbornane-based Cationic Antimicrobial Peptidomimetics Targeting the Bacterial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicyclo[2.2.1]heptane containing N , N ′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01806E [pubs.rsc.org]
A Comparative Guide: Correlating Stereochemistry with Biological Efficacy in Norbornene Derivatives
The rigid, bicyclic framework of the norbornene (bicyclo[2.2.1]hept-2-ene) scaffold has made it a compelling structure in medicinal chemistry. Its unique conformational constraints provide a fixed three-dimensional presentation of functional groups, ideal for probing interactions with biological targets like enzymes and receptors. However, this rigidity also gives rise to distinct stereoisomers, primarily exo and endo diastereomers, as well as enantiomers. It is a fundamental principle in drug development that stereochemistry is not a trivial detail; it is often the primary determinant of a compound's biological efficacy, selectivity, and safety profile.[1]
This guide provides an in-depth comparison of how the specific stereochemical arrangement of substituents on the norbornene core directly influences biological outcomes. We will explore key case studies, present supporting experimental data, and detail the necessary protocols for synthesizing, characterizing, and evaluating these distinct stereoisomers.
Part 1: The Fundamental Divide: Exo vs. Endo Stereoisomerism
The most common route to norbornene derivatives is the Diels-Alder cycloaddition between cyclopentadiene and a substituted alkene (the dienophile).[2] This reaction typically yields a mixture of two diastereomers: the endo product, where the substituent is oriented towards the C5-C6 double bond, and the exo product, where it points away. While the endo isomer is often the kinetically favored product due to secondary orbital interactions, the exo isomer is typically more thermodynamically stable. This stereochemical difference profoundly impacts both chemical reactivity and biological activity.
Generally, the exo face of the norbornene system is less sterically hindered, making it more accessible to reagents. This leads to exo isomers often being more reactive in certain chemical transformations, such as Ring-Opening Metathesis Polymerization (ROMP) and some addition reactions.[3][4] However, in the context of biological efficacy, where precise molecular recognition is key, steric accessibility does not automatically equate to higher activity. The specific topology of a receptor's binding pocket or an enzyme's active site dictates which isomer will achieve the optimal fit.
Figure 1. Diels-Alder synthesis of norbornene derivatives, showing the formation of distinct endo and exo stereoisomers.
Case Study: Wnt Signaling Inhibition in Cancer Therapy
A compelling example of stereochemistry dictating efficacy is found in inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.[2] A high-throughput screen identified a series of norbornene-based inhibitors, including endo-IWR-1. This compound works by stabilizing the Axin destruction complex, a negative regulator of the pathway.[2] Crucially, its diastereomer, exo-IWR-1, is completely inactive.[2] A simple assay in zebrafish confirmed this: endo-IWR-1 suppressed fin regeneration (a Wnt-dependent process), while the exo isomer had no effect.[2] This stark difference highlights that the precise spatial orientation of the molecule, dictated by the endo configuration, is essential for binding to its protein target and eliciting a biological response.
Case Study: Androgen Receptor (AR) Antagonism
In the development of treatments for prostate cancer, the androgen receptor is a key target. Studies on bicyclic imide derivatives of norbornene revealed that the stereochemistry of the scaffold was a critical factor for AR binding and antagonist activity. For one series of compounds, the endo-isomer demonstrated significantly better binding and more potent functional antagonist activity compared to its corresponding exo-isomer.[2]
| Target / System | Active Isomer | Inactive/Less Active Isomer | Biological Effect | Reference |
| Wnt/β-catenin Pathway | endo-IWR-1 | exo-IWR-1 | Inhibition of signaling, suppression of cancer cell invasion. | [2] |
| Androgen Receptor (AR) | endo-isomer | exo-isomer | Superior binding and functional antagonist activity. | [2] |
| Reactivity in Click Chemistry | exo-norbornene | endo-norbornene | Reacts ~3 times faster with tetrazines. | [5] |
| Ring-Opening Metathesis Polymerization | exo-isomer | endo-isomer | Generally exhibits higher reactivity and incorporation rates. | [4][6] |
Table 1. Comparative performance of exo and endo norbornene stereoisomers in biological and chemical systems.
Part 2: The Mirror Image Enigma: Enantioselectivity
Beyond diastereomerism, many biologically active norbornene derivatives are chiral, existing as a pair of non-superimposable mirror images called enantiomers. Enantiomers possess identical physical properties (melting point, solubility, etc.) in an achiral environment, but they can and often do exhibit dramatically different activities in the chiral environment of the body.[7] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause undesirable side effects.[1] For example, while not a norbornene, the classic case of (S)-(+)-naproxen being an effective anti-inflammatory agent while (R)-(–)-naproxen is a liver toxin serves as a crucial reminder of this principle.[1]
Therefore, the synthesis of single-enantiomer norbornene derivatives is of paramount importance in drug discovery. This is typically achieved through asymmetric synthesis, often employing a chiral auxiliary to direct the stereochemical outcome of the key reaction.
Asymmetric Diels-Alder Reaction
One of the most powerful methods to create optically active norbornene derivatives is the asymmetric Diels-Alder reaction.[8] This can be accomplished by attaching a chiral auxiliary, such as Oppolzer's sultam, to the dienophile. The bulky, chiral sultam shields one face of the dienophile, forcing the cyclopentadiene to approach from the less hindered face, leading to the formation of a single diastereomer of the cycloadduct. Subsequent removal of the chiral auxiliary yields the enantiomerically pure norbornene derivative.[8]
Part 3: Comparative Efficacy Across Therapeutic Areas
The critical role of stereochemistry is a recurring theme across various therapeutic applications of norbornene derivatives.
-
Antiviral Activity: Substituted 1-norbornylamines have been synthesized and evaluated for antiviral activity, with some hydrochlorides showing remarkable potency against Influenza A virus.[9] The development of such agents necessitates careful stereochemical control and evaluation, as the fit within viral proteins is highly specific. The stereochemistry of nucleoside analogs, for example, is known to play a major role in the development and pattern of HIV-1 resistance.[10]
-
Antimicrobial Activity: Norbornane-based cationic peptidomimetics have been designed to target and disrupt bacterial membranes.[11] The efficacy of these compounds is dependent on their ability to adopt a specific conformation that allows for interaction with the bacterial membrane. Studies have shown that modulating the scaffold and the attached cationic groups, whose spatial presentation is fixed by the norbornane core, leads to significant differences in minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria.[11]
-
Anticancer Activity: As discussed, the norbornene scaffold is a component of potent and stereospecific inhibitors of cancer-related pathways.[2] The development of these agents relies on the ability to synthesize and test stereochemically pure compounds to identify the true pharmacophore and avoid potential off-target effects from other isomers.
Part 4: The Scientist's Toolbox: Experimental Methodologies
A robust investigation into the stereochemistry-efficacy relationship requires a validated workflow, from synthesis to final biological testing.
Figure 2. Experimental workflow for correlating norbornene stereochemistry with biological efficacy.
Experimental Protocol 1: Stereoselective Synthesis (Exo-Selective Hydrolysis)
While the Diels-Alder reaction is often endo-selective, subsequent processing can favor the formation of the thermodynamically more stable exo product. This protocol describes a method for the exo-selective synthesis of 5-norbornene-2-carboxylic acid from an endo-rich ester mixture.[4][12]
-
Isomerization/Hydrolysis Setup: In a dry flask under an inert atmosphere, dissolve the starting methyl 5-norbornene-2-carboxylate (e.g., an 80:20 endo/exo mixture) in a suitable anhydrous solvent like THF.
-
Base Addition: Add a strong base, such as sodium tert-butoxide (tBuONa), to the solution. The base catalyzes the epimerization at the C2 position, allowing the endo and exo forms to equilibrate.
-
Controlled Hydrolysis: Add a stoichiometric amount (1 equivalent relative to the ester) of water to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The strong base and limited water create conditions where the hydrolysis of the more sterically accessible and thermodynamically stable exo-ester is kinetically preferred over the endo-ester, while the isomerization equilibrium continues to replenish the exo-ester.
-
Workup: After an appropriate reaction time (monitored by TLC or GC), quench the reaction with acid. Extract the product into an organic solvent, wash with brine, dry over sodium sulfate, and concentrate to yield 5-norbornene-2-carboxylic acid, now enriched in the exo isomer.
Causality: The success of this protocol hinges on the principle of dynamic kinetic resolution. The rapid, base-catalyzed equilibration between the endo and exo esters allows the slower, kinetically selective hydrolysis of the exo form to drain the equilibrium, ultimately leading to a high yield of the desired exo acid product.[12]
Experimental Protocol 2: Stereochemical Assignment (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of norbornene derivatives. The Nuclear Overhauser Effect (NOE) is particularly powerful for distinguishing exo and endo isomers.[13][14]
-
Sample Preparation: Dissolve a purified sample of the norbornene derivative in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire 1D ¹H NMR: Obtain a standard proton NMR spectrum to identify all proton signals.
-
Acquire 2D NOESY Spectrum: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This experiment reveals spatial proximities between protons.
-
Analysis:
-
For endo isomers: A key correlation will be observed between the proton(s) on the substituent at C2 and the bridgehead protons or the protons on the C5/C6 double bond, as they are on the same face of the bicyclic system.
-
For exo isomers: The substituent protons at C2 will show an NOE correlation with the C7 "syn" proton (the proton on the one-carbon bridge that is on the same side as the substituent), but not with the C5/C6 protons. The absence of the former correlation and the presence of the latter is a definitive marker.[13]
-
Trustworthiness: This method is self-validating. The rigid norbornene skeleton provides a predictable set of through-space distances. Observing the expected pattern of NOE cross-peaks for one isomer and the absence of that pattern for the other provides unambiguous assignment.
Analytical Techniques for Stereochemical Analysis
| Technique | Application | Advantages | Limitations |
| Chiral HPLC/GC | Separation and quantification of enantiomers (determining enantiomeric excess, ee). | High precision and sensitivity; the gold standard for purity determination. | Requires development of a specific method for each compound; destructive. |
| NMR Spectroscopy | Assignment of relative stereochemistry (exo vs. endo) via coupling constants and NOE. Determination of absolute configuration with chiral derivatizing agents (e.g., Mosher's acid). | Non-destructive; provides detailed structural information. | Lower sensitivity than chromatography for minor isomer detection; assigning absolute configuration can be complex. |
| X-ray Crystallography | Definitive determination of absolute and relative stereochemistry. | Unambiguous 3D structural elucidation. | Requires a suitable single crystal, which can be difficult to obtain. |
| Circular Dichroism (CD) | Provides information on the chirality of a molecule. | Sensitive to stereochemistry; non-destructive. | Requires a chromophore near the stereocenter; interpretation can be complex without theoretical calculations. |
Table 2. Key analytical techniques for the stereochemical analysis of norbornene derivatives.[15]
Conclusion
The evidence is unequivocal: for norbornene derivatives, stereochemistry is a critical design element that dictates biological function. The distinction between exo and endo diastereomers or between a pair of enantiomers can mean the difference between a potent therapeutic agent and an inactive—or even harmful—molecule. As researchers and drug developers continue to exploit the unique norbornene scaffold, a rigorous approach to stereoselective synthesis, purification, and characterization is not merely best practice; it is essential for success. The insights gained from comparing pure stereoisomers are fundamental to building accurate structure-activity relationships and ultimately designing safer, more effective medicines.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of substituted 1-norbornylamines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of stereochemistry on antiviral activities and resistance profiles of dideoxycytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norbornane-based Cationic Antimicrobial Peptidomimetics Targeting the Bacterial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
A Comparative Guide to Catalytic Strategies for the Synthesis of Bicyclo[2.2.1]hept-5-en-2-ol
Introduction: The Significance of the Norbornene Scaffold
Bicyclo[2.2.1]hept-5-en-2-ol, commonly known as 5-norbornen-2-ol, is a pivotal chiral building block in the landscape of modern organic synthesis.[1][2] Its rigid, bicyclic framework provides a versatile platform for the stereocontrolled introduction of multiple functional groups, making it an invaluable intermediate in the synthesis of complex natural products, pharmaceutical agents, and advanced materials.[3][4] The efficient and selective synthesis of this alcohol, particularly in its enantiomerically pure forms, is a subject of considerable interest for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of catalytic methodologies for the synthesis of this compound. We will dissect and benchmark three distinct catalytic approaches for the core Diels-Alder reaction and further explore a chemoenzymatic strategy for achieving high enantiopurity. Our analysis is grounded in mechanistic principles and supported by experimental data to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The primary synthetic route involves a two-step sequence:
-
A [4+2] Diels-Alder cycloaddition between cyclopentadiene and a suitable dienophile to form the norbornene skeleton. For the synthesis of the target alcohol, vinyl acetate is the most direct dienophile, yielding endo/exo-Bicyclo[2.2.1]hept-5-en-2-yl acetate.
-
Hydrolysis of the resulting acetate ester to afford the desired this compound.
This guide will focus on benchmarking the catalytic technologies for the crucial first step and the subsequent resolution to obtain enantiopure products.
Part 1: Benchmarking Catalysts for the Diels-Alder Cycloaddition
The Diels-Alder reaction between cyclopentadiene and vinyl acetate is the cornerstone of this synthesis. The stereochemical outcome of this reaction, specifically the ratio of the endo to exo diastereomers, is a critical parameter. The endo isomer is often the kinetically favored product due to secondary orbital interactions that stabilize the transition state.[4][5][6] However, the exo isomer is typically the thermodynamically more stable product. Catalysis can profoundly influence both the rate and the stereoselectivity of this transformation.
Catalyst System 1: Traditional Thermal Synthesis (The Baseline)
The Diels-Alder reaction can be effected by simply heating the diene and dienophile. This uncatalyzed approach serves as a fundamental baseline for comparison. The reaction proceeds by cracking dicyclopentadiene in situ to the reactive cyclopentadiene monomer, which then undergoes cycloaddition with vinyl acetate.
Causality Behind Experimental Choices: This method relies on thermal energy to overcome the activation barrier of both the retro-Diels-Alder reaction of dicyclopentadiene and the forward Diels-Alder reaction with vinyl acetate. It is experimentally simple but often requires high temperatures, which can lead to lower selectivity and potential side reactions. The endo product is generally favored under kinetic control (lower temperatures, shorter reaction times), but equilibration to the more stable exo isomer can occur at elevated temperatures.[7]
| Performance Metric | Typical Value | Reference |
| Yield | Moderate to Good | [7] |
| endo:exo Ratio | ~4:1 to 1:1 | [7] |
| Reaction Temperature | 170-190 °C | [7] |
| Reaction Time | 4-8 hours | [7] |
| Catalyst Loading | N/A | |
| Key Advantage | Simplicity, no catalyst cost/removal | |
| Key Disadvantage | High temperature, moderate selectivity |
Catalyst System 2: Lewis Acid Catalysis (The Industry Standard)
The introduction of a Lewis acid catalyst represents a significant process intensification. Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and scandium triflate (Sc(OTf)₃) are known to dramatically accelerate Diels-Alder reactions and enhance their stereoselectivity.[8][9][10][11]
Mechanism of Action: The Lewis acid coordinates to the carbonyl oxygen of the dienophile (vinyl acetate). This coordination withdraws electron density, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[12][13] This smaller HOMO-LUMO energy gap between the diene and the activated dienophile leads to a significant rate acceleration.[12] Furthermore, the Lewis acid can enhance the secondary orbital interactions in the endo transition state, leading to a strong preference for the endo product.[8][12]
Workflow for Lewis Acid-Catalyzed Synthesis
Caption: General workflow for the Lewis acid-catalyzed synthesis of racemic this compound.
| Performance Metric | Typical Value (AlCl₃) | Reference |
| Yield | High to Excellent (>90%) | [8][14] |
| endo:exo Ratio | >99:1 | [8] |
| Reaction Temperature | -78 °C to Room Temperature | [14] |
| Reaction Time | 0.5 - 2 hours | [14] |
| Catalyst Loading | 5-20 mol% (can be stoichiometric) | [8][14] |
| Key Advantage | High rate, excellent endo-selectivity | |
| Key Disadvantage | Moisture sensitivity, catalyst removal/waste |
Catalyst System 3: Organocatalysis (The Emerging Alternative)
Asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal catalysis and biocatalysis. For Diels-Alder reactions, chiral secondary amines, such as imidazolidinones (MacMillan catalysts), have proven highly effective for α,β-unsaturated aldehydes and ketones.[15][16]
Mechanism of Action: The chiral amine catalyst reversibly condenses with the carbonyl compound to form a chiral iminium ion. This iminium ion is a highly activated dienophile with a low-lying LUMO, analogous to the activation achieved with Lewis acids.[17] The steric environment of the chiral catalyst then directs the approach of the diene to one face of the dienophile, inducing high enantioselectivity.
While direct, highly efficient examples for vinyl acetate are less common, this approach represents the cutting edge of catalytic Diels-Alder technology. It offers the potential for direct asymmetric synthesis of the acetate precursor, bypassing the need for a subsequent resolution step. The data below is representative of this catalyst class with a comparable dienophile (e.g., an α,β-unsaturated aldehyde).
| Performance Metric | Representative Value (Imidazolidinone) | Reference |
| Yield | Excellent (>90%) | [16] |
| endo:exo Ratio | >20:1 | [15] |
| Enantiomeric Excess (% ee) | 90-99% | [16] |
| Reaction Temperature | 0 °C to Room Temperature | [15] |
| Reaction Time | 2-24 hours | [16] |
| Catalyst Loading | 5-20 mol% | [16] |
| Key Advantage | Direct enantioselectivity, metal-free | |
| Key Disadvantage | Substrate scope may not extend to all esters |
Part 2: A Chemoenzymatic Route to Enantiopure this compound
For applications requiring a single enantiomer of this compound, a chemoenzymatic approach is a robust and widely adopted strategy. This method involves the non-selective chemical synthesis of the racemic alcohol, followed by an enzyme-catalyzed kinetic resolution.
Catalyst System 4: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, allowing for the separation of the unreacted, slow-reacting enantiomer and the product of the fast-reacting enantiomer. Lipases, particularly Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, are exceptionally effective for this purpose.[1][18][19]
Mechanism of Action: In the presence of an acyl donor (like vinyl acetate), the lipase selectively catalyzes the acylation of one enantiomer of the racemic alcohol. For instance, the (R)-enantiomer might be preferentially acylated to the (R)-acetate, leaving the (S)-alcohol unreacted. At ~50% conversion, one can isolate the highly enantioenriched (S)-alcohol and the (R)-acetate, which can be subsequently hydrolyzed to the (R)-alcohol. This method is valued for its high selectivity, operational simplicity, and mild, environmentally benign reaction conditions.
Workflow for Enzymatic Kinetic Resolution
Caption: Chemoenzymatic strategy for producing both enantiomers of this compound.
| Performance Metric | Typical Value (Novozym 435) | Reference |
| Yield (per enantiomer) | <50% (theoretical max) | [19][20] |
| Enantiomeric Excess (% ee) | >99% for both alcohol and acetate | [18] |
| Enantiomeric Ratio (E) | >200 (Excellent) | [19] |
| Reaction Temperature | Room Temperature to 40 °C | [20] |
| Reaction Time | 4 - 48 hours | [18] |
| Key Advantage | Exceptional enantioselectivity, mild conditions, reusable catalyst | |
| Key Disadvantage | Maximum 50% yield for a single enantiomer from the racemate |
Part 3: Summary and Recommendations
| Catalytic Approach | Key Strengths | Key Weaknesses | Best Suited For |
| Thermal Synthesis | Simplicity, no catalyst cost | High energy input, moderate selectivity | Basic academic labs, applications where stereoselectivity is not critical. |
| Lewis Acid Catalysis | High speed, excellent endo-selectivity, high yield | Moisture sensitive, catalyst waste/removal issues | Large-scale production of the racemic endo-adduct. |
| Organocatalysis | Direct asymmetric synthesis, metal-free | Catalyst cost, substrate scope limitations | Advanced synthesis requiring direct access to enantioenriched products. |
| Enzymatic Resolution | Unparalleled enantioselectivity, green conditions | 50% theoretical yield limit per enantiomer | Production of high-purity single enantiomers for pharmaceutical applications. |
Recommendations:
-
For the rapid, high-yield synthesis of the racemic endo-Bicyclo[2.2.1]hept-5-en-2-yl acetate, Lewis acid catalysis is the superior method due to its exceptional rate and stereoselectivity.
-
For the production of enantiomerically pure this compound, the chemoenzymatic approach using lipase-catalyzed kinetic resolution is the most reliable and effective strategy, providing access to both enantiomers with outstanding purity.
Part 4: Detailed Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis of (±)-endo-Bicyclo[2.2.1]hept-5-en-2-yl acetate
This protocol is a representative procedure based on established principles of Lewis acid catalysis for this transformation.[8][14]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Add aluminum chloride (AlCl₃, 1.33 g, 10 mmol) to the cooled DCM. Slowly add vinyl acetate (9.2 mL, 100 mmol) via the dropping funnel over 15 minutes.
-
Diene Addition: In a separate flask, crack dicyclopentadiene at ~170 °C and collect the cyclopentadiene monomer (~8.6 mL, 105 mmol) by distillation, keeping the receiving flask at 0 °C. Add the freshly distilled cyclopentadiene dropwise to the reaction mixture at -78 °C over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc).
-
Quenching: Upon completion, slowly quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the title compound as a mixture of diastereomers, with the endo isomer predominating (>99:1).
Protocol 2: Hydrolysis to (±)-endo-Bicyclo[2.2.1]hept-5-en-2-ol
-
Setup: Dissolve the Bicyclo[2.2.1]hept-5-en-2-yl acetate (15.2 g, 100 mmol) in methanol (200 mL) in a round-bottom flask.
-
Reaction: Add potassium carbonate (20.7 g, 150 mmol) and stir the mixture at room temperature for 4 hours.
-
Workup: Remove the methanol under reduced pressure. Add water (100 mL) and extract the product with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the racemic alcohol.
Protocol 3: Enzymatic Kinetic Resolution of (±)-endo-Bicyclo[2.2.1]hept-5-en-2-ol
This protocol is based on established procedures for lipase-catalyzed resolutions.[18][19][20]
-
Setup: To a 250 mL Erlenmeyer flask, add (±)-endo-Bicyclo[2.2.1]hept-5-en-2-ol (5.5 g, 50 mmol), 100 mL of diisopropyl ether, and vinyl acetate (6.9 mL, 75 mmol).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435, 550 mg, ~10% w/w).
-
Reaction: Stopper the flask and place it on an orbital shaker at 200 rpm and 30 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. The target is ~50% conversion.
-
Workup: When ~50% conversion is reached (typically 12-24 hours), filter off the enzyme (which can be washed and reused).
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of unreacted alcohol and the newly formed acetate can be separated by flash column chromatography on silica gel. This will yield the enantioenriched (-)-alcohol and the enantioenriched (+)-acetate. The acetate can be hydrolyzed as in Protocol 2 to obtain the (+)-alcohol.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Bicyclo(2.2.1)hept-5-en-2-ol | C7H10O | CID 96066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bnl.gov [bnl.gov]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. [AlCl3 + 2THF]: A New and Efficient Catalytic System for Diels-Alder Cycloaddition of α,β-Unsaturated Carbonyl Compounds under Solvent-Free Conditions [organic-chemistry.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]
- 19. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.tudelft.nl [research.tudelft.nl]
Safety Operating Guide
Mastering the Safe Handling of Bicyclo[2.2.1]hept-5-en-2-ol: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and chemical synthesis, the novel bicyclic alcohol, Bicyclo[2.2.1]hept-5-en-2-ol (also known as 5-Norbornen-2-ol), presents a unique building block for complex molecular architectures.[1] Its strained ring system and reactive hydroxyl group offer a gateway to innovative chemical transformations. However, these same properties necessitate a rigorous and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for the safe and effective use of this compound, moving beyond a simple checklist to instill a deep understanding of the principles behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a flammable solid and can cause skin and eye irritation.[2] A thorough understanding of its properties is the cornerstone of a robust safety plan.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O | PubChem[2] |
| Molecular Weight | 110.15 g/mol | PubChem[2] |
| Appearance | White to light yellow or light brown powder or crystals | Sigma-Aldrich |
| Melting Point | 104-106 °C | Sigma-Aldrich |
| Boiling Point | 183.7 ± 19.0 °C (Predicted) | ChemBK |
| Flash Point | 123 °F (50.6 °C) | ChemBK |
| Solubility | Slightly soluble in water | ChemBK |
| Storage Temperature | 2-8°C, sealed in a dry environment | Sigma-Aldrich[1] |
The flammability of this compound is a primary concern. As a solid, the risk of vapor ignition is lower than with volatile flammable liquids; however, dust explosions can be a hazard with finely divided flammable solids. Therefore, all handling procedures must be designed to minimize dust generation and eliminate potential ignition sources.[3]
The irritant nature of this compound necessitates the use of appropriate personal protective equipment (PPE) to prevent skin and eye contact. The causality is clear: direct contact can lead to inflammation, redness, and discomfort, potentially escalating to more severe injury with prolonged exposure.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is not merely a regulatory requirement but a critical element of personal safety. The following table outlines the recommended PPE for handling this compound, with an emphasis on the rationale behind each choice.
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification and Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves. While nitrile gloves offer good resistance to many chemicals, some data suggests their performance against certain alcohols can be variable.[4][5][6][7] Neoprene offers a robust alternative.[5] Given the irritant nature of the compound, double gloving provides an additional layer of protection against potential tears or pinholes. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[6] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. This is the minimum requirement to protect against accidental splashes or airborne particles. When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety glasses or goggles. |
| Body Protection | A flame-retardant laboratory coat. This serves a dual purpose: it protects the wearer's skin and clothing from chemical splashes and provides a degree of protection in the event of a fire. Lab coats should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Generally not required when handled in a certified chemical fume hood. A properly functioning fume hood provides adequate ventilation to control airborne concentrations of the chemical. If work must be performed outside of a fume hood, a risk assessment should be conducted to determine if respiratory protection is necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and accidents. The following workflow provides a procedural guide for the handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Spill Management: Preparedness is Key
In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.
Small Spills (contained within the fume hood):
-
Alert colleagues in the immediate area.
-
Wear appropriate PPE as outlined in Table 2.
-
Contain the spill using a spill kit absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Collect all contaminated materials for hazardous waste disposal.
Large Spills (outside of the fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if there is a risk of fire.
-
Contact your institution's emergency response team and provide them with the details of the spill (chemical name, quantity, location).
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Disposal Plan: Ensuring Environmental Responsibility
The disposal of this compound and any associated contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all unused or waste this compound in a dedicated, clearly labeled, and sealed container for "Flammable Solids".[3][8]
-
Contaminated Consumables: Place all gloves, wipes, and other materials contaminated with the chemical into a separate, sealed, and labeled hazardous waste bag or container.[8]
-
Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing and air-drying in a fume hood, the defaced container can be disposed of according to institutional guidelines.
-
-
Waste Storage:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[9]
-
Ensure that incompatible waste streams are segregated to prevent accidental reactions.
-
-
Waste Pickup:
-
Arrange for the collection of all hazardous waste by your institution's certified hazardous waste disposal service.[10]
-
Complete all necessary paperwork accurately and comprehensively.
-
Diagram of the Disposal Workflow:
Caption: A streamlined process for the responsible disposal of this compound waste.
By adhering to these detailed protocols and understanding the scientific principles that underpin them, researchers can confidently and safely unlock the synthetic potential of this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. sites.rowan.edu [sites.rowan.edu]
- 2. aksci.com [aksci.com]
- 3. coleparmer.com [coleparmer.com]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 8. fortunejournals.com [fortunejournals.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
